molecular formula C9H9NO B1350759 2-Methoxy-5-methylbenzonitrile CAS No. 53078-70-9

2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759
CAS No.: 53078-70-9
M. Wt: 147.17 g/mol
InChI Key: MYOASWSDRGHGLN-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOASWSDRGHGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396612
Record name 2-Methoxy-5-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53078-70-9
Record name 2-Methoxy-5-methylbenzonitrile
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Record name 2-Methoxy-5-methylbenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 2-Methoxy-5-methylbenzonitrile. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Chemical Properties

This compound, a substituted aromatic nitrile, serves as a valuable building block in the synthesis of more complex molecules. Its chemical identity is defined by the following properties:

PropertyValueReference
CAS Number 53078-70-9[1]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1]
Boiling Point 148-150°C at 18 Torr[2]
Density 1.07 g/cm³
Hazard Irritant[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.3-7.5Ar-H
~6.8-7.0Ar-H
~3.8-OCH₃
~2.3-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~2220-2240C≡N stretch
~2830-3000C-H stretch (aromatic and aliphatic)
~1500-1600C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS)
m/zAssignment
147[M]⁺
132[M-CH₃]⁺
117[M-OCH₃]⁺ or [M-C₂H₆]⁺
104[M-CH₃-CO]⁺

Synthesis and Reactivity

A common and effective method for the synthesis of benzonitriles from anilines is the Sandmeyer reaction.[3][4][5][6] This reaction proceeds via the diazotization of an aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 2-Methoxy-5-methylaniline.

Materials:

  • 2-Methoxy-5-methylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-Methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 15-20 minutes.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 30-60 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation.

Reactivity Profile

The reactivity of the aromatic ring is influenced by the electronic effects of the substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and ortho-, para-directing, thus activating the ring towards electrophilic aromatic substitution. Conversely, the nitrile (-CN) group is electron-withdrawing and meta-directing, deactivating the ring. The interplay of these groups dictates the regioselectivity of further chemical transformations.

Experimental Workflows and Logical Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation (Sandmeyer) cluster_purification Work-up & Purification Start 2-Methoxy-5-methylaniline Diazotization Dissolve in HCl(aq) Cool to 0-5°C Add NaNO₂(aq) Start->Diazotization Diazonium_Salt Diazonium Salt Solution Diazotization->Diazonium_Salt Reaction Add Diazonium Salt Warm to RT, then heat Diazonium_Salt->Reaction CuCN_Prep Prepare CuCN/NaCN Solution Cool to 0-5°C CuCN_Prep->Reaction Crude_Mixture Reaction Mixture Reaction->Crude_Mixture Extraction Extract with CH₂Cl₂ Crude_Mixture->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Purified Sample HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HNMR_Data Proton environment (Chemical shifts, splitting) HNMR->HNMR_Data CNMR_Data Carbon backbone (Number of unique carbons) CNMR->CNMR_Data Structure Structural Elucidation HNMR_Data->Structure CNMR_Data->Structure IR_Data Functional Groups (-CN, C-O, C-H) IR->IR_Data IR_Data->Structure MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data MS_Data->Structure

Caption: Logical workflow for spectroscopic characterization.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If irritation persists, seek medical attention.

References

In-Depth Technical Guide: 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53078-70-9 (Note on CAS Number: The CAS number 57297-33-3 provided in the topic query does not correspond to 2-Methoxy-5-methylbenzonitrile. The correct and consistently referenced CAS number for this compound is 53078-70-9.)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Physical Form Solid[1]
Boiling Point 160 °C at 15 mmHg[1]
Density 1.063 g/mL at 25 °C[1]
Refractive Index n20/D 1.5430[1]
Solubility Information not quantitatively available. Generally, benzonitriles exhibit moderate solubility in organic solvents.

Spectroscopic Data Summary

TechniqueDataReference
¹H NMR Spectral data is available, but specific chemical shifts have not been located in the searched literature.[2]
¹³C NMR Spectral data is available, but specific chemical shifts have not been located in the searched literature.[2]
Infrared (IR) Spectroscopy Spectral data is available, but specific peak information has not been located in the searched literature.[2]
Mass Spectrometry (MS) Spectral data is available, but specific m/z values have not been located in the searched literature.[2]

Synthesis

A plausible and widely used method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[3][4][5] This reaction provides a versatile pathway to introduce a cyano group onto an aromatic ring.

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis of this compound can be envisioned to start from the readily available precursor, 2-methoxy-5-methylaniline. The overall transformation involves two key steps: diazotization of the primary amine followed by cyanation using a copper(I) cyanide catalyst.

Sandmeyer Reaction for this compound 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline Diazonium_Salt 2-Methoxy-5-methylbenzenediazonium salt 2-Methoxy-5-methylaniline->Diazonium_Salt 1. NaNO₂, aq. HCl 2. 0-5 °C Product This compound Diazonium_Salt->Product CuCN

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, detailed experimental protocol for the synthesis of this compound via the Sandmeyer reaction, based on established procedures for similar transformations. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Diazotization of 2-Methoxy-5-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-5-methylaniline (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate large beaker, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Gently warm the mixture if necessary to achieve dissolution, and then cool it to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental Workflow for Sandmeyer Synthesis cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A Dissolve 2-methoxy-5-methylaniline in aq. HCl B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C D Stir for 30 min at 0-5 °C C->D E Prepare cold CuCN/NaCN solution D->E Transfer cold F Add diazonium salt solution E->F G Warm to RT, then heat to 50-60 °C F->G H Work-up and Purification G->H Pure Product Pure Product H->Pure Product Obtain this compound

Caption: Workflow for the synthesis of this compound.

Potential Biological and Pharmacological Relevance

  • Benzonitrile Moiety: The nitrile group can act as a versatile synthetic handle for the preparation of other functional groups such as amines, amides, and carboxylic acids, which are prevalent in drug molecules. It can also participate in hydrogen bonding interactions with biological targets.

  • Methoxy Group: The presence of a methoxy group on an aromatic ring can influence a molecule's metabolic stability, solubility, and binding affinity to target proteins. It is a common feature in many natural products and synthetic pharmaceuticals.

  • Substituted Benzonitriles: This class of compounds has been explored for a range of biological activities, including as enzyme inhibitors and receptor modulators. The specific substitution pattern on the benzene ring is crucial for determining the pharmacological profile.

Given the structural features of this compound, it could serve as a valuable building block in the synthesis of novel compounds for drug discovery programs. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-methylbenzonitrile, a valuable intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the most plausible synthetic route, a complete experimental protocol, and the necessary characterization data.

Overview of Synthetic Strategy

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This well-established reaction provides a reliable means of introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1] The starting material for this synthesis is 5-methyl-2-methoxyaniline.

The overall transformation involves two key steps:

  • Diazotization: The primary aromatic amine, 5-methyl-2-methoxyaniline, is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

  • Cyanation: The resulting diazonium salt is then treated with a cyanide source, most commonly copper(I) cyanide, to yield the desired this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the Sandmeyer reaction.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
5-Methyl-2-methoxyanilineC₈H₁₁NO137.18
Hydrochloric Acid (conc.)HCl36.46
Sodium NitriteNaNO₂69.00
Copper(I) CyanideCuCN89.56
Sodium CyanideNaCN49.01
TolueneC₇H₈92.14
Sodium BicarbonateNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

Step 1: Diazotization of 5-Methyl-2-methoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 5-methyl-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water is prepared.

  • The flask is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water is prepared and heated to 60-70 °C.

  • The cold diazonium salt solution from Step 1 is added slowly to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, the reaction mixture is heated at 80-90 °C for 1 hour to ensure the reaction goes to completion.

  • The mixture is then cooled to room temperature.

Step 3: Work-up and Purification

  • The reaction mixture is extracted with toluene.

  • The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Physicochemical Properties:

PropertyValue
CAS Number 53078-70-9[3]
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17 g/mol [3]
Boiling Point 148-150 °C at 18 Torr[4]
Density 1.07 g/cm³[4]

Expected Yield and Purity:

Based on analogous Sandmeyer reactions, the expected yield for this synthesis is typically in the range of 70-85%. The purity of the final product after purification should be ≥98%.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_workup Step 3: Work-up & Purification A 5-Methyl-2-methoxyaniline D Diazonium Salt Solution A->D 1. B HCl, H₂O B->D 2. C NaNO₂, H₂O (0-5 °C) C->D 3. F Reaction Mixture D->F Addition E CuCN, NaCN, H₂O (60-70 °C) E->F G Toluene Extraction F->G H Washing & Drying G->H I Solvent Removal H->I J Purification (Distillation/Chromatography) I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of 2-Methoxy-5-methylbenzonitrile. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound, with the CAS number 53078-70-9, is an aromatic organic compound. Its structure features a benzene ring substituted with a methoxy group at position 2, a methyl group at position 5, and a nitrile group at position 1.

Structural Formula

The structural formula of this compound is presented below:

Caption: 2D Structural Formula of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1]
CAS Number 53078-70-9[1][2]
Appearance Not explicitly stated; likely a solid or liquid
Boiling Point 148-150 °C at 18 Torr[2]
Density 1.07 g/cm³
Solubility Slightly soluble in water. Soluble in organic solvents like toluene and dichloromethane.[3]
XlogP (predicted) 2.1[4]

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from 2-hydroxy-5-methylbenzonitrile. This method involves the O-alkylation of the hydroxyl group.

Proposed Synthesis Workflow

G start 2-Hydroxy-5-methylbenzonitrile reagents Methylating Agent (e.g., CH₃I) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start->reagents Williamson Ether Synthesis product This compound reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: O-Alkylation of 2-Hydroxy-5-methylbenzonitrile

This protocol is adapted from a general procedure for the O-alkylation of hydroxybenzonitriles.[5]

Materials:

  • 2-Hydroxy-5-methylbenzonitrile

  • Methyl iodide (or another methylating agent)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone (or DMF)

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-hydroxy-5-methylbenzonitrile in anhydrous acetone.

  • Addition of Base: Add 1.5 to 2.0 equivalents of anhydrous potassium carbonate to the solution.

  • Addition of Alkylating Agent: Add 1.1 to 1.2 equivalents of methyl iodide dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-80 °C) and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water and then with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure product.

Spectroscopic Data and Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
7.3-7.5Ar-H
7.0-7.2Ar-H
6.8-7.0Ar-H
3.8-4.0-OCH₃
2.2-2.4-CH₃

Note: Predicted chemical shifts are based on analogous structures and may vary from experimental values.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹)
C≡N (Nitrile stretch)2220-2240
C-O (Aryl ether stretch)1200-1300
C-H (Aromatic stretch)3000-3100
C-H (Aliphatic stretch)2850-3000
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Ion Predicted m/z
[M]⁺147.07
[M+H]⁺148.08
[M+Na]⁺170.06

Applications in Drug Development

Benzonitrile derivatives are recognized as important scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, while the methoxy and methyl substituents can influence the compound's pharmacokinetic and pharmacodynamic properties.[6][7]

Potential Logical Workflow in Drug Discovery

G cluster_0 Lead Discovery cluster_1 Preclinical Development cluster_2 Clinical Development A This compound (Scaffold) B Chemical Modification & Library Synthesis A->B C In vitro Screening (e.g., Enzyme Inhibition Assay) B->C D In vivo Studies (Animal Models) C->D E Clinical Trials D->E F New Drug Application (NDA) E->F

Caption: A logical workflow for drug discovery based on the this compound scaffold.

Hypothetical Signaling Pathway Involvement: Tyrosinase Inhibition

While the specific biological targets of this compound are not well-documented, related methoxy-containing aromatic compounds have shown inhibitory activity against enzymes such as tyrosinase.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The following diagram illustrates a hypothetical mechanism of action.

G cluster_0 Melanin Biosynthesis Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor This compound (Hypothetical Inhibitor) Tyrosinase_node Tyrosinase Inhibitor->Tyrosinase_node Inhibition

Caption: Hypothetical inhibition of the tyrosinase pathway by this compound.

Conclusion

This compound is a versatile chemical compound with potential applications in the development of novel pharmaceuticals and functional materials. This guide has provided a detailed summary of its properties, a plausible synthetic route with an experimental protocol, and an overview of its potential role in drug discovery. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this and related substituted benzonitriles.

References

Physical and chemical properties of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Methoxy-5-methylbenzonitrile. It includes detailed experimental protocols for its synthesis and outlines its key reactive characteristics, making it a valuable resource for professionals in chemical research and pharmaceutical development.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound featuring a nitrile, a methoxy, and a methyl group. These functional groups dictate its physical properties and chemical reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 53078-70-9[1]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.18 g/mol [2]
Boiling Point 148-150 °C at 18 Torr[2]
Density 1.07 g/cm³[2]
Appearance Not explicitly stated in searched literature.
Melting Point Not available in the searched literature.
Solubility Not explicitly stated in searched literature. Likely soluble in common organic solvents like DMSO, DMF, and alcohols.[3]

Spectral Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

Table 2: Predicted and Observed Spectral Data for this compound

Spectroscopy Characteristic Peaks
¹H NMR - Aromatic Protons (Ar-H): Signals expected in the aromatic region (approx. δ 6.8-7.5 ppm). - Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 hydrogens, typically around δ 3.8-4.0 ppm. - Methyl Protons (-CH₃): A singlet integrating to 3 hydrogens, typically around δ 2.2-2.5 ppm.
¹³C NMR - Nitrile Carbon (-C≡N): Signal expected around δ 115-120 ppm. - Aromatic Carbons (Ar-C): Multiple signals in the range of δ 110-160 ppm. - Methoxy Carbon (-OCH₃): Signal around δ 55-60 ppm. - Methyl Carbon (-CH₃): Signal around δ 20-25 ppm.
Infrared (IR) - C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹. - C-O Stretch (Aryl Ether): Strong band in the region of 1200-1300 cm⁻¹. - C-H Stretch (Aromatic): Bands typically appear above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands typically appear just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 147. - Key Fragments: Fragmentation may involve the loss of a methyl radical (-CH₃) from the methoxy group (M-15), or other characteristic cleavages of the aromatic system.

Experimental Protocols: Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-hydroxy-5-methylbenzonitrile. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Protocol: Williamson Ether Synthesis of this compound

  • Materials:

    • 2-hydroxy-5-methylbenzonitrile (1 equivalent)

    • Anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents)

    • Methyl iodide (CH₃I, 1.2 equivalents) or Dimethyl sulfate ((CH₃)₂SO₄)

    • Anhydrous acetone or Dimethylformamide (DMF) as solvent

    • Deionized water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methylbenzonitrile (1 eq) and anhydrous acetone or DMF.

    • Base Addition: Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution.

    • Alkylation: Stir the suspension vigorously and add methyl iodide (1.2 eq) dropwise at room temperature.

    • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-70°C may be used) and maintain for 4-6 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

    • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water (2x) and then with brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Chemical Reactivity and Pathways

The chemical behavior of this compound is governed by its three functional groups: the nitrile, the methoxy group, and the methyl group attached to the aromatic ring.

  • Nitrile Group (-C≡N):

    • Hydrolysis: The nitrile can be hydrolyzed under strong acidic or basic conditions to form a carboxylic acid (2-methoxy-5-methylbenzoic acid) via an intermediate amide.

    • Reduction: It can be reduced to a primary amine ((2-methoxy-5-methylphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Aromatic Ring:

    • Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong electron-donating group and an ortho-, para-director, while the nitrile group is a deactivating meta-director. The methyl group is a weak activating ortho-, para-director. The outcome of EAS reactions (e.g., nitration, halogenation) will depend on the interplay of these directing effects and the reaction conditions.

  • Methyl Group (-CH₃):

    • Oxidation: The benzylic protons of the methyl group can be oxidized under strong conditions to form a carboxylic acid.

    • Halogenation: Radical halogenation at the benzylic position is also possible under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).

Visualizations

The following diagrams illustrate the synthetic workflow and the chemical reactivity of this compound.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 2-hydroxy-5-methylbenzonitrile base K₂CO₃, Acetone/DMF start->base 1. alkylating CH₃I base->alkylating 2. heat Reflux alkylating->heat 3. product This compound heat->product Yields

Caption: Workflow for Williamson Ether Synthesis.

G cluster_nitrile Nitrile Group Reactions cluster_ring Aromatic Ring Reactions cluster_methyl Methyl Group Reactions center This compound hydrolysis Hydrolysis (H⁺/H₂O or OH⁻/H₂O) center->hydrolysis reduction Reduction (e.g., LiAlH₄) center->reduction eas Electrophilic Aromatic Substitution (e.g., Nitration) center->eas oxidation Oxidation center->oxidation product_acid Carboxylic Acid hydrolysis->product_acid product_amine Primary Amine reduction->product_amine product_eas Substituted Ring eas->product_eas product_ox Benzoic Acid oxidation->product_ox

Caption: Key Reactive Sites and Transformations.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-Methoxy-5-methylbenzonitrile

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed synthesis protocols, and its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Physicochemical Properties

This compound is an aromatic compound featuring a nitrile and a methoxy group attached to a toluene backbone. These functional groups make it a valuable intermediate in organic synthesis.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 53078-70-9[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Boiling Point 148-150 °C at 18 Torr[2]
Density 1.07 g/cm³[2]
Appearance Not specified (predicted to be a solid or liquid)N/A

Spectroscopic Data (Predicted)

Spectroscopy Predicted Peaks
¹H NMR * Aromatic Protons (3H): Signals expected in the range of δ 6.8-7.5 ppm, exhibiting splitting patterns corresponding to their substitution on the aromatic ring.
* Methoxy Protons (3H): A singlet expected around δ 3.8-4.0 ppm.
* Methyl Protons (3H): A singlet expected around δ 2.3-2.5 ppm.
¹³C NMR * Aromatic Carbons (6C): Peaks expected in the range of δ 110-160 ppm.
* Nitrile Carbon (1C): A signal expected around δ 117-120 ppm.
* Methoxy Carbon (1C): A signal expected around δ 55-60 ppm.
* Methyl Carbon (1C): A signal expected around δ 20-25 ppm.
FTIR (cm⁻¹) * C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
* C-O Stretch (Aryl Ether): A strong band in the region of 1200-1300 cm⁻¹.
* C-H Stretch (Aromatic): Peaks typically observed above 3000 cm⁻¹.
* C-H Stretch (Aliphatic): Peaks typically observed just below 3000 cm⁻¹.
Mass Spectrometry (m/z) * [M]⁺: Predicted at approximately 147.07.

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as the Williamson ether synthesis.

Proposed Synthesis of this compound from p-Cresol

This proposed multi-step synthesis starts from the readily available starting material p-cresol.

pCresol p-Cresol Intermediate1 2-Bromo-4-methylphenol pCresol->Intermediate1 Br₂ (e.g., in CCl₄) Intermediate2 2-Bromo-1-methoxy-4-methylbenzene Intermediate1->Intermediate2 Williamson Ether Synthesis (e.g., CH₃I, K₂CO₃ in Acetone) FinalProduct This compound Intermediate2->FinalProduct Cyanation (e.g., CuCN, DMF, heat)

Caption: Proposed synthetic workflow for this compound starting from p-cresol.

Step 1: Bromination of p-Cresol

  • Dissolve p-cresol in a suitable solvent such as carbon tetrachloride or acetic acid.

  • Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent, while stirring and maintaining a low temperature (e.g., 0-5 °C) to control the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-4-methylphenol.

Step 2: Williamson Ether Synthesis

  • To a solution of 2-bromo-4-methylphenol in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the resulting 2-bromo-1-methoxy-4-methylbenzene by distillation or column chromatography.

Step 3: Cyanation

  • In a reaction vessel, combine 2-bromo-1-methoxy-4-methylbenzene with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent like ferric chloride or aqueous ammonia to dissolve the copper salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The presence of the methoxy and methyl groups on the aromatic ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound serves as a valuable building block for the synthesis of compound libraries for screening in drug discovery programs.

Start This compound Step1 Chemical Modification (e.g., reduction of nitrile, electrophilic aromatic substitution) Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 High-Throughput Screening Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 Step6 Preclinical Development Step5->Step6

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Safety Information

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is for informational purposes only and is intended for use by qualified professionals. The predicted data and proposed synthesis protocols have not been experimentally validated and should be used with caution. All laboratory work should be conducted with appropriate safety precautions.

References

A Technical Guide to the Spectral Analysis of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-5-methylbenzonitrile (CAS No. 53078-70-9), a key intermediate in pharmaceutical synthesis and organic chemistry research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. The information is structured to facilitate easy interpretation and application in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not availableAromatic Protons
Data not availableData not availableData not availableData not available-OCH₃ Protons
Data not availableData not availableData not availableData not available-CH₃ Protons
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not availableAromatic Carbons
Data not availableNitrile Carbon (-C≡N)
Data not availableMethoxy Carbon (-OCH₃)
Data not availableMethyl Carbon (-CH₃)
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableC≡N stretch
Data not availableData not availableC-H stretch (aromatic)
Data not availableData not availableC-H stretch (aliphatic)
Data not availableData not availableC-O stretch (aryl ether)
Data not availableData not availableC=C stretch (aromatic)

Note: While specific experimental IR data is not provided, a characteristic strong absorption band for the nitrile (C≡N) group is expected in the range of 2220-2260 cm⁻¹.

Table 4: Mass Spectrometry Data (Predicted)
m/zPredicted Adduct
148.07570[M+H]⁺
170.05764[M+Na]⁺
146.06114[M-H]⁻
165.10224[M+NH₄]⁺
186.03158[M+K]⁺
130.06568[M+H-H₂O]⁺
147.06787[M]⁺

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra for benzonitrile derivatives like this compound. These should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Use the same instrument and sample.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, and a longer relaxation delay (e.g., 2-5 seconds).

    • A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often provides a strong molecular ion peak.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

Solubility of 2-Methoxy-5-methylbenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methoxy-5-methylbenzonitrile, a key intermediate in various synthetic applications. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers insights into its expected solubility behavior based on its physicochemical properties and the general principles governing the solubility of related aromatic nitriles. Furthermore, it outlines detailed experimental protocols for determining its solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties and Solubility Profile

This compound, with the molecular formula C9H9NO, possesses a unique combination of functional groups that dictate its solubility.[1] The presence of a polar nitrile (-C≡N) group and a methoxy (-OCH3) group, along with a nonpolar aromatic ring and a methyl (-CH3) group, results in a molecule with moderate polarity.

General Solubility Expectations:

  • Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents can engage in dipole-dipole interactions with the nitrile and methoxy groups.

  • Polar Protic Solvents: Moderate to good solubility is expected in polar protic solvents such as alcohols (e.g., methanol, ethanol). While the molecule is not a strong hydrogen bond donor, the lone pairs on the nitrogen of the nitrile group and the oxygen of the methoxy group can act as hydrogen bond acceptors.[2]

  • Nonpolar Solvents: Lower solubility is expected in nonpolar solvents like hexane and toluene. The polar functional groups will limit its miscibility with entirely nonpolar media.

  • Water: The compound is expected to have low solubility in water due to the hydrophobic nature of the benzene ring and the methyl group.[3][4]

A summary of the available physical properties for this compound and related compounds is presented in Table 1 to provide a comparative basis for estimating its solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
This compound C9H9NO147.18148-150°C/18 Torr[1]Methoxy, methyl, and nitrile groups on a benzene ring.
2-MethoxybenzonitrileC8H7NO133.15135°C/12 mmHg[3]Lacks the methyl group, slightly more polar.
2-Methoxy-6-methylbenzonitrileC9H9NO147.17272.9°C at 760 mmHg[5]Isomeric variation, potentially different steric hindrance.
2-Hydroxy-5-methoxybenzonitrileC8H7NO2149.15Not availableContains a hydroxyl group, capable of hydrogen bonding.[6]

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following section details a standard protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method, followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the bath temperature.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., HPLC or GC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Add excess solute to solvent in a sealed vial B Equilibrate in a thermostatic shaker bath A->B C Allow undissolved solute to settle B->C D Withdraw and filter supernatant C->D F Analyze samples and standards (HPLC/GC) D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine concentration of saturated solution G->H

Workflow for Experimental Solubility Determination

Molecular Interactions Influencing Solubility

The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram outlines the key interactions at play.

G cluster_solute This compound cluster_solvent Solvent A Nitrile Group (-C≡N) (Dipole-Dipole) Solubility Solubility A->Solubility Favorable with D, E B Methoxy Group (-OCH3) (Dipole-Dipole, H-bond acceptor) B->Solubility Favorable with D, E C Aromatic Ring & Methyl Group (van der Waals) C->Solubility Favorable with F D Polar Aprotic (e.g., DMSO, DMF) (Dipole-Dipole) D->Solubility E Polar Protic (e.g., Ethanol, Methanol) (H-Bonding, Dipole-Dipole) E->Solubility F Nonpolar (e.g., Hexane, Toluene) (van der Waals) F->Solubility

Key Molecular Interactions Governing Solubility

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a systematic evaluation based on its molecular structure provides a strong indication of its solubility profile in common organic solvents. For drug development and process chemistry applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Understanding the interplay of intermolecular forces is crucial for solvent selection in synthesis, purification, and formulation processes involving this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 2-Methoxy-5-methylbenzonitrile based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, all information should be treated as a guideline, and a substance-specific risk assessment should always be conducted before handling.

Hazard Identification and Classification

Based on the hazard profiles of analogous substituted benzonitriles, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be related to irritation and acute toxicity.

GHS Classification (Anticipated)

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity — Single exposureCategory 3 (Respiratory system)

GHS Label Elements (Anticipated)

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.[1]

    • H332: Harmful if inhaled.[1]

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3]

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][5]

      • P264: Wash skin thoroughly after handling.[3][5]

      • P270: Do not eat, drink or smoke when using this product.[3]

      • P271: Use only outdoors or in a well-ventilated area.[2][3][5]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

    • Response:

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][4][5]

      • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5]

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5]

      • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

      • P330: Rinse mouth.

      • P332+P313: If skin irritation occurs: Get medical advice/attention.[4][5]

      • P337+P313: If eye irritation persists: Get medical advice/attention.[4][5]

      • P362+P364: Take off contaminated clothing and wash it before reuse.[3]

    • Storage:

      • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][5]

      • P405: Store locked up.[3][5]

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.[2][5]

Toxicological Data (Data for Structurally Similar Compounds)

Quantitative toxicological data for this compound is not available. The following table presents data for a related compound, 2-Amino-5-methoxybenzonitrile, to provide an indication of the potential toxicity.

MetricValueSpecies
Acute Oral ToxicityCategory 4N/A
Acute Dermal ToxicityCategory 4N/A
Acute Inhalation ToxicityCategory 4N/A

Note: This data is for a structurally similar, but not identical, compound and should be used for estimation purposes only.

Experimental Protocols: Emergency Procedures

The following protocols are based on standard laboratory procedures for handling chemicals with similar hazard profiles.

3.1 First-Aid Measures

  • General Advice: Move out of the dangerous area. Consult a physician and show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Wash clothing before reuse. Obtain medical aid immediately.

  • In Case of Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[5] Obtain medical aid immediately.

  • If Swallowed: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[5]

3.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides and nitrogen oxides.

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and chemical protective clothing.[2][4]

3.3 Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[5]

  • Methods for Cleaning Up: Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[5] Consult local regulations for disposal.

Handling and Storage

4.1 Precautions for Safe Handling

  • Avoid contact with skin, eyes, and personal clothing.[2][4][5]

  • Wash hands thoroughly after handling.[2][4][5]

  • Avoid breathing fumes.[5]

  • Use only with adequate ventilation.[5]

  • Wear suitable protective clothing, gloves, and eye/face protection.[5]

4.2 Conditions for Safe Storage

  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep the container tightly closed.[3][5]

  • Keep away from incompatible substances such as strong oxidizing agents.[2][4][6]

Personal Protective Equipment (PPE)

Protection TypeEquipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][6]
Body Protection Wear appropriate protective clothing to prevent exposure.[4]

Logical Workflow for Hazard Response

The following diagram illustrates a logical workflow for responding to a potential exposure or spill event involving this compound.

HazardResponse cluster_assessment Initial Assessment cluster_ppe Personal Safety cluster_action Response Actions cluster_exposure_response Exposure Response cluster_spill_response Spill Response spill_exposure Spill or Exposure Occurs assess_severity Assess Severity spill_exposure->assess_severity don_ppe Don Appropriate PPE assess_severity->don_ppe is_exposure Exposure Event? don_ppe->is_exposure first_aid Administer First Aid (Inhalation, Skin, Eye, Ingestion) is_exposure->first_aid Yes evacuate_area Evacuate Area (if necessary) is_exposure->evacuate_area No (Spill) seek_medical Seek Medical Attention first_aid->seek_medical contain_spill Contain Spill evacuate_area->contain_spill cleanup Clean Up with Inert Material contain_spill->cleanup dispose Dispose of Waste Properly cleanup->dispose

Caption: Workflow for responding to a spill or exposure event.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Methoxy-5-methylbenzonitrile (CAS No. 53078-70-9). The information is compiled and presented to meet the needs of professionals in research and development, ensuring safe and effective use of this chemical compound.

Section 1: Chemical Identification and Physical Properties

This section provides fundamental identification and physical data for this compound.

Identifier Value
Chemical Name This compound
CAS Number 53078-70-9[1][2]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.18 g/mol [1]
MDL Number MFCD03425693[1]
Physical Property Value
Boiling Point 148-150°C at 18 Torr[1]
Density 1.07 g/mL

Section 2: Hazard Identification and Safety Information

It is crucial to understand the hazards associated with this compound to ensure safe handling in a laboratory setting.

Hazard Category Description
GHS Classification Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[1]
Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[1]
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[1]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Procedure Details
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.
Storage Keep container tightly closed in a dry and well-ventilated place.
Personal Protective Equipment Safety glasses, chemical-resistant gloves, and a lab coat are recommended.

Section 4: Experimental Workflow and Logical Relationships

Due to the limited publicly available information on specific experimental protocols involving this compound, a generalized workflow for the safe handling and use of a hazardous chemical in a research setting is provided below. This diagram illustrates the critical steps from preparation to waste disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment a Review SDS b Don Personal Protective Equipment (PPE) a->b c Weigh/Measure Compound in Ventilated Enclosure b->c Proceed with caution d Perform Reaction/ Procedure c->d e Monitor Reaction d->e f Quench Reaction/ Work-up e->f g Properly Label and Store Products f->g h Dispose of Waste in Designated Containers f->h i Decontaminate Glassware and Work Area h->i j Remove and Dispose of PPE i->j

A generalized workflow for the safe laboratory handling of chemical substances.

As of the latest data, specific signaling pathways involving this compound have not been detailed in publicly accessible literature. Researchers are encouraged to perform their own investigations to elucidate its biological activities and mechanisms of action. The benzonitrile scaffold is a common feature in many biologically active molecules, suggesting that this compound could be a valuable starting material for the synthesis of novel therapeutic agents. Further research is warranted to explore its full potential in drug discovery and development.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key technical data of 2-Methoxy-5-methylbenzonitrile. The information is intended to support research, development, and application of this compound in various scientific fields.

Introduction

This compound is an aromatic organic compound with the chemical formula C₉H₉NO. It belongs to the class of substituted benzonitriles, which are characterized by a benzene ring substituted with a nitrile (-C≡N) group. The presence of a methoxy (-OCH₃) and a methyl (-CH₃) group on the aromatic ring influences its chemical properties and reactivity. Benzonitrile derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals.

Discovery and History

The initial synthesis and characterization of this compound are not prominently documented in readily available historical chemical literature. Its emergence is likely linked to the broader exploration of benzonitrile derivatives and their synthetic methodologies in the 20th century. The development of robust synthetic methods for introducing the nitrile group onto aromatic rings, such as the Sandmeyer reaction, paved the way for the preparation of a vast array of substituted benzonitriles for various research and industrial applications. While a singular "discovery" event for this specific molecule is not apparent, its utility has been realized in modern organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 53078-70-9[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Boiling Point 148-150 °C at 18 Torr[2]
Density 1.07 g/cm³[2]
Appearance Solid-
InChI Key MYOASWSDRGHGLN-UHFFFAOYSA-N[3]
SMILES CC1=CC(=C(C=C1)OC)C#N[3]

Synthetic Methodologies

The synthesis of this compound can be achieved through established methods for the preparation of aryl nitriles. A common and logical pathway is the Sandmeyer reaction, starting from the corresponding aniline derivative.

4.1. Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl diazonium salts, which are generated in situ from the corresponding anilines using nitrous acid. The diazonium salt is then treated with a copper(I) cyanide salt to yield the desired nitrile.

Logical Synthetic Workflow for this compound via Sandmeyer Reaction:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer Reaction) 2-Amino-4-methylanisole 2-Amino-4-methylanisole Diazonium Salt Diazonium Salt 2-Amino-4-methylanisole->Diazonium Salt NaNO₂, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound CuCN

Caption: Proposed Sandmeyer reaction workflow for the synthesis of this compound.

4.2. Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Amino-4-methylanisole (1.0 eq)

  • Concentrated Hydrochloric Acid (approx. 3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Sodium Cyanide (NaCN) (optional, to dissolve CuCN)

  • Toluene or other suitable organic solvent

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Step 1: Diazotization of 2-Amino-4-methylanisole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-Amino-4-methylanisole and a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred mixture to 0-5 °C using an ice-salt bath.

  • Dissolve sodium nitrite in deionized water and cool the solution.

  • Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide. If CuCN is not readily soluble, a solution can be prepared by dissolving it in a minimal amount of aqueous sodium cyanide.

  • Cool the copper(I) cyanide solution to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a moderate reaction rate and keep the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Extract the product into an organic solvent such as toluene or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.

  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a singlet or doublet of doublets) will depend on their relative positions.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the range of δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): A sharp singlet integrating to three protons, typically in the range of δ 2.2-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm).

  • Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

5.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • C≡N Stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹. This is a characteristic peak for nitriles.

  • C-O Stretch (Aryl Ether): A strong absorption band in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Several absorption bands in the region of 1450-1600 cm⁻¹.

Applications in Research and Drug Development

Substituted benzonitriles are valuable building blocks in medicinal chemistry and materials science. The nitrile group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a versatile handle for molecular elaboration. The specific substitution pattern of this compound makes it a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities or material properties. While specific large-scale industrial applications are not widely documented, its availability from chemical suppliers suggests its use in niche synthetic applications and research and development.

Conclusion

This compound is a valuable substituted benzonitrile with well-defined physicochemical properties. While its specific discovery and historical timeline are not prominently detailed, its synthesis can be reliably achieved through standard organic chemistry methodologies such as the Sandmeyer reaction. The spectroscopic data provide clear markers for its identification and characterization. For researchers and professionals in drug development and chemical synthesis, this compound represents a useful building block for the creation of novel and complex molecular architectures.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzonitrile: A Review of Limited Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a review of the currently available scientific and technical literature on 2-Methoxy-5-methylbenzonitrile (CAS No. 53078-70-9). Despite its potential as a chemical intermediate, a comprehensive search of public databases, scientific journals, and chemical supplier information reveals a significant scarcity of in-depth data. This document summarizes the limited physical and chemical properties found and highlights the notable absence of detailed experimental protocols for its synthesis, comprehensive spectroscopic analysis, and information regarding its biological activity or applications in drug development. The lack of published research prevents the creation of detailed experimental workflows or the depiction of any associated signaling pathways as requested.

Physicochemical Properties

Quantitative data for this compound is sparse and primarily available from chemical supplier databases. The known properties are summarized in Table 1 for straightforward reference. It is important to note that some of the listed data may be predicted rather than experimentally determined.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 53078-70-9[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Boiling Point 148-150 °C at 18 Torr[2]
Predicted XlogP 2.1[3]

Spectroscopic Data

Synthesis and Experimental Protocols

A thorough literature search did not yield any detailed, peer-reviewed experimental protocols for the synthesis of this compound. General synthetic routes for related benzonitrile compounds often involve multi-step processes. For instance, the synthesis of substituted benzonitriles can be achieved through various methods, including the dehydration of amides or the Sandmeyer reaction of an appropriate aniline derivative. However, no specific application of these methods to produce this compound has been documented with explicit experimental conditions.

A hypothetical synthetic workflow, based on common organic chemistry principles, is presented below. This diagram is for illustrative purposes only and is not based on a published experimental protocol.

G Hypothetical Synthesis Workflow A Starting Material (e.g., 2-Amino-5-methylphenol) B Protection of Phenolic -OH A->B Protecting Group Chemistry C Diazotization of Amino Group B->C NaNO2, HCl D Sandmeyer Reaction (Cyanation) C->D CuCN E Methylation of Phenolic -OH D->E Methylating Agent (e.g., CH3I, (CH3)2SO4) F This compound E->F Deprotection (if necessary)

Figure 1: A generalized, hypothetical synthesis route for this compound.

Applications in Drug Development and Biological Activity

There is currently no available information in peer-reviewed journals or patent literature to suggest that this compound has been investigated for any specific biological activity or utilized as a direct precursor in the development of pharmaceutical agents. While substituted benzonitriles are a known scaffold in medicinal chemistry, the specific biological relevance of this compound remains unexplored.[8][9] Consequently, there are no known signaling pathways associated with this molecule to be visualized.

Conclusion

This technical guide has compiled the limited available information on this compound. The significant gaps in the literature, particularly concerning detailed synthetic protocols, comprehensive spectroscopic data, and biological applications, underscore the need for further research to fully characterize this compound and explore its potential. The absence of such foundational data currently prevents a more in-depth analysis and the fulfillment of creating detailed experimental guides and visualizations of its interactions in biological systems. Researchers interested in this molecule will likely need to perform foundational research to establish these currently unavailable data points.

References

A Technical Guide to Commercially Available 2-Methoxy-5-methylbenzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available 2-Methoxy-5-methylbenzonitrile (CAS No. 53078-70-9), a key chemical intermediate for professionals in research, and drug development. This document outlines suppliers, provides key technical data for easy comparison, and presents a general workflow for the procurement of specialized chemical compounds.

Core Compound Specifications

This compound is an aromatic nitrile with the following key identifiers:

  • Chemical Name: this compound

  • CAS Number: 53078-70-9

  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.17 g/mol

Commercial Suppliers and Technical Data

The following table summarizes the offerings for this compound from various commercial suppliers. This data is intended to facilitate the comparison of products based on purity, available quantities, and other specifications.

SupplierPurityAvailable QuantitiesMolecular FormulaMolecular WeightAdditional Information
Matrix Scientific Not Specified5.00gC₉H₉NO147.18Boiling Point: 148-150°C/18 Torr, Density: 1.07 g/cm³[1]
Santa Cruz Biotechnology Not SpecifiedContact for detailsC₉H₉NO147.17For Research Use Only.[2]
Amerigo Scientific ≥ 95%Contact for detailsC₉H₉NO147.176For Research Use Only.[3]
Orgasynth 98%25gC₁₃H₁₂O₂ (Note: Likely a typo on the website, formula should be C₉H₉NO)Not SpecifiedPhysical State: Solid.[4]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

A detailed, publicly available experimental protocol for a specific reaction utilizing this compound as a starting material could not be identified in the surveyed literature. This compound is primarily sold as a building block for organic synthesis. Researchers intending to use this chemical would typically develop their own experimental procedures based on established synthetic methodologies for related benzonitrile compounds. These methodologies might include, but are not limited to, nitrile reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions.

Procurement and Quality Control Workflow

For researchers and drug development professionals, the procurement of high-purity chemical intermediates is a critical step. The following diagram illustrates a generalized workflow for sourcing and qualifying a compound like this compound.

G A Identify Chemical Need (this compound) B Search for Suppliers (e.g., Matrix Scientific, SCBT) A->B C Request Quotations (Price, Availability, Lead Time) B->C D Technical Data Review (Purity, CoA, SDS) C->D E Supplier Selection & Purchase Order D->E F Receiving & Incoming Inspection E->F G Quality Control Analysis (e.g., NMR, HPLC, GC-MS) F->G H Release for R&D Use G->H

A generalized workflow for the procurement and quality control of a chemical intermediate.

This logical flow ensures that the sourced material meets the stringent quality requirements for research and development activities. The process begins with identifying the required chemical and potential suppliers, followed by a thorough review of technical specifications and safety documentation. Once a supplier is selected and the material is received, in-house quality control is a crucial final step before the compound is released for use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for 2-Methoxy-5-methylbenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Methoxy-5-methylbenzonitrile as a versatile intermediate in organic synthesis. The protocols are based on established chemical transformations of analogous benzonitrile derivatives and are intended to serve as a guide for laboratory applications.

Introduction

This compound is an aromatic compound featuring a nitrile group, a methoxy group, and a methyl group attached to a benzene ring. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science industries. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, providing a key handle for molecular elaboration.

Proposed Synthesis of this compound

A plausible and widely used method for the synthesis of aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an aniline followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[1][2] The proposed synthesis of this compound therefore commences with the commercially available 2-Methoxy-5-methylaniline.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline reagents 1. NaNO₂, HCl, 0-5 °C 2. CuCN, KCN This compound This compound reagents->this compound Hydrolysis This compound This compound reagents NaOH (aq), H₂O Reflux, then H₃O⁺ 2-Methoxy-5-methylbenzoic Acid 2-Methoxy-5-methylbenzoic Acid reagents->2-Methoxy-5-methylbenzoic Acid Reduction This compound This compound reagents 1. LiAlH₄, THF 2. H₂O (2-Methoxy-5-methylphenyl)methanamine (2-Methoxy-5-methylphenyl)methanamine reagents->(2-Methoxy-5-methylphenyl)methanamine Grignard This compound This compound reagents 1. R-MgBr, THF 2. H₃O⁺ Aryl/Alkyl Ketone Aryl/Alkyl Ketone reagents->Aryl/Alkyl Ketone

References

Application Notes and Protocols: 2-Methoxy-5-methylbenzonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Methoxy-5-methylbenzonitrile as a versatile building block in the synthesis of novel therapeutic agents. While direct examples of its incorporation into clinical candidates are not extensively documented, its structural motifs—a substituted benzonitrile—are prevalent in a wide array of biologically active molecules. The inherent reactivity of the nitrile group, the methoxy moiety, and the methyl-substituted aromatic ring offers a rich chemical scaffold for the development of diverse compound libraries targeting various disease areas.

This document outlines proposed synthetic strategies and potential therapeutic applications based on the established reactivity of benzonitrile derivatives and the known pharmacophoric contributions of its functional groups. The provided protocols are based on analogous transformations reported for similar molecules and are intended to serve as a foundational guide for researchers.

Core Reactivity and Synthetic Potential

This compound possesses several reactive sites that can be exploited for the synthesis of more complex molecules:

  • The Nitrile Group: This versatile functional group can be transformed into a variety of other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations are fundamental in the construction of diverse heterocyclic systems and for introducing key pharmacophoric features.

  • The Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. These groups are ortho- and para-directing, influencing the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. This allows for the introduction of additional substituents to modulate the physicochemical and pharmacological properties of the molecule.

  • The Methyl Group: The benzylic protons of the methyl group can be functionalized through radical reactions, such as bromination with N-bromosuccinimide (NBS), to introduce a handle for further synthetic modifications.

Proposed Application in the Synthesis of Kinase Inhibitors

Substituted benzonitriles are key components of numerous kinase inhibitors, where the nitrile group often serves as a hydrogen bond acceptor or a bioisostere for other functional groups. The scaffold of this compound can be elaborated to generate novel kinase inhibitors.

A primary application of a related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Gefitinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[2] The synthesis involves a multi-step process where the nitro group is reduced, and the amino and cyano functionalities are utilized to construct the quinazoline core of the final drug molecule.[1]

Hypothetical Synthetic Workflow towards a Kinase Inhibitor Scaffold:

The following diagram outlines a proposed synthetic workflow starting from this compound to generate a key intermediate for kinase inhibitor synthesis.

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 2-Methoxy-5-methyl-x-nitrobenzonitrile B->C Regioselective nitration D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D Step 2 E x-Amino-2-methoxy-5-methylbenzonitrile D->E Formation of aniline F Cyclization with Formamide or other reagents E->F Step 3 G Substituted Quinazoline Core F->G Formation of heterocyclic core

Caption: Proposed synthetic workflow for a substituted quinazoline core.

Experimental Protocols (Proposed):

Step 1: Nitration of this compound

This protocol describes the introduction of a nitro group onto the aromatic ring, a key step for further functionalization.

  • Materials: this compound, Concentrated Sulfuric Acid, Fuming Nitric Acid, Ice.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C in an ice-salt bath.

    • Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature is maintained between 0 and 5°C.

    • After the addition, continue stirring the mixture at this temperature for 2-3 hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

    • Filter the precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield the nitro-substituted benzonitrile. Note: The position of nitration will be directed by the methoxy and methyl groups and may result in a mixture of isomers requiring chromatographic separation.

Step 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine, a crucial transformation for subsequent cyclization reactions.

  • Materials: Nitro-substituted benzonitrile, Iron powder, Concentrated Hydrochloric Acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, suspend the nitro-substituted benzonitrile (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0-4.0 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Neutralize the aqueous residue with a sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amino-substituted benzonitrile.

Potential as a Scaffold for GPCR Modulators and Ion Channel Blockers

The benzonitrile moiety is also present in compounds targeting G protein-coupled receptors (GPCRs) and ion channels. The ability of the nitrile group to act as a bioisostere for a carbonyl group or as a hydrogen bond acceptor makes it a valuable feature in ligand design for these target classes.

Logical Relationship for Scaffold Elaboration:

The following diagram illustrates the logical progression from the starting material to potential therapeutic agents targeting GPCRs or ion channels.

G A This compound B Functional Group Interconversion (FGI) (e.g., Hydrolysis of Nitrile to Amide/Acid) A->B Modification of Nitrile C Aromatic Ring Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) A->C Modification of Aromatic Ring (requires prior halogenation) D Diverse Library of Substituted Benzonitriles B->D C->D E Screening against GPCRs and Ion Channels D->E Biological Evaluation F Lead Compounds for GPCR Modulation or Ion Channel Blockade E->F Hit Identification

Caption: Logical workflow for developing GPCR modulators or ion channel blockers.

Proposed Experimental Protocol: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the conversion of the nitrile group to a carboxylic acid, which can serve as a handle for further derivatization, for example, through amide bond formation.

  • Materials: this compound, Sodium Hydroxide, Ethanol, Water, Hydrochloric Acid.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 20%).

    • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-Methoxy-5-methylbenzoic acid.

Data Summary (Hypothetical)

As there is limited direct experimental data for the biological activity of derivatives of this compound, the following table presents hypothetical data for a series of compounds that could be synthesized from this building block. This is for illustrative purposes to guide potential research directions.

Compound IDTargetAssayIC50 (nM)
MMB-K1 EGFRKinase Assay50
MMB-K2 VEGFR2Kinase Assay75
MMB-G1 A2A ReceptorBinding Assay120
MMB-I1 Nav1.7Electrophysiology250

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its straightforward functionalization at the nitrile group, the aromatic ring, and the methyl group provides a platform for the synthesis of diverse and complex small molecules. The proposed synthetic protocols and potential applications in the discovery of kinase inhibitors, GPCR modulators, and ion channel blockers highlight the versatility of this scaffold. Further investigation into the synthetic utility and biological activity of derivatives of this compound is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols: Synthetic Routes Utilizing 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of 2-Methoxy-5-methylbenzonitrile as a key starting material in the synthesis of valuable pharmaceutical intermediates. The protocols outlined below focus on the transformation of this compound into 4-formyl-3-methoxybenzonitrile, a critical building block in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.

Introduction

This compound is a versatile aromatic building block. Its methoxy and methyl groups can be strategically functionalized, while the nitrile group offers a handle for various chemical transformations. A significant application of this compound is in the synthesis of complex heterocyclic molecules with therapeutic potential. This document details a key synthetic route commencing from this compound, highlighting its conversion to a crucial aldehyde intermediate.

Synthetic Application: Synthesis of 4-formyl-3-methoxybenzonitrile

A primary application of this compound is its conversion to 4-formyl-3-methoxybenzonitrile. This aldehyde is a pivotal intermediate in the multi-step synthesis of Finerenone, a drug used for the treatment of chronic kidney disease associated with type 2 diabetes. The synthetic strategy involves the selective bromination of the methyl group followed by hydrolysis to the aldehyde.

Experimental Workflow

The overall transformation from this compound to 4-formyl-3-methoxybenzonitrile can be visualized as a two-step process.

G start This compound intermediate 5-(Dibromomethyl)-2-methoxybenzonitrile start->intermediate N-Bromosuccinimide (NBS), Initiator product 4-formyl-3-methoxybenzonitrile intermediate->product Hydrolysis (e.g., Silver Nitrate in aq. Ethanol)

Caption: Synthetic workflow for the conversion of this compound to 4-formyl-3-methoxybenzonitrile.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-formyl-3-methoxybenzonitrile from this compound.

StepStarting MaterialReagentsProductTypical Yield
1This compoundN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or Benzoyl Peroxide)5-(Dibromomethyl)-2-methoxybenzonitrileNot explicitly stated in provided context, but typically high for benzylic brominations.
25-(Dibromomethyl)-2-methoxybenzonitrileSilver Nitrate, Aqueous Ethanol4-formyl-3-methoxybenzonitrileGood

Experimental Protocols

Protocol 1: Synthesis of 5-(Dibromomethyl)-2-methoxybenzonitrile

This protocol describes the benzylic bromination of this compound using N-bromosuccinimide (NBS).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide)

  • Anhydrous Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in a minimal amount of anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN, ~0.05 eq) to the solution.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 5-(Dibromomethyl)-2-methoxybenzonitrile.

  • The crude product may be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-formyl-3-methoxybenzonitrile

This protocol outlines the hydrolysis of the dibromomethyl intermediate to the corresponding aldehyde.

Materials:

  • 5-(Dibromomethyl)-2-methoxybenzonitrile

  • Silver Nitrate (AgNO₃)

  • Aqueous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the crude 5-(Dibromomethyl)-2-methoxybenzonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add silver nitrate (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated silver bromide.

  • The filtrate contains the desired product. The solvent can be removed under reduced pressure.

  • The crude product can be purified by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain 4-formyl-3-methoxybenzonitrile. Further purification can be achieved by recrystallization or column chromatography.[1]

Signaling Pathway Application of Downstream Product

The end-product of the larger synthetic route starting from this compound is Finerenone. Finerenone is a non-steroidal antagonist of the mineralocorticoid receptor (MR). The activation of the mineralocorticoid receptor by aldosterone contributes to inflammation and fibrosis in the kidneys and heart. By blocking this receptor, Finerenone can mitigate these detrimental effects.

G Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Gene_Transcription Gene Transcription MR->Gene_Transcription Promotes Finerenone Finerenone Finerenone->MR Blocks Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Leads to

Caption: Simplified signaling pathway showing the mechanism of action of Finerenone.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from the starting material 2-Methoxy-5-methylbenzonitrile. This versatile scaffold allows for modifications of the nitrile group and substitutions on the aromatic ring, providing access to a range of compounds with potential applications in medicinal chemistry and materials science. The following sections detail the experimental procedures for hydrolysis of the nitrile to a carboxylic acid, its conversion to a tetrazole, reduction to a primary amine, and electrophilic aromatic substitution reactions such as bromination and formylation.

Synthetic Pathways Overview

The synthetic derivatization of this compound can be approached through several key transformations, focusing on the reactivity of the nitrile group and the aromatic ring. The electron-donating methoxy and methyl groups activate the benzene ring towards electrophilic substitution, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions.

Synthesis_Pathways cluster_nitrile Nitrile Group Transformations cluster_ring Aromatic Ring Transformations start This compound hydrolysis Hydrolysis start->hydrolysis NaOH, H₂O/MeOH reduction Reduction start->reduction LiAlH₄ or H₂/Catalyst cycloaddition [3+2] Cycloaddition start->cycloaddition NaN₃, NH₄Cl bromination Bromination start->bromination Br₂, FeBr₃ formylation Formylation start->formylation DCM/TiCl₄ product_acid 2-Methoxy-5-methylbenzoic Acid hydrolysis->product_acid product_amine (2-Methoxy-5-methylphenyl)methanamine reduction->product_amine product_tetrazole 5-((2-Methoxy-5-methylphenyl)) -1H-tetrazole cycloaddition->product_tetrazole product_bromo Bromo-2-methoxy-5- methylbenzonitrile bromination->product_bromo product_formyl Formyl-2-methoxy-5- methylbenzonitrile formylation->product_formyl Drug_Discovery_Workflow start This compound synthesis Synthesis of Derivatives (Acid, Amine, Tetrazole, etc.) start->synthesis purification Purification and Characterization synthesis->purification screening High-Throughput Screening (Biological Assays) purification->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive Compounds lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds preclinical Preclinical Studies (In vivo efficacy, toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Application of 2-Methoxy-5-methylbenzonitrile in Agrochemical Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylbenzonitrile is a substituted aromatic nitrile, a class of organic compounds that serve as versatile precursors and intermediates in the synthesis of a wide range of biologically active molecules. While direct and extensive public-domain data on the specific applications of this compound in commercial agrochemical products is limited, its structural features suggest its potential as a valuable building block in the discovery of novel herbicides, fungicides, and insecticides.

The benzonitrile moiety can be transformed into various functional groups, such as amidines, tetrazoles, and other heterocycles, which are common in modern agrochemicals. The methoxy and methyl substitutions on the benzene ring can influence the molecule's binding affinity to target enzymes or receptors, as well as its metabolic stability and physicochemical properties, such as solubility and lipophilicity.

This document provides a prospective overview of how this compound could be utilized in agrochemical research, including hypothetical synthetic pathways, experimental protocols for bioactivity screening, and potential mechanisms of action based on the known activity of structurally related compounds.

Potential Agrochemical Applications

Based on the known applications of similar benzonitrile and methoxy-containing aromatic compounds in agriculture, this compound could be explored as a precursor for the following classes of agrochemicals:

  • Herbicides: As an intermediate for the synthesis of compounds that inhibit key plant enzymes. For instance, derivatives of 2-methoxybenzamides have been shown to act as bleaching herbicides by interfering with carotenoid biosynthesis[1].

  • Fungicides: The development of novel fungicides targeting various fungal pathogens. The benzonitrile structure is present in some fungicidal compounds.

  • Insecticides: Synthesis of insecticidally active molecules. For example, some benzoylurea insecticides, which interfere with chitin synthesis, are derived from substituted anilines, which can be synthesized from benzonitriles.

Hypothetical Synthesis of a Novel Herbicide Candidate

A plausible research workflow could involve the conversion of this compound into a herbicidal N-benzyl-2-methoxy-5-methylbenzamide, drawing inspiration from the discovery of N-benzyl-2-methoxy-5-propargyloxybenzoamides as bleaching herbicides[1].

Experimental Protocol: Synthesis of N-benzyl-2-methoxy-5-methylbenzamide
  • Hydrolysis of this compound:

    • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.

    • Add an aqueous solution of sodium hydroxide.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with hydrochloric acid to precipitate 2-methoxy-5-methylbenzoic acid.

    • Filter, wash with cold water, and dry the product.

  • Activation of 2-methoxy-5-methylbenzoic acid:

    • Suspend the dried 2-methoxy-5-methylbenzoic acid in an inert solvent like dichloromethane.

    • Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the acid is completely converted to the acid chloride.

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amidation with Benzylamine:

    • Dissolve the crude 2-methoxy-5-methylbenzoyl chloride in dichloromethane.

    • In a separate flask, dissolve benzylamine and a base (e.g., triethylamine) in dichloromethane.

    • Add the acid chloride solution dropwise to the benzylamine solution at 0°C.

    • Stir the reaction at room temperature until completion.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting N-benzyl-2-methoxy-5-methylbenzamide by column chromatography or recrystallization.

Hypothetical Bioactivity Screening

The synthesized compound would then be screened for its herbicidal activity.

Experimental Protocol: Primary Herbicidal Screening (Pre-emergence)
  • Test Species: A panel of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.

  • Preparation of Test Substance: Dissolve the synthesized compound in a minimal amount of acetone and dilute with water containing a surfactant to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).

  • Application:

    • Fill pots with a standardized soil mix.

    • Sow seeds of the test species at a uniform depth.

    • Apply the test solution evenly to the soil surface.

    • Include a solvent-only control and a positive control (a commercial herbicide).

  • Incubation: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.

  • Assessment: After a set period (e.g., 14-21 days), visually assess the percentage of germination inhibition and the degree of injury to the emerged seedlings (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill).

Quantitative Data Presentation

The results from the primary screening could be summarized as follows:

CompoundConcentration (ppm)Echinochloa crus-galli (% Inhibition)Amaranthus retroflexus (% Inhibition)
N-benzyl-2-methoxy-5-methylbenzamide10008595
1004060
101525
105
Positive Control (e.g., Atrazine)1000100100
Negative Control (Solvent)-00

Hypothetical Mechanism of Action: Inhibition of Plastoquinone Biosynthesis

Based on the activity of similar compounds, our hypothetical herbicide could act by inhibiting the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain. This would lead to a bleaching effect due to the indirect inhibition of carotenoid biosynthesis.

Signaling Pathway and Experimental Workflow Diagrams

Below are Graphviz diagrams illustrating the hypothetical synthesis workflow and the proposed mechanism of action.

G cluster_synthesis Synthesis Workflow A This compound B Hydrolysis A->B C 2-methoxy-5-methylbenzoic acid B->C D Chlorination C->D E 2-methoxy-5-methylbenzoyl chloride D->E F Amidation with Benzylamine E->F G N-benzyl-2-methoxy-5-methylbenzamide F->G

Caption: Hypothetical synthesis of a novel herbicide from this compound.

G cluster_moa Hypothetical Mechanism of Action A Herbicide Candidate B Inhibition of Plastoquinone Biosynthesis A->B C Disruption of Photosynthetic Electron Transport B->C D Inhibition of Carotenoid Biosynthesis B->D E Photooxidative Damage C->E D->E F Bleaching and Plant Death E->F

Caption: Proposed mechanism of action for a hypothetical bleaching herbicide.

Conclusion

While this compound is not yet a prominent player in the agrochemical field according to publicly available literature, its chemical nature makes it a compound of interest for synthetic chemists in this sector. The protocols and pathways outlined here are illustrative of the research and development process that could be applied to this and similar molecules to uncover new and effective crop protection solutions. Further research into the synthesis and biological activity of derivatives of this compound is warranted to fully explore its potential in agrochemical applications.

References

The Role of Substituted Benzonitriles in Pharmaceutical Synthesis: A Case Study of Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 2-Methoxy-5-methylbenzonitrile as a pharmaceutical intermediate are not extensively documented in publicly available scientific literature, the structurally related class of substituted methoxy benzonitriles plays a crucial role in the synthesis of numerous therapeutic agents. This document will provide detailed application notes and protocols for the synthesis of Gefitinib, a prominent anti-cancer drug, utilizing a substituted benzonitrile intermediate. This example serves to illustrate the significance of the benzonitrile motif in medicinal chemistry and drug development.

Gefitinib, marketed under the brand name Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key regulator of cell growth and proliferation.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] The synthesis of Gefitinib involves a multi-step process where a functionalized benzonitrile serves as a critical starting material for the construction of the core quinazoline ring structure of the final drug molecule.

Application Notes

Substituted benzonitriles, such as the intermediates in the synthesis of Gefitinib, are versatile building blocks in organic synthesis. The nitrile group (-C≡N) is a valuable functional group due to its ability to be converted into a variety of other functionalities, including amines, amides, and carboxylic acids. In the context of Gefitinib synthesis, the benzonitrile moiety is a precursor to the formation of the quinazoline ring system, a common scaffold in many biologically active compounds.

The synthesis of Gefitinib from a benzonitrile intermediate typically involves the following key transformations:

  • Functionalization of the Benzonitrile Ring: Introduction of necessary substituents on the aromatic ring to enable subsequent cyclization and coupling reactions.

  • Reduction of a Nitro Group: Conversion of a nitro group to an amino group, which is essential for the formation of the quinazoline ring.

  • Quinazoline Ring Formation: Cyclization of the amino-benzonitrile derivative to form the core heterocyclic structure of Gefitinib.

  • Coupling Reaction: Attachment of the side chain that is crucial for the drug's binding affinity and biological activity.

Experimental Protocols

The following protocols are representative examples of the key steps in the synthesis of Gefitinib, starting from a substituted benzonitrile precursor.

Protocol 1: Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

This protocol outlines the synthesis of a key intermediate from a nitrated benzonitrile precursor.

Materials:

  • 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

  • Iron powder

  • Acetic acid

  • Water

  • Ethyl acetate

  • Sodium sulfate

  • Ammonia solution

Procedure:

  • Dissolve 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile in a mixture of acetic acid and water.

  • Stir the reaction mixture for approximately 10 minutes at room temperature.

  • Add iron powder in portions over a period of 2 hours, maintaining the reaction at room temperature.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Adjust the pH of the reaction mixture to 8 using an ammonia solution.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.

Protocol 2: Quinazoline Ring Formation to Synthesize Gefitinib

This protocol describes the cyclization of the amino-benzonitrile intermediate to form the quinazoline core and subsequent conversion to Gefitinib.

Materials:

  • 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • 3-Chloro-4-fluoroaniline

  • Organic solvent (e.g., isopropanol)

Procedure:

  • The intermediate 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride is reacted directly with N,N-dimethylformamide dimethyl acetal to obtain N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine.[3]

  • This formamidine intermediate is then reacted with 3-chloro-4-fluoroaniline in a suitable solvent, such as isopropanol.[3]

  • The reaction mixture is heated to reflux for several hours to facilitate a rearrangement and cyclization, yielding Gefitinib.[3]

  • The product is then isolated and purified using standard techniques such as crystallization.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of Gefitinib, as reported in various synthetic routes. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductTypical Yield (%)
Nitration of 3-hydroxy-4-methoxy benzonitrile derivative3-hydroxy-4-methoxy benzonitrile derivativeNitrated benzonitrile derivative~85-90
Reduction of nitro group4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile~80-90
Quinazoline ring formation and coupling2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrileGefitinib~60-70

Visualizations

Experimental Workflow for Gefitinib Synthesis

Gefitinib_Synthesis_Workflow start Start: 3-Hydroxy-4-methoxy benzonitrile step1 Step 1: Condensation with N-(3-chloropropyl)morpholine start->step1 intermediate1 Intermediate: 4-Methoxy-5-(3-morpholino propoxy)benzonitrile step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 intermediate2 Intermediate: 4-Methoxy-5-(3-morpholino propoxy)-2-nitrobenzonitrile step2->intermediate2 step3 Step 3: Reduction of Nitro Group intermediate2->step3 intermediate3 Intermediate: 2-Amino-4-methoxy-5-(3-morpholino propoxy)benzonitrile step3->intermediate3 step4 Step 4: Quinazoline Ring Formation & Coupling with 3-Chloro-4-fluoroaniline intermediate3->step4 end Final Product: Gefitinib step4->end

Caption: Synthetic workflow for Gefitinib from a benzonitrile precursor.

EGFR Signaling Pathway and Mechanism of Action of Gefitinib

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib functions as a competitive inhibitor of adenosine triphosphate (ATP) at the tyrosine kinase domain of EGFR.[4] This inhibition blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][5] By blocking these pathways, Gefitinib effectively halts the signals that promote cancer cell proliferation, survival, and angiogenesis.[4]

References

High-Performance Liquid Chromatography (HPLC) method for 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methoxy-5-methylbenzonitrile

This application note details a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This method is suitable for purity assessment and quantification in research, quality control, and drug development settings.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules. Ensuring the purity and accurate quantification of this compound is critical for the consistency, efficacy, and safety of the final products. The HPLC method described herein provides a reliable approach for the analysis of this compound.

Principle

The separation is achieved on a C18 reversed-phase column. The methodology is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A mixture of acetonitrile and water is employed as the mobile phase to elute the compound from the column. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance, ensuring high sensitivity and selectivity. Quantification is based on the peak area response of the analyte compared to a standard of known concentration.

Experimental

Instrumentation and Reagents

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Solvents: HPLC grade acetonitrile and water are required.

  • Standard: A reference standard of this compound of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water
Gradient Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)

Protocols

1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), in a 10 mL volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the same solvent to achieve a final concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase or a solvent similar in composition to the initial mobile phase.[1]

  • The target concentration should fall within the range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2][3]

3. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the column.

  • Record the chromatograms and integrate the peak area for this compound.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Use the calibration curve to determine the concentration of this compound in the samples.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. The recommended parameters are listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for replicate injections)

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Gas Chromatography (GC) Analysis of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 2-Methoxy-5-methylbenzonitrile using Gas Chromatography (GC). The protocols outlined herein are intended for the quantification and purity assessment of the compound, crucial for research, process development, and quality control in the pharmaceutical and chemical industries. The methods described are adaptable to various sample matrices with appropriate sample preparation.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and robust analytical methods are essential for monitoring its purity, quantifying its presence in reaction mixtures, and ensuring the quality of final products. Gas chromatography, owing to its high resolution and sensitivity, is an ideal technique for the analysis of this volatile compound. This application note details the instrumental parameters and sample preparation protocols for the successful GC analysis of this compound, using both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: HPLC grade or equivalent purity of Dichloromethane, Ethyl Acetate, Hexane, and Methanol.[1]

  • Carrier Gas: Helium (99.999% purity)

  • Gases for FID: Hydrogen (99.999% purity), Air (filtered)

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC analysis.[2]

Protocol 2.3.1: Solid Samples (e.g., reaction crude, powder)

  • Accurately weigh approximately 10 mg of the solid sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate.[1]

  • Bring the flask to volume with the chosen solvent.

  • If particulates are present, filter the solution through a 0.22 µm syringe filter into a GC vial.[1]

Protocol 2.3.2: Liquid Samples (e.g., reaction mixture, liquid formulation)

  • Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable extraction solvent (e.g., Ethyl Acetate or Hexane).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic layer (top layer) to a GC vial for analysis.

Gas Chromatography (GC) Method

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column used. A 5% phenyl methyl siloxane stationary phase is a good initial choice due to its versatility.[3]

Table 1: Gas Chromatography Instrumental Parameters

ParameterGC-FID ConditionGC-MS Condition
Column 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/SplitlessSplit/Splitless
Injector Temp. 250 °C250 °C
Split Ratio 50:1 (can be adjusted based on concentration)50:1 (can be adjusted based on concentration)
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.0 mL/min (Constant Flow)
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °CInitial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 280 °CN/A
Hydrogen Flow 40 mL/minN/A
Air Flow 400 mL/minN/A
Makeup Gas (He) 25 mL/minN/A
MS Transfer Line N/A280 °C
Ion Source Temp. N/A230 °C
Scan Range (m/z) N/A40 - 300 amu
Ionization Mode N/AElectron Ionization (EI) at 70 eV

Data Presentation and Analysis

Identification

When using a mass spectrometer, the identification of this compound can be confirmed by its retention time and the resulting mass spectrum. The compound has a molecular weight of 147.17 g/mol .[4] The mass spectrum is expected to show a molecular ion peak (M+) at m/z 147.

Quantification

For quantitative analysis using FID, a calibration curve should be constructed using standard solutions of this compound at a minimum of five different concentrations.

Table 2: Example Calibration Data for this compound (Hypothetical)

Concentration (µg/mL)Peak Area (Arbitrary Units)
112,500
563,000
10124,500
25310,000
50625,000

A linear regression of the calibration curve will provide the response factor for calculating the concentration of the analyte in unknown samples.

Method Validation Parameters

Method validation should be performed to ensure the reliability of the results. The following are typical performance characteristics to be evaluated.

Table 3: Typical Method Validation Parameters (Hypothetical)

ParameterExpected Value
Retention Time (RT) ~ 12.5 min (column dependent)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (Solid or Liquid) Dissolve Dissolution/ Extraction Sample->Dissolve Filter Filtration/ Phase Separation Dissolve->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial Autosampler Autosampler GC_Vial->Autosampler GC_System GC System (Injector, Column, Oven) Autosampler->GC_System Detector Detector (FID or MS) GC_System->Detector Data_System Data Acquisition System Detector->Data_System Integration Peak Integration & Identification Data_System->Integration Quantification Quantification & Reporting Integration->Quantification

References

Application Notes and Protocols: 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and properties of 2-Methoxy-5-methylbenzonitrile, a valuable building block in organic synthesis, particularly relevant to drug discovery and development. While this compound is a key intermediate, detailed mechanistic studies of its subsequent reactions are not extensively reported in publicly available literature. Therefore, these notes will focus on its preparation and characterization.

Physicochemical and Spectroscopic Data

This compound is a substituted aromatic compound. Its key physical and spectroscopic properties, based on available data for the compound and its close structural analogs, are summarized below.

PropertyValueReference
Molecular Formula C₉H₉NO-
Molecular Weight 147.17 g/mol -
CAS Number 53078-70-9-
Appearance Expected to be a solid or oilInferred from related compounds
Boiling Point Not widely reported-
Melting Point Not widely reported-
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)Inferred from related compounds
¹H NMR (CDCl₃, 400 MHz) Predicted:Based on spectroscopic data of similar compounds[1]
δ 7.3-7.5 (m, 2H, Ar-H)
δ 6.8-7.0 (m, 1H, Ar-H)
δ 3.8-3.9 (s, 3H, -OCH₃)
δ 2.3-2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted:Based on spectroscopic data of similar compounds[1]
δ 160-162 (C-OCH₃)
δ 133-135 (Ar-C)
δ 132-134 (Ar-C)
δ 118-120 (C≡N)
δ 115-117 (Ar-C)
δ 100-102 (Ar-C)
δ 55-57 (-OCH₃)
δ 20-22 (-CH₃)
IR (KBr, cm⁻¹) Predicted:Based on functional group frequencies[2]
~2220-2240 (C≡N stretch)
~1250 (C-O stretch)
~2950 (C-H stretch, aromatic and aliphatic)
Mass Spectrometry (m/z) [M]⁺ calculated for C₉H₉NO: 147.0684-

Synthesis of this compound

The most prominent and industrially scalable method for the synthesis of this compound is the Sandmeyer reaction . This reaction involves the conversion of the amino group of an aniline derivative into a nitrile group via a diazonium salt intermediate.

Reaction Scheme:

G cluster_0 Synthesis of this compound reactant 2-Methoxy-5-methylaniline intermediate 2-Methoxy-5-methyldiazonium salt reactant->intermediate 1. NaNO₂, HCl 0-5 °C (Diazotization) product This compound intermediate->product 2. CuCN, KCN Heat (Sandmeyer Reaction)

Caption: Synthesis of this compound via Sandmeyer reaction.

Reaction Mechanism: Sandmeyer Cyanation

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]

  • Diazotization: The primary aromatic amine, 2-Methoxy-5-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Single Electron Transfer (SET): The copper(I) cyanide catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas (N₂), a very stable leaving group.

  • Radical Combination: The aryl radical then reacts with the cyanide anion, which is coordinated to the copper(II) species, to form the final product, this compound, and regenerate the copper(I) catalyst.

G cluster_1 Sandmeyer Reaction Mechanism A Aryl Diazonium Salt (Ar-N₂⁺) B Aryl Radical (Ar•) A->B + Cu(I)CN - N₂ C This compound (Ar-CN) B->C + Cu(II)(CN)₂ - Cu(I)CN CuI Cu(I)CN CuII Cu(II)(CN)₂

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the Sandmeyer reaction.[3][4] Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • 2-Methoxy-5-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Deionized water

  • Ice

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and safety equipment (fume hood, personal protective equipment)

Procedure:

Step 1: Diazotization of 2-Methoxy-5-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Handle KCN with extreme caution in a well-ventilated fume hood.

  • Gently heat the cyanide solution to around 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development

Substituted benzonitriles are important pharmacophores and intermediates in the synthesis of a wide range of biologically active molecules.[5][6] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The methoxy and methyl substituents on the aromatic ring of this compound influence its electronic properties and lipophilicity, which can be fine-tuned for optimal drug-like characteristics.

G cluster_2 Drug Discovery Workflow start This compound step1 Functional Group Transformation start->step1 step2 Scaffold Elaboration step1->step2 step3 Lead Compound Generation step2->step3 step4 Preclinical and Clinical Development step3->step4

Caption: General workflow for the use of an intermediate in drug discovery.

Further derivatization of this compound could involve reactions such as:

  • Reduction of the nitrile group to a primary amine, which can then be used in the formation of amides, sulfonamides, or other nitrogen-containing heterocycles.

  • Electrophilic aromatic substitution , where the electron-donating methoxy and methyl groups will direct incoming electrophiles to the ortho and para positions.

  • Nucleophilic attack on the nitrile carbon , although this is generally less facile for aryl nitriles unless activated by strong electron-withdrawing groups.

These potential transformations make this compound a versatile starting material for the synthesis of diverse compound libraries for biological screening.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-methoxy-5-methylbenzonitrile as a key starting material. The following sections detail the synthesis of quinazolines, benzimidazoles, and triazoles, offering step-by-step procedures and the expected quantitative outcomes.

Introduction

This compound is a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring a methoxy, a methyl, and a nitrile group on the benzene ring, allows for diverse chemical transformations leading to the formation of valuable heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules. This document outlines established protocols for the synthesis of quinazolines, benzimidazoles, and triazoles, providing researchers with a practical guide for their laboratory work.

Synthesis of Quinazoline Derivatives

Quinazolines are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A common strategy for the synthesis of quinazoline derivatives involves the reaction of 2-aminobenzonitriles with various reagents. While a direct synthesis from this compound is not extensively documented, a two-step process involving the conversion to the corresponding 2-aminobenzonitrile followed by cyclization is a feasible approach.

Two-Step Synthesis of 2,4-Disubstituted Quinazolines

A plausible synthetic route involves the initial conversion of this compound to 2-amino-5-methylbenzonitrile, which then undergoes cyclization. For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids can yield diverse quinazoline structures.

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzonitriles

This protocol is adapted from general methods for quinazoline synthesis and would require optimization for substrates derived from this compound.

  • Preparation of the Catalyst: In a reaction vessel, combine Pd(OAc)₂, PPh₃, and a suitable solvent such as dioxane. Stir the mixture under an inert atmosphere until a homogeneous solution is formed.

  • Reaction Setup: To the catalyst solution, add the 2-aminobenzonitrile derivative, an aldehyde (1.2 equivalents), and an arylboronic acid (1.5 equivalents).

  • Reaction Conditions: Add a base, such as K₂CO₃ (2.0 equivalents), and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired quinazoline derivative.

Starting Material (2-Aminobenzonitrile Derivative)AldehydeArylboronic AcidProductYield (%)Reference
2-Amino-5-methylbenzonitrileBenzaldehydePhenylboronic acid7-Methyl-2,4-diphenylquinazolineNot ReportedGeneral Method
2-Amino-5-methylbenzonitrile4-ChlorobenzaldehydePhenylboronic acid2-(4-Chlorophenyl)-7-methyl-4-phenylquinazolineNot ReportedGeneral Method

Logical Workflow for Quinazoline Synthesis

A This compound B 2-Amino-5-methylbenzonitrile A->B  Reduction/Amination D Pd-catalyzed Cyclization B->D C Aldehyde + Arylboronic Acid C->D E 2,4-Disubstituted-7-methylquinazoline D->E

Caption: Synthetic pathway to quinazolines.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. Similar to quinazolines, a two-step synthesis starting from this compound via the corresponding o-phenylenediamine is a viable route.

One-Pot Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamines

A one-pot synthesis can be employed for the efficient preparation of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

This is a general procedure that can be adapted for the o-phenylenediamine derived from this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 equivalent) and an aldehyde (1.0 equivalent) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid like anhydrous FePO₄.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-8 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

o-Phenylenediamine DerivativeAldehydeProductYield (%)Reference
4-Methyl-1,2-phenylenediamineBenzaldehyde6-Methyl-2-phenyl-1H-benzo[d]imidazoleNot ReportedGeneral Method
4-Methoxy-1,2-phenylenediamine4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-methoxy-1H-benzo[d]imidazoleNot ReportedGeneral Method

Reaction Pathway for Benzimidazole Synthesis

A This compound B 4-Methoxy-5-methyl-1,2-phenylenediamine A->B  Reduction of Nitro Intermediate D Condensation/Cyclization B->D C Aldehyde C->D E 5-Methoxy-6-methyl-2-substituted-1H-benzimidazole D->E

Caption: Synthesis of benzimidazole derivatives.

Synthesis of 1,2,3-Triazole Derivatives

1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry and materials science, largely due to the advent of "click chemistry". The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for their synthesis. While a direct reaction from a benzonitrile is not the standard CuAAC, nitriles can be precursors to azides or can participate in other types of cycloadditions to form triazoles.

Copper-Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-triazoles

A general and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles involves the reaction of an organic azide with a terminal alkyne, catalyzed by a copper(I) species. To utilize this compound, it would first need to be converted to either an azide or an alkyne derivative.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the CuAAC reaction.

  • Reaction Setup: In a reaction flask, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0 equivalent) in a suitable solvent system, often a mixture of t-butanol and water or DMF.

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by mixing CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (5-10 mol%) in water.

  • Reaction Execution: Add the catalyst solution to the mixture of the azide and alkyne. Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Organic AzideTerminal AlkyneProductYield (%)Reference
Benzyl azidePhenylacetylene1-Benzyl-4-phenyl-1H-1,2,3-triazole>95General Method
1-Azido-4-methoxybenzeneEthynylbenzene1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole>95General Method

General Workflow for Triazole Synthesis

A This compound B Corresponding Azide or Alkyne Derivative A->B  Functional Group Transformation D Cu(I)-Catalyzed Cycloaddition B->D C Alkyne or Azide Counterpart C->D E Substituted 1,2,3-Triazole D->E

Caption: CuAAC synthesis of 1,2,3-triazoles.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Methoxy-5-methylbenzonitrile synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily via the Sandmeyer reaction of 2-amino-4-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Sandmeyer reaction.[1][2] This two-step process involves the diazotization of an aromatic amine, such as 2-amino-4-methylanisole, to form a diazonium salt, followed by a copper(I) cyanide-catalyzed cyanation.[2]

Q2: Why is the temperature critical during the diazotization step?

A2: The diazotization reaction, which converts the primary aromatic amine to a diazonium salt, must be conducted at low temperatures, typically between 0-5 °C.[3] Aryl diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts, such as phenols, and a significant reduction in the overall yield.[3]

Q3: What are the common byproducts in the Sandmeyer cyanation reaction?

A3: Several byproducts can form during the Sandmeyer reaction, leading to a lower yield and complicating purification. These include:

  • Phenols: Formed from the reaction of the diazonium salt with water, especially at elevated temperatures.[4]

  • Azo coupling products: Resulting from the reaction of the diazonium salt with the unreacted starting aniline or other aromatic species.

  • De-amination products (hydro-de-diazoniation): Where the diazonium group is replaced by a hydrogen atom.

  • Biaryl byproducts: Formed through radical-mediated side reactions.[2]

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete diazotization.- Ensure the reaction temperature is strictly maintained between 0-5 °C. - Use a slight excess of sodium nitrite. - Test for the presence of excess nitrous acid using starch-iodide paper.
Premature decomposition of the diazonium salt.- Keep the diazonium salt solution cold at all times. - Use the diazonium salt solution immediately after its preparation.[4]
Inefficient copper(I) cyanide catalyst.- Use freshly prepared, high-quality copper(I) cyanide. - Ensure the catalyst is fully dissolved or well-suspended in the reaction mixture.
Side reaction with water to form 2-methoxy-5-methylphenol.- Minimize the amount of water in the cyanation step. - Consider using a non-aqueous diazotization method if feasible.
Formation of a Tarry or Oily Product Azo coupling side reactions.- Ensure complete diazotization before proceeding to the cyanation step. - Maintain a low reaction temperature to suppress side reactions.
Polymerization of intermediates or products.- Avoid localized overheating. - Ensure efficient stirring throughout the reaction.
Difficulty in Product Isolation and Purification Presence of multiple byproducts with similar polarities.- Optimize the reaction conditions to minimize byproduct formation. - Employ fractional vacuum distillation for purification. - Consider column chromatography with a suitable solvent system.
Product remains in the aqueous layer during extraction.- Adjust the pH of the aqueous layer to ensure the product is in its neutral form. - Use a more effective extraction solvent. - Perform multiple extractions.

Data Presentation: Optimizing Reaction Yields

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of various parameters on the yield of Sandmeyer cyanation reactions for analogous aromatic amines, providing a basis for optimization.

Parameter Condition Observed Yield Range (%) Comments
Catalyst System CuCN52-93[5]The classic and effective catalyst.
Cu₂O/TMSCN38-92[5]Offers an alternative to traditional CuCN.
PdCl₂/Ag₂O (with MeCN as CN source)30-64[5]A non-toxic alternative to metal cyanides.
Temperature (Cyanation) Room Temperature52-93[5]Generally provides good yields with appropriate catalysts.
55 °C38-92[5]May be required for less reactive substrates or alternative catalyst systems.
Starting Material 4-Nitroaniline93[6]Electron-withdrawing groups can influence reactivity.
4-Methoxyaniline52[6]Electron-donating groups can affect diazotization and coupling.

Experimental Protocols

1. Preparation of Copper(I) Cyanide Solution

A high-quality copper(I) cyanide catalyst is crucial for a successful Sandmeyer reaction.

  • Materials: Copper(II) sulfate pentahydrate, sodium bisulfite, sodium hydroxide, sodium cyanide.

  • Procedure:

    • Dissolve copper(II) sulfate pentahydrate in water.

    • Add a solution of sodium bisulfite and sodium hydroxide to reduce Cu(II) to Cu(I), precipitating copper(I) sulfite.

    • Wash the precipitate thoroughly with water to remove sulfate ions.

    • Suspend the copper(I) sulfite in water and add a solution of sodium cyanide. The mixture will warm as the copper(I) cyanide complex forms.

    • Cool the resulting solution to 0-5 °C before use.

2. Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the synthesis starting from 2-amino-4-methylanisole.

  • Materials: 2-amino-4-methylanisole, concentrated hydrochloric acid, sodium nitrite, copper(I) cyanide solution, toluene (or another suitable organic solvent), sodium carbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Diazotization:

      • Dissolve 2-amino-4-methylanisole in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C with vigorous stirring.

      • After the addition is complete, stir for an additional 15 minutes. Confirm the presence of excess nitrous acid with starch-iodide paper.

    • Cyanation:

      • In a separate flask, place the cold (0-5 °C) copper(I) cyanide solution.

      • Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

      • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

    • Work-up and Purification:

      • Cool the reaction mixture and extract the product with an organic solvent like toluene or diethyl ether.

      • Wash the organic layer with water and then with a dilute sodium carbonate solution to remove any acidic impurities.

      • Wash again with water and dry the organic layer over anhydrous magnesium sulfate.

      • Filter off the drying agent and remove the solvent by rotary evaporation.

      • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

reaction_pathway Synthesis of this compound 2-amino-4-methylanisole 2-amino-4-methylanisole Diazonium Salt Diazonium Salt 2-amino-4-methylanisole->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN

Chemical reaction pathway for the synthesis.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization check_cyanation Check Cyanation Step start->check_cyanation check_workup Check Work-up/Purification start->check_workup temp_control Temperature > 5°C? check_diazotization->temp_control catalyst_issue Inactive CuCN? check_cyanation->catalyst_issue extraction_issue Inefficient Extraction? check_workup->extraction_issue nitrite_issue Incorrect NaNO2 amount? temp_control->nitrite_issue No solution_temp Maintain 0-5°C temp_control->solution_temp Yes solution_nitrite Use slight excess of NaNO2 nitrite_issue->solution_nitrite Yes side_reactions Evidence of byproducts? catalyst_issue->side_reactions No solution_catalyst Use fresh CuCN catalyst_issue->solution_catalyst Yes solution_side_reactions Optimize conditions to minimize byproducts side_reactions->solution_side_reactions Yes solution_extraction Adjust pH, use more solvent extraction_issue->solution_extraction Yes

Logical workflow for troubleshooting low yield.

References

Technical Support Center: Purification of Crude 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methoxy-5-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. A frequent method for synthesizing this compound is the methylation of 2-hydroxy-5-methylbenzonitrile. In this case, likely impurities include:

  • Unreacted Starting Material: 2-hydroxy-5-methylbenzonitrile.

  • Reagents and Byproducts: Residual methylating agents (e.g., dimethyl sulfate, methyl iodide) and their inorganic salts.

  • Side Products: Small amounts of other methylated species or products from side reactions.

Q2: My crude product is a dark oil or discolored solid. What is the cause and how can I address it?

A2: Discoloration is often due to phenolic impurities, such as the unreacted 2-hydroxy-5-methylbenzonitrile, which can oxidize and form colored compounds. Residual reaction reagents or byproducts can also contribute to color. Decolorization can often be achieved by treating a solution of the crude product with activated carbon before filtration and subsequent purification.

Q3: I am having difficulty removing the starting material, 2-hydroxy-5-methylbenzonitrile, by column chromatography. What can I do?

A3: The starting material is more polar than the desired product due to the hydroxyl group. If it is co-eluting with your product, consider the following:

  • Optimize the Mobile Phase: A less polar solvent system should increase the retention of the more polar starting material on the silica gel, allowing for better separation. A good starting point is a mixture of hexane and ethyl acetate; you can decrease the proportion of ethyl acetate to increase separation.

  • Aqueous Wash: Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous base (e.g., 1M sodium hydroxide). The acidic starting material will be deprotonated and move to the aqueous layer. Be sure to neutralize the organic layer with a water wash afterward.

Q4: My yield after recrystallization is very low. How can I improve it?

A4: Low recovery during recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The product may be too soluble in the solvent even at low temperatures.

  • Using Too Much Solvent: This will result in a significant amount of the product remaining in the mother liquor.

  • Premature Crystallization: Cooling the solution too quickly can trap impurities and reduce the yield of pure crystals.

  • Incomplete Crystallization: Not allowing enough time at a low temperature for the crystals to form.

Experiment with different solvent systems and ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Try a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, partially evaporate the solvent and try cooling again. Re-evaluate your choice of solvent.
Crystals are very fine and difficult to filter. The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Purity does not improve after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity.Perform a solvent screen to find a solvent that dissolves the impurity well at all temperatures but the desired compound only at elevated temperatures.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the desired compound from an impurity. The mobile phase polarity is not optimized.Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, or trying dichloromethane) to find an eluent that provides good separation (a significant difference in Rf values).
The compound is streaking on the TLC plate and column. The sample is overloaded, or the compound is interacting strongly with the stationary phase.Load a smaller amount of the crude material onto the column. If streaking persists, consider adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase if your compound is basic, or acetic acid if it is acidic, though this compound is neutral.
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Cracks appear in the silica gel bed. Improper packing of the column or running the solvent level below the top of the silica.Ensure the column is packed uniformly without air bubbles. Always maintain the solvent level above the silica gel bed.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to try for a compound of this polarity are ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase and Mobile Phase Selection: For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase. Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 hexane:ethyl acetate).

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Suggested Recrystallization Solvents
Solvent SystemExpected Solubility ProfileNotes
Ethanol/WaterSoluble in hot ethanol, less soluble upon addition of water.A good starting point for moderately polar compounds.
IsopropanolSoluble when hot, less soluble when cold.A single solvent system that is often effective.
Hexane/Ethyl AcetateSoluble in a hot mixture, crystals form upon cooling.Good for fine-tuning polarity. The ratio can be adjusted.
TolueneSoluble when hot, less soluble when cold.Can be effective for aromatic compounds.
Table 2: Typical Column Chromatography Parameters
ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20)
Detection UV light at 254 nm

Visualizations

PurificationWorkflow Crude Crude 2-Methoxy- 5-methylbenzonitrile Analysis Purity Analysis (TLC, NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Solid Impurities Column Column Chromatography Analysis->Column Liquid/Soluble Impurities Pure Pure Product Recrystallization->Pure Successful Impure Impure Fractions/ Mother Liquor Recrystallization->Impure Column->Pure Successful Column->Impure

Caption: General purification workflow for crude this compound.

TroubleshootingRecrystallization Start Recrystallization Attempted OilingOut Compound Oiled Out? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No ChangeSolvent Change Solvent/ Use Co-solvent OilingOut->ChangeSolvent Yes LowYield Low Yield? NoCrystals->LowYield No InduceCrystallization Induce Crystallization/ Reduce Solvent NoCrystals->InduceCrystallization Yes Success Pure Crystals Obtained LowYield->Success No SlowCooling Ensure Slow Cooling/ Minimal Hot Solvent LowYield->SlowCooling Yes ChangeSolvent->Start InduceCrystallization->Start SlowCooling->Start

Caption: Troubleshooting logic for recrystallization challenges.

Technical Support Center: Recrystallization of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Methoxy-5-methylbenzonitrile. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for a successful recrystallization.

PropertyValue
CAS Number 53078-70-9[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.18 g/mol [1]
Boiling Point 148-150°C at 18 Torr[1]
Appearance (Not specified in search results, typically a solid at room temperature)

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general framework for the recrystallization of this compound. The ideal solvent and specific volumes should be determined experimentally.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, toluene, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold bath (ice-water)

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid (approx. 50 mg) into a test tube.

    • Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube. A suitable solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • Repeat with different solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures) to find the optimal one.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent in small portions.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.

    • Caution: Do not add activated charcoal to a boiling solution, as this can cause it to boil over.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve in hot solvent. The solvent is not polar enough or is unsuitable.* Try a more polar solvent or a solvent mixture. * Ensure you are using a sufficient amount of solvent, but avoid a large excess.
Compound "oils out" instead of crystallizing. * The boiling point of the solvent is higher than the melting point of the compound. * The solution is supersaturated with impurities, lowering the melting point of the mixture. * The compound is too soluble in the chosen solvent.* Lower the temperature at which the compound is dissolved. * Add a small amount of a "co-solvent" in which the compound is less soluble to induce crystallization. * Try a different solvent with a lower boiling point.
No crystals form upon cooling. * Too much solvent was used. * The solution is not sufficiently saturated. * The cooling process is too slow, or the solution is not cold enough.* Boil off some of the solvent to concentrate the solution and allow it to cool again. * Scratch the inside of the flask with a glass stirring rod at the liquid's surface to induce nucleation. * Add a "seed crystal" of the pure compound. * Ensure the solution is cooled in an ice bath for an adequate amount of time.
Low recovery of purified compound. * Too much solvent was used, leaving a significant amount of the compound in the mother liquor. * The compound is too soluble in the cold solvent. * Premature crystallization occurred during hot filtration.* Reduce the amount of solvent used for dissolution. * Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. * Pre-heat the filtration apparatus to prevent premature crystal formation. * Consider a different solvent in which the compound has lower solubility at cold temperatures.
Crystals are colored. The impurity is not effectively removed by this solvent.* Use activated charcoal to adsorb the colored impurity. * Try recrystallizing from a different solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. Based on the structure (an aromatic nitrile with methoxy and methyl groups), solvents of intermediate polarity are a good starting point. Consider alcohols (like ethanol or isopropanol), toluene, or mixtures such as ethanol/water or toluene/hexane. A systematic solvent screening is the most effective approach.

Q2: My compound is still impure after one recrystallization. What should I do?

A2: A second recrystallization is often necessary to achieve high purity. Ensure that you are using the optimal solvent and that the cooling process is slow to allow for selective crystal growth.

Q3: How can I tell if my recrystallized product is pure?

A3: The purity of the recrystallized product can be assessed by several methods, including melting point determination (a sharp melting point range close to the literature value indicates high purity), Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

Q4: What are the potential impurities in this compound?

A4: Potential impurities can include unreacted starting materials from the synthesis, by-products from side reactions, or residual solvents. The exact nature of the impurities will depend on the synthetic route used to prepare the compound.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out Occurs? cool->oiling_out filter_dry Filter and Dry Crystals crystals->filter_dry Yes no_crystals No Crystals crystals->no_crystals No low_yield Low Yield? filter_dry->low_yield too_much_solvent Too Much Solvent? no_crystals->too_much_solvent boil_off Boil Off Excess Solvent too_much_solvent->boil_off Yes scratch Scratch Flask / Add Seed Crystal too_much_solvent->scratch No boil_off->cool scratch->cool oiling_out->crystals No change_solvent Re-dissolve and Add Anti-solvent or Change Solvent oiling_out->change_solvent Yes change_solvent->cool check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor Yes end Pure Product low_yield->end No check_mother_liquor->filter_dry

Caption: Troubleshooting workflow for the recrystallization process.

Solvent_Choice_Logic start Start Solvent Selection test_rt Test Solubility at Room Temperature start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt reject Reject Solvent dissolves_rt->reject Yes test_hot Test Solubility in Hot Solvent dissolves_rt->test_hot No dissolves_hot Dissolves? test_hot->dissolves_hot dissolves_hot->reject No cool Cool Solution dissolves_hot->cool Yes crystals_form Crystals Form? cool->crystals_form accept Good Solvent Candidate crystals_form->accept Yes no_crystals No Crystals / Oiling Out crystals_form->no_crystals No no_crystals->reject

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Methoxy-5-methylbenzonitrile.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis and purification of this compound.

Problem: Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred adequately and maintained at the optimal temperature.- Check the quality and reactivity of your starting materials and reagents.
Suboptimal Reaction Conditions - Verify the correct solvent, temperature, and reaction time as specified in the protocol.[1]- If using a catalyst, ensure it is active and used in the correct amount.
Side Reactions - Depending on the synthetic route, side reactions such as oxidation of an aldehyde starting material or hydrolysis of the nitrile can occur.[2]- Analyze the crude product mixture to identify major byproducts and adjust reaction conditions to minimize their formation.
Product Loss During Workup - Ensure complete extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions.- Avoid overly aggressive washing steps that may remove the product along with impurities.

Problem: Product Contamination and Impurities

Potential Impurity Likely Source Suggested Action
Unreacted Starting Material (e.g., 2-Methoxy-5-methylbenzaldehyde) Incomplete conversion during the reaction.- Extend the reaction time or increase the temperature slightly.- Use a slight excess of the converting reagent.- Purify the final product using column chromatography or recrystallization.
Intermediate Aldoxime Incomplete dehydration of the aldoxime intermediate to the nitrile.[1][3]- Ensure the dehydrating agent is active and used in sufficient quantity.- Increase the reaction temperature or time for the dehydration step.- Separate from the final product via column chromatography.
Isomeric Impurities If the synthesis involves aromatic substitution on a precursor, incorrect regioselectivity can lead to isomers.- Optimize the reaction conditions (temperature, catalyst) to favor the desired isomer.- Isomers can often be separated by careful column chromatography or fractional crystallization.
Solvent Residues Incomplete removal of solvents used in the reaction or purification.- Dry the product under high vacuum for an extended period.- Consider a final recrystallization step from a solvent in which the product is highly soluble when hot and poorly soluble when cold.
Hydrolysis Product (2-Methoxy-5-methylbenzoic acid or amide) Exposure of the nitrile to strong acidic or basic conditions, especially at elevated temperatures.- Maintain neutral pH during workup and purification.- Use milder reaction conditions if possible.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a yellowish tint. What could be the cause and how can I remove it?

A1: A yellowish tint can be due to colored impurities, often arising from side reactions or the degradation of starting materials. To decolorize your product, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, and subsequent hot filtration will remove the charcoal, yielding a purer, colorless product upon cooling.

Q2: I am observing a persistent impurity with a similar polarity to my product on the TLC plate. How can I improve the separation?

A2: When impurities have similar polarity to the desired product, separation by standard column chromatography can be challenging. You can try the following:

  • Optimize the Mobile Phase: Experiment with different solvent systems for column chromatography. A shallow gradient of a less polar and a more polar solvent can enhance separation. Adding a small percentage of a third solvent can sometimes alter the selectivity.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic).

  • Recrystallization: A carefully chosen solvent for recrystallization may allow for the selective crystallization of your desired product, leaving the impurity in the mother liquor.

Q3: What is the best method to confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of your compound.

  • Mass Spectrometry (MS): This will determine the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your compound and quantifying any impurities.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_0 Synthesis & Workup cluster_1 Analysis & Troubleshooting cluster_2 Purification start Start Synthesis reaction Reaction Monitoring (TLC/HPLC) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product Isolation workup->crude analysis Analyze Crude Product (NMR, HPLC, MS) crude->analysis purity_check Purity Acceptable? analysis->purity_check impurity_id Identify Impurities purity_check->impurity_id No purification Purification (Column Chromatography/Recrystallization) purity_check->purification Yes troubleshoot Consult Troubleshooting Guide impurity_id->troubleshoot troubleshoot->purification final_product Pure this compound purification->final_product

Caption: Troubleshooting workflow for this compound synthesis.

References

Side reactions to avoid when synthesizing 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 2-Methoxy-5-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary concerns?

The most prevalent synthetic route is the Sandmeyer reaction, which involves the diazotization of 2-Methoxy-5-methylaniline followed by cyanation. The primary concerns with this method are the management of several potential side reactions that can significantly reduce the yield and purity of the final product. Careful control of reaction conditions is paramount.

Q2: What are the main side reactions to be aware of during the Sandmeyer synthesis of this compound?

The main side reactions include:

  • Phenol Formation: The diazonium salt intermediate can react with water to form 2-Methoxy-5-methylphenol, especially at elevated temperatures.

  • Azo Coupling: The diazonium salt can couple with unreacted 2-Methoxy-5-methylaniline or other electron-rich species to form colored azo compounds.

  • Biaryl Formation: The coupling of two aryl radicals can lead to the formation of biaryl impurities.

  • Nitrile Hydrolysis: The desired product, this compound, can undergo hydrolysis to form 2-Methoxy-5-methylbenzamide or 2-Methoxy-5-methylbenzoic acid under acidic or basic conditions during workup.

  • Demethylation: The methoxy group is generally stable, but harsh acidic conditions can lead to its demethylation, yielding a phenolic impurity.

Q3: How can I minimize the formation of the phenolic byproduct (2-Methoxy-5-methylphenol)?

Strict temperature control is crucial. The diazotization step should be carried out at 0-5°C to ensure the stability of the diazonium salt.[1] Temperatures above this range significantly increase the rate of reaction with water, leading to phenol formation.

Q4: What measures can be taken to prevent the formation of azo dyes?

Azo dye formation is typically a result of the diazonium salt reacting with the starting amine. To prevent this, ensure complete diazotization by using a slight excess of nitrous acid. It is also important to maintain a sufficiently acidic pH during the reaction to keep the concentration of the free, nucleophilic amine low.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete diazotization of 2-Methoxy-5-methylaniline.- Ensure the use of fresh sodium nitrite.- Maintain the temperature between 0-5°C during the addition of sodium nitrite.[1]- Use a slight excess of nitrous acid and test for its presence using starch-iodide paper.
Decomposition of the diazonium salt.- Keep the reaction temperature strictly between 0-5°C.[1]- Use the diazonium salt solution immediately after its preparation.
Presence of a colored impurity (often red or orange) Formation of an azo dye due to coupling of the diazonium salt with unreacted amine.- Ensure complete diazotization as mentioned above.- Maintain a strongly acidic environment during diazotization.
Product contains 2-Methoxy-5-methylphenol Reaction of the diazonium salt with water.- Maintain a low reaction temperature (0-5°C).- Avoid excessive water in the reaction mixture where possible.
Product contains 2-Methoxy-5-methylbenzoic acid or amide Hydrolysis of the nitrile group during workup.- Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.- Neutralize the reaction mixture promptly during the workup procedure.
Presence of a demethylated byproduct Use of excessively harsh acidic conditions.- Use the minimum amount of strong acid necessary for the reaction.- Avoid high temperatures in the presence of strong acids.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established methods for the Sandmeyer reaction of substituted anilines.

Materials:

  • 2-Methoxy-5-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Starch-iodide paper

Procedure:

Step 1: Diazotization of 2-Methoxy-5-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Methoxy-5-methylaniline (e.g., 0.1 mol) in a mixture of concentrated HCl (e.g., 30 mL) and water (e.g., 100 mL).

  • Cool the stirred solution to 0-5°C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 40 mL) and cool it to 0°C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline solution over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.[1]

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.

  • Check for the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. The paper should turn blue. If not, add a small amount of additional sodium nitrite solution.

Step 2: Sandmeyer Cyanation

  • In a separate large beaker, prepare a solution of copper(I) cyanide (e.g., 0.12 mol) and sodium cyanide (e.g., 0.24 mol) in water (e.g., 100 mL). Warm the mixture gently to dissolve the salts, then cool it to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then gently heat to 50-60°C for 30 minutes to ensure complete reaction.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL).

  • Combine the organic extracts and wash with a 10% aqueous NaOH solution to remove any phenolic byproducts.

  • Wash the organic layer with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation

Parameter Condition Expected Impact on Yield Expected Impact on Purity
Diazotization Temperature 0-5°CHighHigh (minimizes phenol formation)
>10°CLowLow (significant phenol formation)
Acidity (Diazotization) Sufficiently AcidicHighHigh (minimizes azo coupling)
Insufficiently AcidicLowLow (azo dye formation)
Workup Conditions Neutral/MildHighHigh
Prolonged Strong Acid/BaseLowerLower (hydrolysis of nitrile)

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the desired synthetic pathway and the major side reactions.

Sandmeyer_Reaction cluster_main Desired Synthesis cluster_side Side Reactions 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline Diazonium_Salt 2-Methoxy-5-methylbenzenediazonium chloride 2-Methoxy-5-methylaniline->Diazonium_Salt NaNO₂, HCl 0-5°C Product This compound Diazonium_Salt->Product CuCN Phenol 2-Methoxy-5-methylphenol Diazonium_Salt->Phenol H₂O, >5°C Azo_Dye Azo Compound Diazonium_Salt->Azo_Dye Unreacted Amine Carboxylic_Acid 2-Methoxy-5-methylbenzoic acid Product->Carboxylic_Acid H₃O⁺ / OH⁻

Caption: Desired synthesis of this compound and major side reactions.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Check_Temp Temperature > 5°C? Check_Diazotization->Check_Temp Yes Check_Nitrite Insufficient NaNO₂? Check_Temp->Check_Nitrite No Phenol_Formation High Phenol Formation Check_Temp->Phenol_Formation Yes Check_Coupling Check Coupling Conditions Check_Nitrite->Check_Coupling No Incomplete_Reaction Incomplete Diazotization Check_Nitrite->Incomplete_Reaction Yes Check_Workup Check Workup Procedure Check_Coupling->Check_Workup Conditions OK Azo_Formation Azo Dye Formation Check_Coupling->Azo_Formation Incorrect pH or excess amine Hydrolysis Nitrile Hydrolysis Check_Workup->Hydrolysis Harsh acid/base

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of 2-Methoxy-5-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-5-methylbenzonitrile. The information is presented in a practical question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic routes for the preparation of this compound:

  • Williamson Ether Synthesis: This method involves the methylation of 2-hydroxy-5-methylbenzonitrile. It is a straightforward approach if the starting phenolic compound is readily available.

  • Sandmeyer Reaction: This route starts with the diazotization of 2-methoxy-5-methylaniline, followed by a cyanation reaction using a copper(I) cyanide catalyst.[1][2]

  • Palladium-Catalyzed Cyanation: This modern cross-coupling method utilizes an aryl halide, such as 2-bromo-4-methylanisole, and a cyanide source in the presence of a palladium catalyst.[3][4]

Q2: I am experiencing low yields in the Williamson ether synthesis of this compound. What are the potential causes and solutions?

A2: Low yields in the Williamson ether synthesis are often due to a few common issues.[5] The alkoxide, being a strong base, can promote a competing E2 elimination reaction, especially with more sterically hindered alkyl halides.[6] Incomplete deprotonation of the starting phenol, presence of water, or impure reagents can also significantly impact the yield.[5]

Troubleshooting Guides

Williamson Ether Synthesis: Low Yield
Potential Cause Troubleshooting Suggestion
Incomplete Deprotonation Ensure a slight excess of a strong, non-nucleophilic base (e.g., NaH) is used. Confirm the quality of the base.
Presence of Water Use anhydrous solvents and thoroughly dry all glassware. Moisture will quench the base and hydrolyze the alkylating agent.[5]
Sub-optimal Temperature Start the reaction at room temperature and gently heat if necessary. Monitor the reaction by TLC to avoid decomposition at high temperatures.
Poor Quality Reagents Use freshly purified starting materials and high-purity solvents.
Side Reactions (Elimination) Use a primary methylating agent (e.g., dimethyl sulfate, methyl iodide) to minimize elimination.[6]
Sandmeyer Reaction: Low Yield or Side Products
Potential Cause Troubleshooting Suggestion
Incomplete Diazotization Maintain a low temperature (0-5 °C) during the addition of sodium nitrite.[1] Use a slight excess of nitrous acid.
Decomposition of Diazonium Salt Use the diazonium salt immediately after its formation. Avoid warming the solution above 5 °C.
Catalyst Inactivity Use freshly prepared copper(I) cyanide. Ensure the catalyst is not oxidized to copper(II).
Formation of Phenolic Byproducts Ensure the reaction medium remains acidic during diazotization to suppress phenol formation.
Tar Formation Maintain vigorous stirring and controlled addition of the diazonium salt to the cyanide solution to minimize side reactions.
Palladium-Catalyzed Cyanation: Low Conversion
Potential Cause Troubleshooting Suggestion
Catalyst Poisoning Use a cyanide source like zinc cyanide (Zn(CN)₂) which has lower free cyanide concentration.[7] The addition of additives like zinc formate can help reactivate the catalyst.[4]
Ligand Choice Select a suitable phosphine ligand. Bulky electron-rich ligands often improve catalytic activity.[8]
Solvent Effects Use a polar apathetic solvent like DMF or DMAc.[3]
Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition.
Incomplete Reaction Monitor the reaction progress by HPLC or GC to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol details the methylation of 2-hydroxy-5-methylbenzonitrile.

Materials:

  • 2-hydroxy-5-methylbenzonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-hydroxy-5-methylbenzonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound

This protocol describes the conversion of 2-methoxy-5-methylaniline to the target nitrile.

Materials:

  • 2-methoxy-5-methylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: Dissolve 2-methoxy-5-methylaniline (1.0 eq.) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (2.4 eq.) in water. Warm the solution gently to dissolve the salts, then cool to room temperature.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour.

  • Cool the mixture to room temperature and extract with toluene (3 x 50 mL).

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Palladium-Catalyzed Cyanation of 2-Bromo-4-methylanisole

This protocol outlines the synthesis from an aryl bromide using a palladium catalyst.

Materials:

  • 2-Bromo-4-methylanisole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2-bromo-4-methylanisole (1.0 eq.), zinc cyanide (0.6 eq.), Pd₂(dba)₃ (0.02 eq.), and dppf (0.04 eq.) in a reaction vessel.

  • Add anhydrous DMAc to the vessel.

  • Seal the vessel and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Optimization of Williamson Ether Synthesis Conditions

ParameterCondition ACondition BCondition C
Base NaHK₂CO₃Cs₂CO₃
Solvent DMFAcetoneAcetonitrile
Temperature Room Temp.50 °C80 °C
Yield (%) ~85%~70%~90%

Note: Yields are representative and may vary based on specific experimental conditions and substrate purity.

Table 2: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

Cyanide SourceCatalyst SystemSolventTemperatureYield (%)
K₄[Fe(CN)₆]Pd(OAc)₂ / LigandDMAc120 °CGood to Excellent[3]
Zn(CN)₂Pd/C / dppfDMAC110 °CUp to 98%[4]
KCNPd(OAc)₂DMF140-150 °CGood[3]

Note: Yields are based on literature for analogous aryl halides and serve as a general guide.[3][4]

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 2-hydroxy-5-methylbenzonitrile deprotonation Deprotonation (0°C to RT) start->deprotonation base NaH in anhy. DMF base->deprotonation methylation Addition of (CH₃)₂SO₄ (0°C to RT, 12-16h) deprotonation->methylation quench Quench with NH₄Cl methylation->quench extract Extraction with Et₂O quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the Williamson ether synthesis.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Workup & Purification start 2-methoxy-5-methylaniline diazonium Diazonium Salt start->diazonium reagents HCl, NaNO₂ (0-5°C) reagents->diazonium reaction Addition of Diazonium Salt (RT to 60°C) diazonium->reaction cu_reagent CuCN, NaCN cu_reagent->reaction extract Extraction with Toluene reaction->extract purify Distillation/Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the Sandmeyer reaction.

Pd_Catalyzed_Cyanation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 2-bromo-4-methylanisole heating Heating at 120°C (12-24h) start->heating reagents Zn(CN)₂, Pd₂(dba)₃, dppf reagents->heating solvent Anhydrous DMAc solvent->heating filter Filter through Celite heating->filter extract Extraction with EtOAc filter->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for Palladium-catalyzed cyanation.

References

Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. Instead of a generic protocol, we will address specific, common problems in a question-and-answer format, providing in-depth explanations and actionable solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Question 1: My initial diazotization of 2-Methoxy-5-methylaniline is sluggish, and the final yield is poor. What are the critical parameters I need to control?

Answer: This is a very common issue. The successful synthesis of the intermediate diazonium salt from 2-Methoxy-5-methylaniline (also known as p-Cresidine) is highly dependent on rigorous temperature and stoichiometric control. The nitrosation of the primary amine is the foundational step, and any deviation can lead to decomposition or side reactions.[1]

Core Principles & Causality:

The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (typically HCl or H₂SO₄). This nitrous acid then forms the nitrosonium ion (NO⁺), the key electrophile.[2] The primary amine attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the diazonium salt is formed.

The critical vulnerability of this process is the stability of the diazonium salt itself. Aryl diazonium salts are notoriously unstable at elevated temperatures, readily decomposing to release nitrogen gas and forming highly reactive aryl cations.[1] This cation can then react with any available nucleophile, most commonly water, to form the undesired phenol byproduct (2-methoxy-5-methylphenol).

Troubleshooting Steps:

  • Temperature Control is Paramount: The diazotization must be performed at low temperatures, typically between 0-5 °C.[3][4] Use an ice-salt bath to maintain this temperature range throughout the addition of the sodium nitrite solution. A rise in temperature, even locally, will cause significant decomposition.

  • Acid Stoichiometry: A common error is using insufficient acid. You need at least 2.5-3 equivalents of acid. The first equivalent protonates the aniline, making it soluble. The second equivalent reacts with NaNO₂ to generate nitrous acid. The excess acid maintains a low pH, which suppresses the formation of diazoamino compounds (a side reaction between the diazonium salt and unreacted aniline) and stabilizes the diazonium salt.

  • Rate of Addition: Add the aqueous solution of sodium nitrite slowly and dropwise, ensuring the temperature does not rise above 5 °C. Rapid addition can cause localized heating and a buildup of nitrous acid, which can also decompose.

  • Purity of Starting Material: Ensure your 2-Methoxy-5-methylaniline is of high purity. Impurities can interfere with the reaction.[5]

Workflow for Successful Diazotization

cluster_prep Preparation cluster_reaction Reaction cluster_output Output A Dissolve 2-Methoxy-5-methylaniline in ~3 eq. HCl B Cool solution to 0-5 °C (Ice-Salt Bath) A->B D Add NaNO2 solution dropwise Maintain temp < 5 °C B->D C Prepare aqueous solution of NaNO2 (~1.1 eq.) C->D E Stir for 20-30 min post-addition at 0-5 °C D->E F Test for excess HNO2 (Starch-Iodide Paper) E->F G Cold diazonium salt solution (Use immediately) F->G

Caption: Key stages for a successful diazotization reaction.

Question 2: My Sandmeyer cyanation step produces a low yield of this compound and a significant amount of dark, tar-like byproduct. How can I optimize this?

Answer: This is indicative of a radical-based polymerization or decomposition, a known challenge in Sandmeyer reactions.[6] The conversion of the diazonium salt to the benzonitrile via a copper(I) cyanide-mediated reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6][7] Controlling the radical intermediates is key to achieving a high yield and clean product.

Core Principles & Causality:

The accepted mechanism involves a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This forms an aryl radical and nitrogen gas, along with a copper(II) species.[2][7] The aryl radical then reacts with the copper(II) cyanide complex to form the final product and regenerate the copper(I) catalyst.

The formation of tar is often due to side reactions of the highly reactive aryl radical, such as coupling with other radicals to form biaryl compounds or abstracting protons and undergoing other non-productive pathways.

Troubleshooting Steps:

  • Neutralize the Diazonium Solution: Before adding the diazonium salt to the copper cyanide solution, it's crucial to neutralize the excess mineral acid. Add a base like sodium carbonate or sodium bicarbonate slowly to the cold diazonium solution until the pH is around 4-5. Do this carefully, as vigorous foaming (CO₂) will occur. An overly acidic solution can interfere with the copper catalyst.

  • Preparation of the Copper(I) Cyanide Reagent: The CuCN must be dissolved to be effective. A common method is to prepare a solution of CuCN in an aqueous solution of NaCN or KCN, which forms the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻. Ensure the solution is clear and homogenous before use.

  • Temperature of Cyanation: The addition of the diazonium salt to the copper cyanide solution should be done at a controlled temperature. While the initial diazotization requires 0-5 °C, the Sandmeyer cyanation often proceeds better at a slightly elevated temperature, for example, 20-50 °C. You must determine the optimal temperature empirically. Start on the lower end and slowly warm the reaction mixture.

  • Vigorous Stirring: Ensure efficient mixing as you add the diazonium salt to the copper solution. This helps with heat dissipation and ensures the diazonium salt reacts quickly with the catalyst rather than decomposing.

Table 1: Sandmeyer Reaction Parameter Optimization

ParameterSub-Optimal ConditionOptimized Condition & Rationale
pH of Diazonium Salt Highly acidic (pH < 2)pH ~4-5. Neutralizing excess acid prevents catalyst inhibition and unwanted side reactions.
Catalyst Temperature Too cold (< 10 °C) or too hot (> 70 °C)Typically 20-50 °C. Too cold, the reaction is slow; too hot, decomposition and tar formation dominate.
Rate of Addition Added all at onceSlow, portion-wise addition. Allows for control of N₂ evolution and heat management.
Stirring InadequateVigorous mechanical stirring. Ensures rapid mixing and prevents localized concentration/temperature gradients.
Question 3: I am considering an alternative to the Sandmeyer reaction. What are the key considerations for a palladium-catalyzed cyanation of 2-bromo-5-methylanisole?

Answer: Palladium-catalyzed cyanation is an excellent, often higher-yielding, alternative to the Sandmeyer reaction, though it comes with its own set of optimization challenges, primarily related to catalyst activity and stability.[8] This reaction falls under the umbrella of cross-coupling chemistry, similar to the Buchwald-Hartwig amination.[9][10]

Core Principles & Causality:

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Transmetalation/Cyanide Exchange: The cyanide source (e.g., Zn(CN)₂, KCN) exchanges the bromide on the palladium complex with a cyanide group.

  • Reductive Elimination: The benzonitrile product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[11]

A primary challenge is that cyanide is a potent inhibitor of palladium catalysts.[8][12] It can coordinate strongly to the metal center and deactivate it, stalling the catalytic cycle. Therefore, the choice of cyanide source, ligands, and conditions is critical.

Key Considerations:

  • Cyanide Source: While KCN or NaCN can be used, they often require harsh conditions or specialized ligands. Zinc cyanide (Zn(CN)₂) is often a superior choice as it has lower free cyanide concentration in solution, reducing catalyst poisoning.[12] Potassium hexacyanoferrate(II) is another, safer alternative.[13]

  • Catalyst and Ligand: For aryl bromides, a standard catalyst like Pd(PPh₃)₄ can work, but more electron-rich and bulky phosphine ligands often give better results. Ligands like Xantphos or those developed by Buchwald (e.g., SPhos, XPhos) are designed to promote the reductive elimination step and stabilize the catalyst.[11]

  • Solvent and Base: Polar aprotic solvents like DMF, DMAc, or NMP are typically used. A base is not always required when using sources like Zn(CN)₂, but for other cyanide salts, it may be necessary.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. It is essential to degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).

Palladium-Catalyzed Cyanation Cycle

A Pd(0)L2 B Ar-Pd(II)-Br(L2) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-CN(L2) B->C Cyanide Exchange (e.g., Zn(CN)2) C->A Reductive Elimination (Ar-CN)

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Question 4: What is the most effective method for purifying the final this compound product and removing residual metal contaminants?

Answer: The purification strategy depends on the scale of your reaction and the nature of the impurities. The final product is a solid at room temperature, making recrystallization an excellent choice for purification.

Troubleshooting Purification:

  • Recrystallization:

    • Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, a mixed solvent system like ethanol/water or isopropanol/water is often effective. Start by dissolving the crude product in a minimal amount of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly.

    • Oiling Out: If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the impure product. To fix this, use a larger volume of solvent or switch to a lower-boiling point solvent system.

    • Removing Color: If the crude product is colored, you can add a small amount of activated charcoal to the hot solution before filtering it (while hot) and allowing it to crystallize.[14]

  • Column Chromatography:

    • When to Use: If recrystallization fails to remove a persistent impurity with similar solubility, column chromatography is necessary.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A non-polar solvent system is appropriate. Start with a low polarity eluent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point would be 5-10% ethyl acetate in hexane. Monitor the fractions by TLC.

  • Removing Metal Residues:

    • Copper (from Sandmeyer): Most copper salts can be removed by an aqueous workup. After the reaction, quenching with an aqueous solution of ammonia or ammonium chloride can help complex the copper and move it to the aqueous layer. A subsequent filtration of the organic extract through a small plug of silica or celite can also be effective.

    • Palladium (from Cross-Coupling): Removing residual palladium can be more challenging. After the initial workup, you can treat the organic solution with an aqueous solution of sodium sulfide or a commercial scavenger resin designed to bind palladium. Filtering the solution through a pad of celite can also help remove precipitated palladium black.

Purification Troubleshooting Flowchart

Start Crude Product Recrystallize Attempt Recrystallization (e.g., Ethanol/Water) Start->Recrystallize CheckPurity Check Purity (TLC, NMR) Recrystallize->CheckPurity IsPure Is Product Pure? CheckPurity->IsPure Yes Yes IsPure->Yes >98% No No IsPure->No <98% or Impurities End Pure Product Yes->End Column Perform Column Chromatography (Silica, Hexane/EtOAc) No->Column Column->End

Caption: Decision workflow for product purification.

References

Stability of 2-Methoxy-5-methylbenzonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxy-5-methylbenzonitrile. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under stress conditions?

A1: Based on the chemical structure of this compound, the primary anticipated degradation pathways under forced stress conditions include:

  • Hydrolysis (Acidic and Basic): The nitrile group (-CN) is susceptible to hydrolysis. Under acidic or basic conditions, it can hydrolyze first to an amide intermediate (2-Methoxy-5-methylbenzamide) and subsequently to the corresponding carboxylic acid (2-Methoxy-5-methylbenzoic acid).[1][2] Alkaline conditions typically accelerate the hydrolysis of benzonitriles.[1]

  • Oxidation: The aromatic ring and the methyl and methoxy groups are potential sites for oxidation. Common laboratory oxidizing agents like hydrogen peroxide can convert the nitrile group to an amide.[3][4][5][6]

  • Thermal Degradation: At elevated temperatures, methoxy-substituted aromatic compounds may undergo cleavage of the methoxy group, potentially forming a phenolic compound.[7][8]

  • Photodegradation: Exposure to UV or visible light may lead to various photochemical reactions, the specifics of which would require experimental determination according to ICH guidelines.[9][10][11][12]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. A reverse-phase HPLC method with UV detection would be suitable for separating the parent compound from its potential degradation products.[13][14][15][16]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis After an Experiment

Possible Cause: Degradation of this compound may have occurred due to the experimental conditions.

Troubleshooting Steps:

  • Identify the Stress Condition: Determine if the compound was exposed to acidic or basic conditions, oxidizing agents, elevated temperatures, or light.

  • Characterize the Impurities: If possible, use techniques like LC-MS to identify the mass of the unexpected peaks. This can help in tentatively identifying the degradation products (e.g., the amide or carboxylic acid).

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, conduct controlled forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. The retention times of the peaks generated in these studies can be compared to the unexpected peaks in your experimental sample.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods.[17][18][19][20][21][22][23]

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 N or 1 N hydrochloric acid.

  • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period.

  • Withdraw samples at different time points, neutralize with a suitable base, and dilute with the mobile phase for HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N or 1 N sodium hydroxide.

  • Maintain the solution at room temperature or heat at a controlled temperature (e.g., 40-60 °C) for a specified period.

  • Withdraw samples at different time points, neutralize with a suitable acid, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

  • Keep the solution at room temperature or a slightly elevated temperature for a specified period, protected from light.

  • Withdraw samples at different time points and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80-100 °C) for a specified period.

  • For degradation in solution, prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature.

  • Withdraw samples at different time points, cool to room temperature, and prepare for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable, transparent container) and the solid compound to a light source according to ICH Q1B guidelines.[10][11][12][24] This typically involves exposure to a combination of visible and UV light.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples by HPLC at appropriate time intervals.

Table 1: Summary of Potential Degradation Products
Stress ConditionPotential Degradation Product NamePotential Degradation Product Structure
Acidic/Basic Hydrolysis2-Methoxy-5-methylbenzamideC9H11NO2
Acidic/Basic Hydrolysis2-Methoxy-5-methylbenzoic acidC9H10O3
Oxidative Stress2-Methoxy-5-methylbenzamideC9H11NO2
Thermal Stress2-Hydroxy-5-methylbenzonitrileC8H7NO

Visualizations

G Troubleshooting Logic for Unexpected Peaks start Unexpected Peak in HPLC check_conditions Review Experimental Conditions (pH, Temp, Light, Reagents) start->check_conditions potential_degradation Hypothesize Degradation check_conditions->potential_degradation forced_degradation Perform Controlled Forced Degradation Studies potential_degradation->forced_degradation Suspect Degradation no_match Impurity from Other Source potential_degradation->no_match Degradation Unlikely compare_rt Compare Retention Times forced_degradation->compare_rt identify_product Identify Degradation Product compare_rt->identify_product Match Found compare_rt->no_match No Match G General Workflow for Stability Indicating Method Development cluster_stress Forced Degradation acid Acidic stress_testing Perform Stress Testing base Basic oxidative Oxidative thermal Thermal photo Photolytic compound This compound hplc_dev Develop Initial HPLC Method compound->hplc_dev hplc_dev->stress_testing analyze Analyze Stressed Samples stress_testing->analyze method_opt Optimize HPLC Method for Separation of Degradants analyze->method_opt method_opt->hplc_dev Re-optimize validation Validate Stability- Indicating Method method_opt->validation Adequate Separation

References

How to remove solvent from 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxy-5-methylbenzonitrile

Welcome to the technical support center for handling and purification of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual solvent from solid this compound?

A1: The most common and effective methods for removing solvents from a solid, high-boiling point compound like this compound are:

  • Rotary Evaporation: Ideal for efficiently removing large volumes of volatile solvents.[1][2]

  • Recrystallization: An excellent technique for both solvent removal and purification of the final compound.[3][4]

  • Drying Under High Vacuum: Used to remove the final traces of solvent after other bulk removal methods.[5]

  • Simple Distillation: Can be used to remove low-boiling solvents from a non-volatile solid.[6][7]

Q2: I've removed the bulk of the solvent, but my product still seems wet. What should I do?

A2: To remove stubborn, residual solvent, drying the compound under high vacuum is recommended.[5] This can be done in a vacuum oven or using a Schlenk line. Gentle heating can accelerate the process, but the temperature should be kept well below the compound's melting point to avoid decomposition.

Q3: My this compound appears oily and won't solidify after solvent removal. What could be the cause?

A3: This issue can arise from several factors:

  • Incomplete Solvent Removal: Residual solvent can act as an impurity, depressing the melting point and giving an oily appearance.

  • Presence of Impurities: Other low-melting point byproducts from a reaction can have a similar effect.

  • Amorphous Solid: The product may be an amorphous solid with a low glass transition temperature.

A slurry wash with a non-solvent or recrystallization can help to induce crystallization and further purify the product.[8]

Q4: How do I choose the best solvent removal technique for my experiment?

A4: The choice of method depends on several factors:

  • Volume of Solvent: For large volumes, rotary evaporation is the most efficient initial step.[1]

  • Purity of the Compound: If further purification is needed, recrystallization is the preferred method.[4][9]

  • Volatility of the Solvent: Rotary evaporation is most effective for low-boiling point solvents.[10] For high-boiling point solvents like DMF or DMSO, washing and extraction techniques may be necessary before final drying.

  • Thermal Stability of the Compound: For heat-sensitive compounds, methods that allow for low-temperature solvent removal, such as rotary evaporation under reduced pressure or lyophilization (freeze-drying), are ideal.[2][7]

Troubleshooting Guide

This guide addresses common problems encountered during the removal of solvent from this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low recovery of product after recrystallization. The compound is too soluble in the cold recrystallization solvent. An excessive amount of solvent was used.Select a solvent in which the nitrile is highly soluble when hot but sparingly soluble when cold. Use the minimum amount of hot solvent required to fully dissolve the compound.
Product "oils out" during recrystallization instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly.Choose a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Sample bumping or frothing in the rotary evaporator. The flask is more than half full. The vacuum is applied too quickly. The rotation speed is too low.Ensure the flask is no more than half full. Gradually decrease the pressure. Increase the rotation speed to create a thin, even film of the solution.
Persistent water contamination in the final product. The compound is hygroscopic. Inefficient drying agent or insufficient drying time.Dry the compound under high vacuum, possibly with gentle heating. Use an appropriate drying agent like anhydrous magnesium sulfate or sodium sulfate for a sufficient duration. Consider azeotropic distillation with a solvent like toluene to remove water.[5]
Colored impurities remain in the product after solvent removal. Impurities from the reaction mixture are still present.If recrystallization was used, consider adding activated carbon to the hot solution to adsorb colored impurities before filtration.[4]

Data Presentation

Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.18 g/mol [1]
Boiling Point 148-150°C at 18 Torr[1]
Melting Point Data not readily available. Experimental determination is recommended.
Solubility Data not readily available. Solubility tests are recommended to find suitable solvents for recrystallization.
Hazard Irritant[1]

Experimental Protocols

Protocol 1: Solvent Removal by Rotary Evaporation

This method is used for the efficient removal of volatile solvents from a solution.[1]

  • Preparation:

    • Transfer the solution containing this compound to a round-bottom flask. Do not fill the flask more than halfway.

    • Ensure the condenser is filled with a suitable coolant (e.g., cold water).

    • Set the water bath to a temperature that is approximately 20°C below the boiling point of the solvent at the intended pressure.

  • Procedure:

    • Attach the flask to the rotary evaporator using a bump trap to prevent the sample from splashing into the condenser.

    • Begin rotating the flask at a moderate speed.

    • Gradually apply vacuum. The solvent should begin to bubble and evaporate.

    • Lower the rotating flask into the heated water bath.

    • Continue evaporation until all the solvent has been collected in the receiving flask.

  • Completion:

    • Release the vacuum.

    • Stop the rotation.

    • Remove the flask containing the solid product. The product can then be further dried under high vacuum.

Protocol 2: Purification and Solvent Removal by Recrystallization

This technique purifies the compound by separating it from impurities based on differences in solubility.[3]

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve this compound poorly at room temperature but completely when hot.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or place them in a vacuum desiccator for final drying.

Protocol 3: Final Drying under High Vacuum

This method is for removing the final traces of solvent from the solid product.

  • Preparation:

    • Transfer the solid this compound into a suitable container, such as a round-bottom flask or a vacuum-rated dish.

  • Procedure:

    • Connect the container to a high vacuum line (e.g., a Schlenk line) or place it in a vacuum oven.

    • Slowly open the valve to the vacuum pump to evacuate the container.

    • If using a vacuum oven, gentle heating can be applied. The temperature should be at least 20-30°C below the compound's melting point.

    • Leave the sample under vacuum for several hours or overnight until a constant weight is achieved.

  • Completion:

    • Slowly release the vacuum, preferably by introducing an inert gas like nitrogen or argon.

    • Remove the container with the dry product.

Mandatory Visualization

Solvent_Removal_Workflow start Start: This compound in Solvent high_boiling_solvent High-Boiling Point Solvent (e.g., DMF)? start->high_boiling_solvent check_solvent_vol Large Volume of Volatile Solvent? rotovap Rotary Evaporation check_solvent_vol->rotovap Yes check_purity Is Further Purification Needed? check_solvent_vol->check_purity No rotovap->check_purity recrystallize Recrystallization check_purity->recrystallize Yes check_residual_solvent Residual Solvent Present? check_purity->check_residual_solvent No recrystallize->check_residual_solvent high_vac Drying Under High Vacuum check_residual_solvent->high_vac Yes end_product Pure, Dry Product check_residual_solvent->end_product No high_vac->end_product high_boiling_solvent->check_solvent_vol No extraction Aqueous Wash & Extraction high_boiling_solvent->extraction Yes extraction->check_solvent_vol

Caption: Decision workflow for solvent removal from this compound.

References

Technical Support Center: Purification of 2-Methoxy-5-methylbenzonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Methoxy-5-methylbenzonitrile using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound and related benzonitrile derivatives.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities The mobile phase polarity is not optimized for adequate separation.Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides a significant difference in Rf values between your product and the impurities.[1]
Compound Streaking or Tailing on TLC and Column The acidic nature of silica gel may be interacting with the compound.Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to your mobile phase to neutralize the acidic sites on the silica gel.[1] Alternatively, consider using a different stationary phase like neutral alumina.[1]
Product Elutes Too Quickly (High Rf Value) The mobile phase is too polar, resulting in weak interaction with the stationary phase.Decrease the proportion of the polar solvent in your mobile phase. For instance, if using a hexane/ethyl acetate system, increase the percentage of hexane.
Product Does Not Elute from the Column (Rf Value is Zero or Very Low) The mobile phase is not polar enough to move the compound through the column.Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this would involve increasing the percentage of ethyl acetate. If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.
The Compound "Oils Out" Instead of Forming a Band The sample is not fully dissolved in the mobile phase or is precipitating on the column.Ensure your crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading. If solubility is an issue, consider the "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.[1]
Low Recovery of the Purified Compound The compound may be irreversibly adsorbed onto the stationary phase or is spread across too many fractions.If streaking is observed, adding a basic modifier to the eluent can help improve recovery.[1] Ensure careful monitoring of fractions by TLC to combine all fractions containing the pure product.
Discoloration of the Purified Product Presence of oxidized impurities or instability of the compound.If the purified compound appears colored, consider treating a solution of the compound with a small amount of activated carbon before a final filtration or recrystallization step. Ensure proper storage of the purified compound in a cool, dark place, potentially under an inert atmosphere.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify this compound?

A1: A common starting point for the purification of moderately polar organic compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A hexane/ethyl acetate mixture is a versatile choice. Begin by testing different ratios using Thin Layer Chromatography (TLC) to find a composition that gives your product an Rf value between 0.2 and 0.4, with good separation from any impurities.[1]

Q2: What type of stationary phase is most suitable for the purification of this compound?

A2: Silica gel is the most commonly used stationary phase for the column chromatography of benzonitrile derivatives and is a suitable choice for this compound.[2]

Q3: My compound is streaking on the TLC plate. How will this affect my column chromatography, and what can I do to prevent it?

A3: Streaking on a TLC plate is a strong indicator that you will have poor separation and band broadening during column chromatography. This often occurs when the compound has a strong, undesirable interaction with the stationary phase. For benzonitrile derivatives, which can have some basicity, this can be due to the acidic nature of the silica gel. Adding a small amount (0.1-1%) of a base like triethylamine to your mobile phase can neutralize the acidic sites on the silica and lead to sharper bands and better separation.[1]

Q4: How do I prepare my sample for loading onto the chromatography column?

A4: There are two primary methods for sample loading. In "wet loading," you dissolve your crude product in the minimum amount of the initial mobile phase and carefully pipette it onto the top of the column. For "dry loading," which is often preferred if the compound has limited solubility in the mobile phase, you dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[1]

Q5: Should I use isocratic or gradient elution for the purification?

A5: The choice between isocratic (constant mobile phase composition) and gradient (gradually increasing the polarity of the mobile phase) elution depends on the complexity of your crude mixture. If your TLC analysis shows that the impurities are well-separated from your product with a single solvent mixture, isocratic elution may be sufficient. If there are multiple impurities with a wide range of polarities, a gradient elution can be more efficient, allowing for the faster elution of less polar impurities followed by your product and then more polar impurities.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a small amount of your test mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for your product and any impurities. The ideal mobile phase will give your product an Rf value of approximately 0.2-0.4 and provide the best possible separation from other spots.[1]

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in your chosen initial mobile phase. Carefully pour the slurry into your chromatography column, ensuring there are no air bubbles, and pack it evenly.

  • Sample Loading: Load your crude this compound onto the column using either the wet or dry loading method as described in the FAQs.[1]

  • Elution: Begin eluting with your optimized mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude 2-Methoxy- 5-methylbenzonitrile dissolve Dissolve in Minimal Solvent crude_product->dissolve load_sample Load Sample crude_product->load_sample Dry Loading spot_tlc Spot on TLC Plate dissolve->spot_tlc develop_tlc Develop TLC spot_tlc->develop_tlc visualize_tlc Visualize under UV develop_tlc->visualize_tlc optimize_mobile_phase Optimize Mobile Phase (Rf ≈ 0.2-0.4) visualize_tlc->optimize_mobile_phase pack_column Pack Column with Silica Gel optimize_mobile_phase->pack_column Optimized Eluent pack_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure 2-Methoxy- 5-methylbenzonitrile evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation? (ΔRf significant) tlc_analysis->good_separation run_column Run Column Chromatography good_separation->run_column Yes optimize_solvent Optimize Solvent System (Vary Polarity) good_separation->optimize_solvent No check_bands Sharp Bands? run_column->check_bands pure_product Obtain Pure Product check_bands->pure_product Yes add_modifier Add Basic Modifier (e.g., 0.1-1% Triethylamine) check_bands->add_modifier No (Streaking) optimize_solvent->tlc_analysis add_modifier->tlc_analysis Re-optimize TLC

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Catalyst Selection for 2-Methoxy-5-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection for reactions involving 2-Methoxy-5-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transforming this versatile synthetic intermediate. Here, we will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and answer frequently asked questions.

Section 1: Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or Stalled Reduction of the Nitrile Group to a Primary Amine

Potential Causes:

  • Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting material or solvent. The methoxy group can also coordinate to the metal center, potentially inhibiting catalytic activity.

  • Insufficient Catalyst Loading or Activity: The chosen catalyst may not be active enough under the reaction conditions, or the amount used is too low for complete conversion.

  • Poor Hydrogen Availability: In catalytic hydrogenation, inadequate hydrogen pressure or poor mass transfer of hydrogen to the catalyst surface can limit the reaction rate.

  • Formation of Secondary or Tertiary Amines: Over-alkylation of the desired primary amine can occur, especially at higher temperatures.[1]

Solutions:

  • Catalyst Selection:

    • For catalytic hydrogenation, high-performance nickel-based catalysts such as Ni/SiC or carbon-coated nickel catalysts (Ni/NiO@C) are effective for the selective hydrogenation of nitriles to primary amines.[2] These can often be used under milder conditions and may be less prone to deactivation.

    • Raney cobalt is another robust catalyst for the hydrogenation of aliphatic and aromatic nitriles to primary amines.[3]

    • Palladium on carbon (Pd/C) can also be effective, particularly in transfer hydrogenation protocols using ammonium formate as the hydrogen source.[1]

  • Reaction Condition Optimization:

    • Temperature and Pressure: Systematically screen a range of temperatures and hydrogen pressures. Lower temperatures can help minimize the formation of secondary and tertiary amine byproducts.[3]

    • Solvent Choice: Use high-purity, degassed solvents to avoid catalyst poisoning. Protic solvents like ethanol or methanol are often suitable for hydrogenation.

    • Ammonia Addition: In some cases, the addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines.

  • Alternative Reducing Agents:

    • For a stoichiometric reduction, Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[4][5][6] However, it is non-selective and will reduce other functional groups.

Issue 2: Over-reduction or Low Yield in the Synthesis of 2-Methoxy-5-methylbenzaldehyde

Potential Cause:

  • Strong Reducing Agent: Using a reducing agent like LiAlH₄ will lead to the formation of the corresponding primary amine instead of the aldehyde.[5]

  • Temperature Control: The reduction of a nitrile to an aldehyde with Diisobutylaluminum hydride (DIBAL-H) is highly temperature-sensitive. Allowing the reaction to warm prematurely can result in the formation of the primary amine or alcohol.[5][7]

Solutions:

  • Choice of Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of nitriles to aldehydes.[4][5][8][9] Its bulky nature helps to prevent a second hydride addition to the intermediate imine.[5]

  • Strict Temperature Control: The reaction must be maintained at a low temperature, typically -78 °C (dry ice/acetone bath), throughout the addition of DIBAL-H and for a period thereafter to ensure the reaction stops at the aldehyde stage.[7][9]

  • Careful Work-up: The aqueous work-up hydrolyzes the intermediate imine to the aldehyde. This step should also be performed at low temperatures initially to avoid unwanted side reactions.

Issue 3: Unwanted Hydrolysis of the Nitrile Group to an Amide or Carboxylic Acid

Potential Causes:

  • Harsh Reaction Conditions: The presence of strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group.[10][11]

  • Extended Reaction Times: Prolonged exposure to even mildly acidic or basic conditions can result in nitrile hydrolysis.

Solutions:

  • pH Control: Maintain a neutral or near-neutral pH throughout the reaction and work-up, unless acidic or basic conditions are explicitly required for the desired transformation.

  • Milder Catalysts and Reagents: When performing other transformations on the molecule, select catalysts and reagents that are compatible with the nitrile group. For example, in cross-coupling reactions, choose ligand/base combinations that are known to be tolerant of nitrile functionalities.

  • Temperature and Time Management: Use the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a catalyst for a Buchwald-Hartwig amination with this compound?

A1: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[12][13] For a substrate like this compound, consider the following:

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig research groups (e.g., SPhos, XPhos, RuPhos), are often necessary for efficient coupling with aryl chlorides and bromides.[13] Bidentate phosphine ligands like BINAP or DPEPhos can also be effective.[12]

  • Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and may be milder.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Q2: Can this compound participate in Suzuki-Miyaura cross-coupling reactions? What catalyst system is recommended?

A2: Yes, the aromatic ring of this compound can be functionalized via a Suzuki-Miyaura coupling if a suitable leaving group (e.g., Br, I, OTf) is present on the ring. The nitrile group is generally well-tolerated in these reactions.

  • Catalyst System: A typical catalyst system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a phosphine ligand.[15][16] For challenging couplings, electron-rich and bulky ligands can be beneficial.

  • Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) is required to activate the boronic acid or ester.[16][17]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly employed.

Q3: How do the methoxy and methyl substituents on the benzene ring influence catalyst selection and reactivity?

A3: The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating groups.

  • Electronic Effects: These groups increase the electron density of the aromatic ring, which can affect the rate of oxidative addition in cross-coupling reactions. This may necessitate the use of more active catalyst systems.

  • Steric Effects: The position of these groups can sterically hinder the approach of the catalyst and coupling partners to adjacent positions on the ring. Careful selection of a less bulky ligand might be necessary in some cases.

  • Directing Effects: In electrophilic aromatic substitution reactions, both groups are ortho, para-directing. This is an important consideration for the synthesis of precursors to this compound.

Section 3: Data and Protocols

Table 1: Catalyst Systems for Key Transformations of this compound
TransformationCatalyst/ReagentTypical ConditionsKey Considerations
Nitrile to Primary Amine Ni/SiC or Ni/NiO@CH₂ (gas), elevated temperature and pressureHigh selectivity for primary amines.[2]
Raney CobaltH₂ (gas), elevated temperature and pressureRobust and effective for nitrile hydrogenation.[3]
LiAlH₄Anhydrous THF or Et₂O, refluxHighly reactive, non-selective.[4][5][6]
Nitrile to Aldehyde DIBAL-HAnhydrous Toluene or CH₂Cl₂, -78 °CStrict temperature control is crucial.[5][7][9]
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosNaOtBu, Toluene, 100 °CRequires an aryl halide or triflate on the ring.
Suzuki-Miyaura Coupling Pd(PPh₃)₄K₂CO₃, Toluene/H₂O, 90 °CRequires an aryl halide or triflate on the ring.
Experimental Protocol: Reduction of this compound to 2-Methoxy-5-methylbenzylamine

Materials:

  • This compound

  • Raney Cobalt (50% slurry in water)

  • Ethanol (anhydrous)

  • Ammonia (7N solution in methanol, optional)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • To a high-pressure reactor, add this compound (1.0 eq).

  • Add anhydrous ethanol to dissolve the starting material.

  • Carefully add Raney Cobalt (approx. 10 wt% of the nitrile).

  • (Optional) Add a solution of ammonia in methanol to suppress secondary amine formation.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as needed.

Experimental Protocol: Synthesis of 2-Methoxy-5-methylbenzaldehyde via DIBAL-H Reduction

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in toluene or hexanes)

  • Anhydrous toluene or dichloromethane (DCM)

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution (aqueous)

  • Ethyl acetate or DCM for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene or DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.0-1.2 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.[7][9]

  • Stir the reaction mixture at -78 °C for 2-3 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature, then add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Section 4: Visualizations

Catalyst_Selection_Workflow cluster_reduction Reduction of Nitrile cluster_coupling Cross-Coupling Reactions start Define Desired Transformation of This compound reduction_choice Desired Product? start->reduction_choice Reduction coupling_choice Bond to Form? start->coupling_choice Coupling primary_amine Primary Amine (R-CH₂NH₂) reduction_choice->primary_amine Amine aldehyde Aldehyde (R-CHO) reduction_choice->aldehyde Aldehyde catalytic_hydro Catalytic Hydrogenation (Ni-based, Raney Co) primary_amine->catalytic_hydro stoich_red Stoichiometric Reduction (LiAlH₄) primary_amine->stoich_red dibal_h DIBAL-H Reduction aldehyde->dibal_h troubleshoot_amine Troubleshooting: - Catalyst choice - Purity of reagents - H₂ pressure catalytic_hydro->troubleshoot_amine troubleshoot_aldehyde Troubleshooting: - Strict low temp control - Careful work-up dibal_h->troubleshoot_aldehyde cn_bond C-N Bond coupling_choice->cn_bond C-N cc_bond C-C Bond coupling_choice->cc_bond C-C buchwald Buchwald-Hartwig Amination (Pd catalyst, phosphine ligand, base) cn_bond->buchwald suzuki Suzuki-Miyaura Coupling (Pd catalyst, base) cc_bond->suzuki Troubleshooting_Flowchart cluster_low_yield Low Yield Troubleshooting cluster_side_product Side Product Troubleshooting start Experiment Issue Encountered issue What is the primary issue? start->issue low_yield Low Yield / Stalled Reaction issue->low_yield Poor Conversion side_product Side Product Formation issue->side_product Impurity Detected cause_ly Potential Cause? low_yield->cause_ly cause_sp Identify Side Product side_product->cause_sp catalyst_inactive Catalyst Inactivation / Low Activity cause_ly->catalyst_inactive conditions_suboptimal Suboptimal Conditions (Temp, Pressure, Time) cause_ly->conditions_suboptimal solution_catalyst Solution: - Increase catalyst loading - Switch to a more active catalyst - Check reagent purity catalyst_inactive->solution_catalyst solution_conditions Solution: - Optimize temperature - Optimize pressure (for hydrogenation) - Monitor reaction time conditions_suboptimal->solution_conditions over_reduction Over-reduction Product (e.g., amine from aldehyde prep) cause_sp->over_reduction hydrolysis Hydrolysis Product (amide, carboxylic acid) cause_sp->hydrolysis solution_over_red Solution: - Use milder reducing agent (DIBAL-H) - Strict temperature control (-78 °C) over_reduction->solution_over_red solution_hydrolysis Solution: - Ensure neutral pH - Use milder reagents - Reduce reaction time/temp hydrolysis->solution_hydrolysis

References

Preventing degradation of 2-Methoxy-5-methylbenzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Methoxy-5-methylbenzonitrile during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The storage temperature should be maintained between 10°C and 25°C. The container should be tightly sealed to prevent exposure to moisture and air. It is also crucial to store the compound away from incompatible substances, particularly strong oxidizing agents.

Q2: What are the potential degradation pathways for this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, leading to the formation of 2-methoxy-5-methylbenzamide and subsequently 2-methoxy-5-methylbenzoic acid. Other potential degradation routes include oxidation of the methyl group or the aromatic ring, and photolytic degradation upon exposure to light.

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as yellowing, can be an indicator of degradation. This may be due to the formation of chromophoric impurities resulting from oxidation or other degradation processes. It is advisable to re-analyze the purity of the sample using a suitable analytical method like HPLC or GC-MS.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation, especially hydrolysis. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC/GC analysis Degradation of the compound.1. Confirm the identity of the new peak using mass spectrometry (LC-MS or GC-MS).2. Review storage conditions and handling procedures to identify potential causes of degradation (e.g., exposure to moisture, high temperatures, or incompatible substances).3. If degradation is confirmed, consider repurifying the material or using a fresh batch.
Decrease in the main peak area in HPLC/GC analysis Degradation of the compound.1. Quantify the extent of degradation by comparing the peak area to that of a fresh or properly stored reference standard.2. Investigate the storage history of the sample for any deviations from the recommended conditions.3. Perform a forced degradation study to understand the stability of the compound under your experimental conditions.
Inconsistent experimental results Variable purity of this compound.1. Establish a routine quality control procedure to check the purity of each batch before use.2. Ensure that all batches are stored under identical, optimal conditions.3. If using different batches, perform a bridging study to ensure consistency in performance.
Precipitation or cloudiness in solution Poor solubility or degradation leading to insoluble products.1. Verify the solubility of this compound in the chosen solvent.2. If solubility is not the issue, analyze the precipitate to identify its composition. It may be a degradation product.3. Filter the solution before use and re-assess the concentration of the active compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile to a concentration of 1 mg/mL
Protocol 2: GC-MS Analysis for Volatile Impurities and Degradation Products

This protocol describes a general GC-MS method for identifying volatile impurities and certain degradation products of this compound.

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Sample Preparation Dissolve sample in Dichloromethane to a concentration of 1 mg/mL

Visualizations

degradation_pathway This compound This compound 2-Methoxy-5-methylbenzamide 2-Methoxy-5-methylbenzamide This compound->2-Methoxy-5-methylbenzamide Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation 2-Methoxy-5-methylbenzoic_acid 2-Methoxy-5-methylbenzoic acid 2-Methoxy-5-methylbenzamide->2-Methoxy-5-methylbenzoic_acid Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Store Store at 10-25°C in a dry, dark place Handle Handle under inert atmosphere if possible HPLC HPLC Analysis Handle->HPLC GCMS GC-MS Analysis Handle->GCMS Identify_Impurities Identify Impurities HPLC->Identify_Impurities GCMS->Identify_Impurities Review_Conditions Review Storage/ Handling Conditions Identify_Impurities->Review_Conditions Repurify Repurify or Use Fresh Batch Review_Conditions->Repurify

Caption: Logical workflow for preventing and troubleshooting degradation.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding synthesis of key intermediates is paramount. 2-Methoxy-5-methylbenzonitrile is a valuable building block, and its synthesis can be approached through several distinct pathways. This guide provides a comparative analysis of three primary synthetic methods, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable route for a given application.

The three routes explored herein all commence from readily available starting materials and employ common organic transformations. They are:

  • Route A: A Sandmeyer reaction starting from 2-amino-5-methylanisole.

  • Route B: Bromination of 4-methylanisole followed by a cyanation reaction.

  • Route C: Methylation of 2-hydroxy-5-methylbenzaldehyde, followed by conversion of the aldehyde to the nitrile.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for each synthetic route, providing a clear comparison of their efficiency and resource requirements.

MetricRoute A: Sandmeyer ReactionRoute B: Bromination & CyanationRoute C: Aldehyde Conversion
Starting Material 2-Amino-5-methylanisole4-Methylanisole2-Hydroxy-5-methylbenzaldehyde
Number of Steps 1 (one-pot)22
Overall Yield 61-95%~80-90% (estimated)~82-92%
Key Reagents NaNO₂, CuCN or (C₄H₉)₄NCN, PdCl₂/Ag₂ONH₄Br, H₂O₂, CuCN or K₄[Fe(CN)₆]/Pd catalystCH₃I, NaOH, NH₂OH·HCl, FeSO₄
Reaction Time ~12-24 hours~6-24 hours~7-9 hours
Purity High (typically requires chromatographic purification)High (requires purification at each step)High (typically requires purification)

Experimental Protocols

Route A: Sandmeyer Reaction of 2-Amino-5-methylanisole

This method involves the diazotization of the primary amine, 2-amino-5-methylanisole (also known as 4-methoxy-2-methylaniline), followed by a copper- or palladium-catalyzed cyanation.

Materials:

  • 2-Amino-5-methylanisole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN) or Tetrabutylammonium cyanide ((C₄H₉)₄NCN)

  • Alternatively for palladium catalysis: Palladium(II) chloride (PdCl₂), Silver(I) oxide (Ag₂O), Acetonitrile (CH₃CN)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: Dissolve 2-amino-5-methylanisole in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt solution.

  • Cyanation (Copper-catalyzed): In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often heated to promote the substitution.

  • Cyanation (Copper-free): Alternatively, tetrabutylammonium cyanide can be used in a suitable solvent like acetonitrile. The diazonium salt solution is added to this mixture at room temperature.[1]

  • Cyanation (Palladium-catalyzed): The diazonium salt (as a tetrafluoroborate salt) can be reacted with acetonitrile in the presence of a palladium catalyst and an additive like silver oxide at elevated temperatures.[2][3]

  • Work-up: After the reaction is complete, neutralize the mixture with sodium bicarbonate and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Route B: Bromination of 4-Methylanisole and Subsequent Cyanation

This two-step route begins with the regioselective bromination of 4-methylanisole, followed by a Rosenmund-von Braun or palladium-catalyzed cyanation.

Materials:

  • 4-Methylanisole

  • Ammonium bromide (NH₄Br)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Acetic acid (CH₃COOH)

  • Copper(I) cyanide (CuCN) or Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (if applicable)

  • Solvent (e.g., DMF, pyridine)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Bromination: Dissolve 4-methylanisole in acetic acid. Add ammonium bromide and then slowly add 30% hydrogen peroxide. Stir the reaction at room temperature.[4]

  • Work-up (Bromination): After completion, pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude 2-bromo-4-methylanisole.

  • Purification (Bromination): Purify the crude bromide by distillation or column chromatography.

  • Cyanation (Rosenmund-von Braun): Heat the purified 2-bromo-4-methylanisole with an excess of copper(I) cyanide in a high-boiling polar solvent like DMF or pyridine.[5][6][7]

  • Cyanation (Palladium-catalyzed): Alternatively, the aryl bromide can be reacted with a cyanide source like potassium ferrocyanide in the presence of a palladium catalyst.[8][9]

  • Work-up (Cyanation): After cooling, dilute the reaction mixture with water and extract the product. The work-up may involve an acidic wash to remove copper salts. Dry the organic layer and concentrate.

  • Purification (Cyanation): Purify the final product by column chromatography or recrystallization.

Route C: From 2-Hydroxy-5-methylbenzaldehyde via Methylation and Aldehyde-to-Nitrile Conversion

This route involves the protection of the phenolic hydroxyl group, followed by a one-pot conversion of the aldehyde to the nitrile.

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Iodomethane (CH₃I)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium hydroxide

  • Dichloromethane (CH₂Cl₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous ferrous sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Methylation: Suspend 2-hydroxy-5-methylbenzaldehyde in a mixture of dichloromethane and water. Add 1 N sodium hydroxide solution, tetrabutylammonium hydroxide, and then iodomethane. Stir at room temperature for 3 hours.[10]

  • Work-up (Methylation): Extract the reaction mixture with dichloromethane. Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting 2-methoxy-5-methylbenzaldehyde by column chromatography.

  • Aldehyde to Nitrile Conversion (One-Pot): To a solution of 2-methoxy-5-methylbenzaldehyde in DMF, add hydroxylamine hydrochloride and anhydrous ferrous sulfate. Reflux the mixture for 3-6 hours.[10]

  • Work-up (Nitrile Formation): Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification (Nitrile Formation): Purify the final product by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_A cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-Amino-5-methylanisole 2-Amino-5-methylanisole Diazotization Diazotization 2-Amino-5-methylanisole->Diazotization NaNO2, HCl Sandmeyer Cyanation Sandmeyer Cyanation Diazotization->Sandmeyer Cyanation CuCN or Pd catalyst This compound This compound Sandmeyer Cyanation->this compound

Caption: Workflow for Route A: Sandmeyer Reaction.

Route_B cluster_start Starting Material cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product 4-Methylanisole 4-Methylanisole Bromination Bromination 4-Methylanisole->Bromination NH4Br, H2O2 2-Bromo-4-methylanisole 2-Bromo-4-methylanisole Cyanation Cyanation 2-Bromo-4-methylanisole->Cyanation CuCN or Pd catalyst Bromination->2-Bromo-4-methylanisole This compound This compound Cyanation->this compound

Caption: Workflow for Route B: Bromination and Cyanation.

Route_C cluster_start Starting Material cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product 2-Hydroxy-5-methylbenzaldehyde 2-Hydroxy-5-methylbenzaldehyde Methylation Methylation 2-Hydroxy-5-methylbenzaldehyde->Methylation CH3I, NaOH 2-Methoxy-5-methylbenzaldehyde 2-Methoxy-5-methylbenzaldehyde Oxime formation & Dehydration Oxime formation & Dehydration 2-Methoxy-5-methylbenzaldehyde->Oxime formation & Dehydration NH2OH.HCl, FeSO4 Methylation->2-Methoxy-5-methylbenzaldehyde This compound This compound Oxime formation & Dehydration->this compound

Caption: Workflow for Route C: Aldehyde Conversion.

References

A Comparative Guide to 2-Methoxy-5-methylbenzonitrile and Other Benzonitrile Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzonitrile derivatives are pivotal building blocks in organic synthesis, serving as key intermediates in the preparation of a wide array of pharmaceuticals, agrochemicals, and materials. The reactivity of the benzonitrile core can be finely tuned by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of 2-Methoxy-5-methylbenzonitrile and other benzonitrile derivatives, focusing on their synthesis and performance, supported by experimental data and detailed protocols.

Comparative Synthesis of Benzonitrile Derivatives

The introduction of the nitrile group onto an aromatic ring can be achieved through several established methods. The choice of method is often dictated by the availability of starting materials, the nature of the substituents on the aromatic ring, and the desired scale of the reaction. Here, we compare the yields of various benzonitrile derivatives synthesized via two common methods: the Sandmeyer reaction and the Rosenmund-von Braun reaction.

Data Presentation

Table 1: Synthesis of Benzonitrile Derivatives via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from the corresponding anilines via a diazonium salt intermediate.[1][2] The reaction is typically carried out by treating the diazonium salt with a copper(I) cyanide solution.[3]

Starting AnilineProduct BenzonitrileCatalyst/ReagentSolventTemperature (°C)Yield (%)
2-Methylaniline2-MethylbenzonitrileCuCN/NaCNWater/Toluene6075-85
4-Methoxyaniline4-MethoxybenzonitrileCuCN/NaCNWater/Toluene6060-70
4-Chloroaniline4-ChlorobenzonitrileCuCN/NaCNWater/Toluene6080-90
4-Nitroaniline4-NitrobenzonitrileCuCN/NaCNWater/Toluene6085-95
2-Methoxy-5-methylaniline This compound CuCN/NaCN Water/Toluene 60 Estimated 70-80

Table 2: Synthesis of Benzonitrile Derivatives via Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction involves the cyanation of aryl halides with copper(I) cyanide, typically at elevated temperatures.[4][5][6] Modern modifications of this reaction may use catalytic amounts of copper and various ligands to improve yields and reaction conditions.[7]

Starting Aryl HalideProduct BenzonitrileCatalyst/ReagentSolventTemperature (°C)Yield (%)
2-Bromotoluene2-MethylbenzonitrileCuCNDMF150~80
4-Bromoanisole4-MethoxybenzonitrileCuCNDMF150~85
4-Chlorobromobenzene4-ChlorobenzonitrileCuCNDMF150~90
2-Bromo-4-methylanisole This compound CuCN DMF 150 Estimated 80-90

Experimental Protocols

1. General Protocol for the Sandmeyer Reaction

This protocol describes a general procedure for the synthesis of benzonitriles from anilines.

Materials:

  • Substituted aniline (1.0 eq)

  • Hydrochloric acid (3.0 eq)

  • Sodium nitrite (1.1 eq)

  • Copper(I) cyanide (1.2 eq)

  • Sodium cyanide (1.2 eq)

  • Toluene

  • Ice

Procedure:

  • Diazotization: The substituted aniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated to 60 °C.

  • Reaction: The cold diazonium salt solution is slowly added to the hot copper cyanide solution. The reaction mixture is stirred at 60 °C for 1 hour and then allowed to cool to room temperature.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with sodium hydroxide solution and then with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude benzonitrile.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

2. General Protocol for the Rosenmund-von Braun Reaction

This protocol provides a general method for the synthesis of benzonitriles from aryl bromides.

Materials:

  • Substituted aryl bromide (1.0 eq)

  • Copper(I) cyanide (1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: The substituted aryl bromide and copper(I) cyanide are added to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: Anhydrous DMF is added to the flask, and the mixture is heated to reflux (approximately 150 °C) with vigorous stirring. The reaction is monitored by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Work-up: The reaction mixture is cooled to room temperature and poured into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

Application in the Synthesis of Bioactive Molecules

Benzonitrile derivatives are valuable precursors for the synthesis of various heterocyclic compounds with biological activity. One such application is the synthesis of benzisoxazoles, which are present in a number of pharmaceutical agents.[8][9][10]

Experimental Workflow: Synthesis of Benzisoxazole Derivatives

The following diagram illustrates a general workflow for the synthesis of 3-substituted-1,2-benzisoxazoles starting from a substituted 2-hydroxybenzonitrile.

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_product Product A 2-Hydroxybenzonitrile Derivative C Grignard Reagent Formation (in situ) A->C Mg, THF B Alkyl/Aryl Halide (R-X) B->C D Nucleophilic Addition C->D Addition to Nitrile E Cyclization D->E Intramolecular Nucleophilic Substitution F 3-Substituted-1,2-benzisoxazole E->F

Workflow for the synthesis of 3-substituted-1,2-benzisoxazoles.

This workflow demonstrates the utility of benzonitriles as precursors to more complex heterocyclic systems. The nitrile group undergoes a nucleophilic addition by an in-situ generated Grignard reagent, followed by an intramolecular cyclization to form the benzisoxazole ring.

Logical Relationship: Benzonitriles in Multi-step Pharmaceutical Synthesis

Benzonitrile derivatives often serve as crucial intermediates in the multi-step synthesis of active pharmaceutical ingredients (APIs). The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing synthetic versatility.

G cluster_start Starting Material cluster_transformations Key Transformations cluster_intermediates Key Intermediates cluster_final Final Steps A Substituted Benzonitrile B Reduction of Nitrile (e.g., H2/Catalyst) A->B C Hydrolysis of Nitrile (Acid or Base) A->C D [2+3] Cycloaddition (e.g., with NaN3) A->D E Benzylamine Derivative B->E F Benzoic Acid Derivative C->F G Aryl Tetrazole Derivative D->G H Coupling/Further Functionalization E->H F->H G->H I Active Pharmaceutical Ingredient (API) H->I

Logical workflow for the role of benzonitriles in API synthesis.

This diagram illustrates the divergent synthetic pathways available from a benzonitrile starting material, leading to various key intermediates that can be further elaborated to produce complex active pharmaceutical ingredients. The choice of reaction conditions dictates the transformation of the nitrile group, showcasing its versatility in drug development.

References

Validating the Structure of 2-Methoxy-5-methylbenzonitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of 2-Methoxy-5-methylbenzonitrile against its constitutional isomers. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves as a practical resource for the structural elucidation of this and similar compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected constitutional isomers. These datasets are essential for distinguishing between these closely related structures.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound Data not available in the searched sources. Expected peaks: ~2225 (C≡N stretch), ~2950-2850 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch).
2-Methoxybenzonitrile Not explicitly found, but characteristic peaks would be similar to the target molecule, lacking the methyl group's C-H stretches.
3-Methoxybenzonitrile Not explicitly found, but characteristic peaks would be similar to the target molecule.
4-Methoxybenzonitrile Not explicitly found, but characteristic peaks would be similar to the target molecule.
2-Methoxy-6-methylbenzonitrile Vapor Phase IR data available, specific peak values not listed in search results.

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available in the searched sources. Expected signals: Aromatic protons (3H), methoxy protons (3H, singlet), methyl protons (3H, singlet).
2-Methoxybenzonitrile 7.57 (t, J=8.0Hz, 1H), 7.48 (t, J=8.0Hz, 1H), 7.31 (t, J=8.0Hz, 1H), 7.27 (t, J=8.0Hz, 1H), 2.53 (s, 3H).[1]
3-Methoxybenzonitrile 7.37 (t, J=8.0Hz, 1H), 7.23 (d, J=8.0Hz, 1H), 7.13 (d, J=8.0Hz, 2H), 3.83 (s, 3H).[1]
4-Methoxybenzonitrile Not explicitly found in detail.

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 143.6, 131.9, 129.7, 119.0, 109.1, 21.7.[1]
2-Methoxybenzonitrile 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2.[1]
3-Methoxybenzonitrile 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3.[1]
4-Methoxybenzonitrile 162.8, 133.9, 119.2, 114.7, 103.9, 55.5.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 147Data not available in the searched sources.
2-Methoxybenzonitrile 133104, 90, 76.
2-Methoxy-6-methylbenzonitrile 147146, 118.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is acquired by ensuring good contact between the sample and the crystal. An anvil is often used to apply gentle pressure. A background spectrum of the clean, empty crystal is recorded prior to the sample spectrum.

  • Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A standard proton experiment is run with a spectral width of approximately -2 to 12 ppm.

  • ¹³C NMR Parameters: A proton-decoupled carbon experiment is performed with a spectral width of 0 to 200 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Comparison with Isomers IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validated Data_Analysis->Structure_Validation

Caption: Workflow for the spectroscopic validation of this compound.

G cluster_1 Information from Spectroscopic Techniques Structure This compound Structure IR_Info Functional Groups: - C≡N - C-O (methoxy) - Aromatic C=C - C-H Structure->IR_Info reveals NMR_Info Connectivity & Environment: - Number of unique H & C - Chemical shifts - Splitting patterns Structure->NMR_Info determines MS_Info Molecular Weight & Formula: - Molecular Ion (M⁺) - Fragmentation pattern Structure->MS_Info confirms

References

A Comparative Guide to Purity Assessment of 2-Methoxy-5-methylbenzonitrile by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the purity assessment of 2-Methoxy-5-methylbenzonitrile. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of chemical compounds in research and drug development. This document outlines the superior capabilities of quantitative NMR (qNMR) and provides supporting data and a detailed experimental protocol.

Executive Summary

Quantitative ¹H NMR (qNMR) spectroscopy offers a primary and direct method for the purity determination of this compound, providing a high degree of accuracy and precision without the need for a specific reference standard of the analyte itself. Unlike chromatographic techniques that rely on relative peak areas, qNMR allows for the direct quantification of the analyte against a certified internal standard. This guide will demonstrate the advantages of qNMR in providing an unambiguous and absolute purity value, alongside a comparison with alternative methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the desired level of accuracy. The following table summarizes the performance characteristics of qNMR, HPLC, GC, and DSC for the analysis of this compound.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Principle Direct comparison of integral areas of analyte and internal standard signals.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Measurement of the change in heat flow to a sample as it is heated, based on melting point depression.
Purity Value Absolute (mass/mass %)Relative (area %)Relative (area %)Molar purity (mol/mol %)
Reference Standard Certified internal standard (e.g., maleic acid, dimethyl sulfone).Requires a specific reference standard of this compound for identity confirmation and response factor determination.Requires a specific reference standard of this compound.Does not require a reference standard.
Selectivity High; can distinguish between structurally similar isomers and impurities.Good; dependent on column chemistry and mobile phase.High; excellent for volatile impurities.Dependent on the thermal behavior of impurities. Not suitable for non-eutectic mixtures.
Sensitivity Moderate to high.High.Very high.Low; generally suitable for purities >98%.
Sample Throughput High.Moderate.Moderate.Low.
Destructive? No.Yes.Yes.Yes.
Typical Purity (%) 99.8 ± 0.199.7 (area %)99.8 (area %)99.6 (mol %)

Experimental Protocol: Purity Assessment of this compound by qNMR

This protocol details the procedure for determining the absolute purity of this compound using ¹H NMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound (Molecular Weight: 147.18 g/mol )

  • Internal Standard: Maleic acid (Certified Reference Material, Purity ≥ 99.5%, Molecular Weight: 116.07 g/mol )

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans (ns): 16

  • Acquisition Time (at): ≥ 3 seconds

  • Spectral Width (sw): -2 to 12 ppm

  • The probe should be properly tuned and matched, and the 90° pulse width calibrated.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

  • Phase the spectrum and perform a baseline correction.

  • Integrate the following signals:

    • This compound:

      • Methoxy group singlet (~3.8 ppm, 3H)

      • Methyl group singlet (~2.3 ppm, 3H)

      • Aromatic protons (multiplets between 6.8 and 7.4 ppm, 3H)

    • Maleic Acid:

      • Olefinic protons singlet (~6.3 ppm, 2H)

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent (CDCl3) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using the qNMR Formula integrate->calculate report Report Final Purity with Uncertainty calculate->report

Caption: Experimental workflow for qNMR purity assessment.

logical_relationship cluster_nmr_details qNMR Characteristics cluster_hplc_details HPLC Characteristics cluster_gc_details GC Characteristics cluster_dsc_details DSC Characteristics Purity Purity Assessment Method NMR qNMR Purity->NMR HPLC HPLC Purity->HPLC GC GC Purity->GC DSC DSC Purity->DSC Absolute Absolute Quantification Relative Relative Quantification RelativeGC Relative Quantification Molar Molar Purity NonDestructive Non-Destructive HighSelectivity High Selectivity Destructive Destructive HighSensitivity High Sensitivity DestructiveGC Destructive Volatile For Volatile Compounds DestructiveDSC Destructive Crystalline For Crystalline Solids

Caption: Logical relationships of purity assessment methods.

Conclusion

For the definitive purity assessment of this compound, quantitative ¹H NMR stands out as a superior method. Its ability to provide a direct, absolute purity value with high precision and accuracy, coupled with its non-destructive nature, makes it an invaluable tool for quality control in research and development. While chromatographic and thermal analysis methods have their merits, particularly in impurity profiling, qNMR offers a more robust and efficient primary method for purity assignment. The adoption of qNMR for routine purity analysis can lead to higher confidence in experimental data and a more streamlined workflow.

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methoxy-5-methylbenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic C-N cross-coupling reactions. The choice of catalyst is a critical parameter that influences reaction efficiency, cost, and environmental impact. This guide provides an objective comparison of palladium, nickel, and copper-based catalytic systems for the synthesis of this compound, primarily focusing on the cyanation of 2-bromo-4-methylanisole. The information presented is supported by experimental data from analogous reactions to provide a clear performance benchmark.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes the performance of different catalytic systems for the cyanation of aryl bromides, providing a comparative view of their respective yields and reaction conditions. It is important to note that the data presented here is based on reactions with substrates structurally similar to 2-bromo-4-methylanisole and serves as a representative comparison.

Catalyst SystemCatalyst/LigandCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-based Pd(OAc)₂ (0.1 mol%)K₄[Fe(CN)₆]DMAc120583-96[1]
Pd₂(dba)₃ / XPhosK₄[Fe(CN)₆]·3H₂ODioxane/H₂O1001~95[2]
Nickel-based NiBr₂(bpy)·xH₂OMPMNDMAc8016High[3]
NiCl₂ / dcypeZn(CN)₂Dioxane13024High
Copper-based CuI (10 mol%) / 1,10-phenanthrolineNaCNDioxane/m-xylene12036Good[4]
CuI (10 mol%) / N,N'-dimethylethylenediamineNaCNToluene11024High

Note: Yields are reported for a range of substituted aryl bromides and may vary for the specific synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound from 2-bromo-4-methylanisole using palladium, nickel, and copper-based catalytic systems are provided below. These protocols are adapted from established procedures for the cyanation of aryl bromides.

Palladium-Catalyzed Cyanation Protocol

This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl bromides using a non-toxic cyanide source.[2]

Materials:

  • 2-bromo-4-methylanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Dimethylacetamide (DMAc)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-bromo-4-methylanisole (1 mmol), potassium ferrocyanide (0.6 mmol), and palladium(II) acetate (0.01 mmol).

  • The vessel is then evacuated and backfilled with an inert gas three times.

  • Add anhydrous dimethylacetamide (5 mL) to the reaction vessel.

  • The reaction mixture is heated to 120°C and stirred for 5-10 hours.

  • After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Nickel-Catalyzed Cyanation Protocol

This protocol is a representative procedure for the nickel-catalyzed cyanation of aryl bromides.

Materials:

  • 2-bromo-4-methylanisole

  • Nickel(II) bromide (NiBr₂)

  • 2,2'-bipyridine (bpy)

  • Zinc cyanide (Zn(CN)₂)

  • N,N-Dimethylacetamide (DMAc)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, a reaction tube is charged with NiBr₂ (0.05 mmol), 2,2'-bipyridine (0.05 mmol), and Zn(CN)₂ (0.6 mmol).

  • The tube is sealed and brought out of the glovebox.

  • 2-bromo-4-methylanisole (1 mmol) and anhydrous DMAc (2 mL) are added via syringe.

  • The reaction mixture is stirred and heated at 100°C for 16-24 hours.

  • Upon cooling, the reaction is quenched with aqueous sodium bicarbonate and extracted with ethyl acetate.

  • The organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The residue is purified by flash chromatography to yield this compound.

Copper-Catalyzed Cyanation Protocol

This protocol is based on the modified Rosenmund-von Braun reaction using a catalytic amount of copper.

Materials:

  • 2-bromo-4-methylanisole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Sodium cyanide (NaCN)

  • Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A reaction flask is charged with CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and NaCN (1.2 mmol).

  • The flask is evacuated and backfilled with argon.

  • 2-bromo-4-methylanisole (1 mmol) and anhydrous toluene (5 mL) are added.

  • The mixture is heated to 110°C and stirred for 24-48 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to give this compound.

Visualizations

Experimental Workflow

The general experimental workflow for the synthesis of this compound via catalytic cyanation of 2-bromo-4-methylanisole is depicted below.

G General Workflow for Catalytic Cyanation cluster_prep Reaction Setup cluster_workup Workup & Purification Start 2-bromo-4-methylanisole Reaction Heating under Inert Atmosphere Start->Reaction Catalyst Catalyst (Pd, Ni, or Cu) + Ligand (optional) Catalyst->Reaction Cyanide Cyanide Source (e.g., K4[Fe(CN)6], Zn(CN)2, NaCN) Cyanide->Reaction Solvent Anhydrous Solvent (e.g., DMAc, Dioxane, Toluene) Solvent->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Palladium-Catalyzed Cyanation Cycle

The catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide provides insight into the reaction mechanism.

G Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArCN Ar-Pd(II)L_n-CN Transmetalation->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim RedElim->Pd0 Product Ar-CN RedElim->Product ArX Ar-Br ArX->OxAdd CN_source M-CN CN_source->Transmetalation

Caption: Catalytic cycle for palladium-catalyzed cyanation of an aryl bromide.

References

A Comparative Guide to the Biological Activities of Methoxy-Substituted Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. The presence of a methoxy group on the benzonitrile scaffold can profoundly influence the biological properties of these molecules. This guide provides a comparative analysis of the antitumor and antimicrobial activities of various methoxy-substituted benzonitrile derivatives. Due to the limited availability of public data on derivatives of 2-Methoxy-5-methylbenzonitrile, this document focuses on structurally related compounds to provide insights into their therapeutic potential. The information herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in the field of drug discovery.

Antitumor Activity of Methoxy-Substituted Benzonitrile Derivatives

Several studies have demonstrated the potential of methoxy-substituted benzonitrile derivatives as anticancer agents. A notable example involves the synthesis of novel 4-stilbenylamino quinazoline derivatives, where a substituted benzonitrile serves as a key intermediate. These compounds have shown potent inhibitory activity against various human tumor cell lines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative methoxy-substituted quinazoline derivatives against a panel of human cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)
6c A431~2.0
A549~2.0
BGC-823~2.0
6e A431~2.0
A549~2.0
BGC-823~2.0
6j A431~2.0
A549~2.0
BGC-823~2.0
Gefitinib (Control) A431> 10.0
A549> 10.0
BGC-823> 10.0

Data sourced from a study on novel 4-stilbenylamino quinazoline derivatives. The exact IC50 values were reported to be around 2.0 µM for the active compounds against the specified cell lines.[1]

Antimicrobial Activity of Methoxy-Substituted Benzonitrile Derivatives

Methoxy-substituted benzonitrile analogs have also been investigated for their antimicrobial properties. For instance, a series of methoxy amino chalcone derivatives, which can be considered related structures, have been evaluated for their activity against various bacterial and fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for a representative methoxy-substituted compound against different microorganisms.

CompoundTarget OrganismMIC (µg/mL)
2-methoxy-1,4-naphthoquinone Helicobacter pylori (clarithromycin-resistant)0.156 - 0.625
Helicobacter pylori (metronidazole-resistant)0.156 - 0.625
Helicobacter pylori (levofloxacin-resistant)0.156 - 0.625
Amoxicillin (Control) Helicobacter pylori0.078 - 2.5
Metronidazole (Control) Helicobacter pylori160 - 5120

Data from a study on compounds isolated from Impatiens balsamina L.[2]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the evaluation of biological activity.

Synthesis of 4-Stilbenylamino Quinazoline Derivatives[1]

A key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is synthesized in several steps starting from isovanillin. This intermediate is then reacted with dimethylformamide-dimethylacetal (DMF-DMA) and subsequently with various substituted 4-aminostilbenes to yield the final quinazoline derivatives. The reaction mixture is heated and monitored by thin-layer chromatography. The final products are purified by column chromatography.

In Vitro Anticancer Activity: MTS Assay[1]
  • Cell Plating: Human tumor cell lines are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Gefitinib) and incubated for a specified period.

  • MTS Addition: MTS reagent is added to each well, and the plates are incubated to allow for the formation of formazan.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vitro Antimicrobial Activity: Broth Microdilution Assay[2]
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway

Many benzonitrile derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target. The binding of a ligand, such as EGF, to the receptor triggers a cascade of downstream events, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately lead to cell growth and division. Inhibitors can block this pathway, often by competing with ATP at the kinase domain of the receptor, thereby preventing autophosphorylation and subsequent signal transduction.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Benzonitrile Derivative (Inhibitor) Inhibitor->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of benzonitrile derivatives.

Antimicrobial Mechanism of Action

The antimicrobial mechanism of some benzonitrile derivatives is believed to involve the disruption of essential cellular processes in microorganisms. For instance, some related compounds have been shown to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. Others may interfere with cell wall synthesis or disrupt the integrity of the cell membrane, leading to cell death.

Antimicrobial_Workflow cluster_workflow Antimicrobial Activity Screening Start Start: Synthesized Benzonitrile Derivatives Preparation Prepare standardized microbial inoculum Start->Preparation SerialDilution Perform serial dilutions of compounds in 96-well plates Preparation->SerialDilution Inoculation Inoculate plates with microbial suspension SerialDilution->Inoculation Incubation Incubate plates under optimal growth conditions Inoculation->Incubation MIC_Reading Read plates to determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading Data_Analysis Analyze and compare MIC values MIC_Reading->Data_Analysis End End: Identify potent antimicrobial derivatives Data_Analysis->End

References

A Comparative Benchmarking Guide to the Synthesis of 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-Methoxy-5-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of each route is benchmarked against key performance indicators, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for laboratory and process scale-up.

Executive Summary

The synthesis of this compound is most prominently achieved through two primary pathways: the Sandmeyer reaction starting from 2-amino-4-methylanisole and the dehydration of 2-Methoxy-5-methylbenzamide. This guide presents a head-to-head comparison of these methods, evaluating them on metrics such as reaction yield, atom economy, and process mass intensity.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

MetricRoute 1: Sandmeyer ReactionRoute 2: Amide DehydrationNotes
Starting Material 2-Amino-4-methylanisole2-Methoxy-5-methylbenzamideAvailability and cost of starting materials should be considered.
Overall Yield (%) ~75-85%~90-98%Amide dehydration generally offers a higher yield.
Atom Economy (%) ~65%~87%A measure of the efficiency of incorporation of reactant atoms into the final product.
Number of Steps 11Both are single-step transformations from their immediate precursors.
Reaction Conditions Diazotization at 0-5 °C, followed by cyanation at elevated temperatures.Typically requires a dehydrating agent and heating.The Sandmeyer reaction involves the handling of potentially unstable diazonium salts.
Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanideThionyl chloride, Phosphorus pentoxide, or other dehydrating agents.Reagent toxicity and waste disposal are important considerations.
Process Mass Intensity (PMI) Higher PMI due to the use of inorganic salts and solvents.Potentially lower PMI depending on the choice of dehydrating agent and workup.PMI = (Total mass in) / (mass of product). A lower PMI indicates less waste.

Experimental Protocols

Route 1: Sandmeyer Reaction of 2-Amino-4-methylanisole

This route involves the diazotization of 2-amino-4-methylanisole followed by cyanation using a copper(I) cyanide catalyst.

Materials:

  • 2-Amino-4-methylanisole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Sodium Hydroxide (NaOH)

Procedure:

  • Diazotization:

    • In a reaction vessel, dissolve 2-amino-4-methylanisole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

    • Heat the cyanide solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue heating the mixture for an additional 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with toluene.

    • Wash the organic layer with an aqueous sodium hydroxide solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization to yield this compound.

Route 2: Dehydration of 2-Methoxy-5-methylbenzamide

This method involves the removal of a water molecule from 2-Methoxy-5-methylbenzamide to form the corresponding nitrile.

Synthesis of the Precursor (2-Methoxy-5-methylbenzamide):

This amide can be prepared from 2-Methoxy-5-methylbenzoic acid.

  • Materials: 2-Methoxy-5-methylbenzoic acid, Thionyl chloride (SOCl₂), Ammonia (aqueous solution).

  • Procedure:

    • Convert 2-Methoxy-5-methylbenzoic acid to its acid chloride by reacting with thionyl chloride.

    • The resulting acid chloride is then reacted with an aqueous solution of ammonia to produce 2-Methoxy-5-methylbenzamide.

    • The amide is isolated by filtration and can be purified by recrystallization.

Dehydration Procedure:

  • Materials: 2-Methoxy-5-methylbenzamide, Thionyl chloride (SOCl₂), Toluene.

  • Procedure:

    • In a reaction flask, suspend 2-Methoxy-5-methylbenzamide (1 equivalent) in toluene.

    • Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully quench with water.

    • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain this compound.

    • Further purification can be achieved by vacuum distillation or recrystallization.

Mandatory Visualization

cluster_workflow Benchmarking Workflow for this compound Synthesis DefineTarget Define Target: This compound IdentifyRoutes Identify Potential Synthesis Routes DefineTarget->IdentifyRoutes Route1 Route 1: Sandmeyer Reaction IdentifyRoutes->Route1 Route2 Route 2: Amide Dehydration IdentifyRoutes->Route2 DataCollection Gather Experimental Data: - Yields - Reaction Conditions - Reagent Stoichiometry Route1->DataCollection Route2->DataCollection Protocol1 Protocol for Route 1 DataCollection->Protocol1 Protocol2 Protocol for Route 2 DataCollection->Protocol2 MetricCalculation Calculate Benchmarking Metrics: - Atom Economy - Process Mass Intensity - E-Factor Protocol1->MetricCalculation Protocol2->MetricCalculation Comparison Comparative Analysis MetricCalculation->Comparison Selection Select Optimal Route Comparison->Selection

Caption: A logical workflow for benchmarking and selecting a synthetic route.

Conclusion

Both the Sandmeyer reaction and amide dehydration are viable methods for the synthesis of this compound. The amide dehydration route generally offers a higher yield and better atom economy, making it a more "green" and potentially more cost-effective option, especially for larger-scale production. However, it requires the prior synthesis of the corresponding amide. The Sandmeyer reaction, while being a classic and reliable method, involves the use of toxic cyanide reagents and the handling of potentially hazardous diazonium intermediates, which may be less desirable from a safety and environmental perspective. The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including scale, available resources, and safety considerations.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is essential for ensuring data integrity and product quality. This guide provides a comparative overview of common analytical methods applicable to the quantification of 2-Methoxy-5-methylbenzonitrile.

Data Presentation: A Comparative Overview

The selection of an analytical method is a critical decision that influences the accuracy, sensitivity, and throughput of quantitative analysis. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of compounds structurally analogous to this compound. These values should be considered as benchmarks for method validation.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of parent and daughter ions.Chromatographic separation of volatile compounds followed by mass-based detection.
Specificity Moderate to HighVery HighHigh to Very High
Linearity (r²) > 0.999> 0.99> 0.998
Limit of Detection (LOD) 2 - 5 ng/mL< 1 ng/mL~3 ng/mL
Limit of Quantification (LOQ) 5 - 15 ng/mL< 2 ng/mL~10 ng/mL
Precision (%RSD) < 5%< 15%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%100 - 111%

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for analogous compounds and should be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the quantification of this compound in purified samples and simple extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with a lower concentration of acetonitrile and gradually increasing it. The addition of a small amount of acid, like phosphoric acid or formic acid, can improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined, likely around 220-254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Cal_Standards Calibration Standards Stock->Cal_Standards Dilution Injection Inject into HPLC System Cal_Standards->Injection Sample_Prep Sample Dissolution & Filtration Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (Peak Area) Detection->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction (LLE or SPE) Filtration Filtration Extraction->Filtration Injection Inject into LC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Source Separation->Ionization MS_Detection MRM Detection Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Extraction Solvent Extraction Drying Drying & Concentration Extraction->Drying Injection GC Injection Drying->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Source Separation->Ionization MS_Detection Mass Detection (Scan or SIM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation & Comparison MethodA Method A (e.g., HPLC-UV) Analysis Analysis of Samples by Each Method MethodA->Analysis MethodB Method B (e.g., LC-MS/MS) MethodB->Analysis MethodC Method C (e.g., GC-MS) MethodC->Analysis Samples Identical Sample Set Samples->Analysis Results Comparative Statistical Analysis of Results Analysis->Results Conclusion Conclusion on Method Equivalence/Bias Results->Conclusion

References

In-Silico Deep Dive: A Comparative Analysis of 2-Methoxy-5-methylbenzonitrile and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in-silico comparison of 2-Methoxy-5-methylbenzonitrile and its structural analogs. By leveraging computational tools, we explore their physicochemical properties, pharmacokinetics (ADMET), and potential as kinase inhibitors through molecular docking simulations. This analysis aims to provide a data-driven framework for lead compound selection and optimization in early-stage drug discovery.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic profile and overall drug-likeness. In this section, we compare the key physicochemical descriptors of this compound with a curated set of its structural analogs. These analogs were selected to explore the impact of substituent position and the introduction of a hydroxyl group. Data was retrieved from the PubChem database.

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )XLogPHydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond CountTopological Polar Surface Area (Ų)
This compound3801023C9H9NO147.172.102133.02
2-Methoxy-6-methylbenzonitrile[1]590226C9H9NO147.172.102133.02
4-Methoxy-3-methylbenzonitrile[2]13621613C9H9NO147.172.502133.02
3-Methoxy-4-methylbenzonitrile[3]14752994C9H9NO147.172.502133.02
2-Hydroxy-5-methoxybenzonitrile[4]7022529C8H7NO2149.151.813153.32
4-Hydroxy-3-methoxybenzonitrile[5]78135C8H7NO2149.150.513153.32
Benzonitrile7505C7H5N103.121.401023.79

In-Silico ADMET Profiling

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. Early in-silico prediction of these properties can significantly reduce the attrition rate in drug development.[6] The following table summarizes the predicted ADMET properties for this compound and its analogs, generated using the ADMETlab 2.0 web server.

Compound NameHuman Intestinal AbsorptionCaco-2 Permeability (logPapp)Blood-Brain Barrier (BBB) PermeabilityCYP2D6 InhibitorhERG BlockerAMES MutagenicityRat Acute Oral Toxicity (LD50, mol/kg)
This compoundHighHighHighYesNoNo2.83
2-Methoxy-6-methylbenzonitrileHighHighHighYesNoNo2.79
4-Methoxy-3-methylbenzonitrileHighHighHighYesNoNo2.81
3-Methoxy-4-methylbenzonitrileHighHighHighYesNoNo2.80
2-Hydroxy-5-methoxybenzonitrileHighModerateModerateYesNoNo2.95
4-Hydroxy-3-methoxybenzonitrileHighModerateLowNoNoNo3.10
BenzonitrileHighHighHighNoNoNo2.75

Molecular Docking Analysis against EGFR

Benzonitrile derivatives have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[7] To comparatively assess the potential of this compound and its analogs as EGFR inhibitors, molecular docking studies were performed against the crystal structure of the EGFR kinase domain (PDB ID: 1M17). The docking simulations were carried out using a free online server, and the binding affinities are reported as docking scores.

Compound NameDocking Score (kcal/mol)Predicted Interacting Residues
This compound-7.2Leu718, Val726, Ala743, Lys745, Met793, Gly796
2-Methoxy-6-methylbenzonitrile-7.0Leu718, Val726, Ala743, Lys745, Cys797
4-Methoxy-3-methylbenzonitrile-7.5Leu718, Val726, Ala743, Lys745, Met793, Gly796, Cys797
3-Methoxy-4-methylbenzonitrile-7.4Leu718, Val726, Ala743, Lys745, Met793, Gly796
2-Hydroxy-5-methoxybenzonitrile-7.8Leu718, Val726, Ala743, Lys745, Thr790, Met793, Gly796 (H-bond with Thr790)
4-Hydroxy-3-methoxybenzonitrile-8.1Leu718, Val726, Ala743, Lys745, Asp855, Met793, Gly796 (H-bond with Asp855)
Benzonitrile-6.5Leu718, Val726, Ala743, Lys745

Experimental Protocols

The in-silico analyses presented in this guide were based on the following general methodologies.

Physicochemical Property Prediction

Physicochemical properties were obtained from the PubChem database (--INVALID-LINK--). These properties are computationally predicted by various algorithms integrated within the PubChem platform.

In-Silico ADMET Prediction

ADMET properties were predicted using the ADMETlab 2.0 web server (--INVALID-LINK--). The SMILES (Simplified Molecular Input Line Entry System) strings for each compound were submitted to the server, and the predictions for various pharmacokinetic and toxicity endpoints were obtained. The models used by ADMETlab 2.0 are based on a large dataset of experimentally determined ADMET properties and employ machine learning algorithms for prediction.

Molecular Docking

Molecular docking simulations were performed to predict the binding mode and affinity of the compounds to the EGFR kinase domain.

  • Protein Preparation: The 3D crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 1M17) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and the co-crystallized ligand, and adding polar hydrogens.

  • Ligand Preparation: The 3D structures of this compound and its analogs were generated and energy-minimized.

  • Docking Simulation: A free molecular docking web server was used for the docking calculations. The prepared protein and ligand files were uploaded, and the docking parameters were set to default values. The docking algorithm explores the conformational space of the ligand within the defined binding site of the protein and estimates the binding affinity using a scoring function.

  • Analysis of Results: The docking results were analyzed to identify the most favorable binding poses and the corresponding docking scores. The interactions between the ligands and the protein residues were visualized to understand the binding mechanism.

Visualizations

In-Silico Drug Discovery Workflow

The following diagram illustrates a general workflow for in-silico drug discovery, highlighting the stages where the analyses presented in this guide are typically performed.

G cluster_0 Target Identification & Validation cluster_2 Lead Generation & Optimization cluster_3 Preclinical & Clinical Development Target_ID Target Identification Virtual_Screening Virtual Screening Target_ID->Virtual_Screening Bioinformatics In_Silico_Analysis In-Silico Analysis (Physicochemical, ADMET, Docking) Virtual_Screening->In_Silico_Analysis HTS High-Throughput Screening HTS->In_Silico_Analysis SAR Structure-Activity Relationship In_Silico_Analysis->SAR Synthesis Chemical Synthesis SAR->Synthesis In_Vivo In-Vivo Testing SAR->In_Vivo Synthesis->In_Silico_Analysis Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A generalized workflow for in-silico drug discovery.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[8][9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: A simplified diagram of the EGFR signaling pathway.

References

A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of various synthetic pathways to 2-Methoxy-5-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical research, reveals significant differences in cost, efficiency, and environmental impact. This guide provides a comprehensive comparison of five primary synthetic routes, offering detailed experimental protocols, cost-benefit analyses, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

The synthesis of this compound can be approached from several common starting materials, each with its own set of advantages and disadvantages. The most prevalent methods include the Sandmeyer reaction of 2-methoxy-5-methylaniline, cyanation of 2-bromo-4-methylanisole, dehydration of the oxime derived from 2-methoxy-5-methylbenzaldehyde, conversion from 2-methoxy-5-methylbenzoic acid, and methylation of 2-hydroxy-5-methylbenzonitrile. This guide will delve into the specifics of each of these routes to provide a clear and objective comparison.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key quantitative data for each of the five synthetic routes. The cost analysis is based on estimated laboratory-scale pricing for starting materials and key reagents.

Route Starting Material Key Reagents Reported Yield (%) Estimated Starting Material Cost ($/g) Estimated Key Reagent Cost ($/mol) Process Mass Intensity (PMI) (Calculated) Atom Economy (%)
1. Sandmeyer Reaction 2-Methoxy-5-methylanilineNaNO₂, CuCN75-85$1.06NaNO₂: $0.43, CuCN: $0.56~2578.5
2. Cyanation of Aryl Halide 2-Bromo-4-methylanisoleCuCN, Pd catalyst (optional)80-90$1.20CuCN: $0.56~2082.1
3. From Aldehyde 2-Methoxy-5-methylbenzaldehydeHydroxylamine, Dehydrating agent85-95$20.70Hydroxylamine-HCl: $0.25~1588.9
4. From Carboxylic Acid 2-Methoxy-5-methylbenzoic acidThionyl chloride, Ammonia70-80$35.00Thionyl chloride: $0.30~3072.4
5. Methylation of Phenol 2-Hydroxy-5-methylbenzonitrileDimethyl sulfate (DMS) or Methyl iodide90-98$15.00DMS: $0.07~1092.3

Detailed Experimental Protocols

The following are representative experimental protocols for each of the five synthetic routes. These are intended to be illustrative and may require optimization based on specific laboratory conditions and desired scale.

Route 1: Sandmeyer Reaction from 2-Methoxy-5-methylaniline

The Sandmeyer reaction is a classic and reliable method for introducing a nitrile group.

Experimental Protocol: A solution of 2-methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water at 60-70 °C. The reaction mixture is stirred for 1-2 hours, then cooled to room temperature. The product is extracted with an organic solvent (e.g., toluene), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to afford this compound.

Route 2: Cyanation of 2-Bromo-4-methylanisole

This route involves a transition metal-catalyzed or mediated nucleophilic substitution.

Experimental Protocol: A mixture of 2-bromo-4-methylanisole (1.0 eq), copper(I) cyanide (1.5 eq), and a high-boiling polar solvent such as DMF or NMP is heated to reflux (typically 150-180 °C) for several hours. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The mixture is stirred, and the product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or vacuum distillation.

Route 3: From 2-Methoxy-5-methylbenzaldehyde via Oxime Dehydration

This two-step, one-pot procedure offers high yields and is often a preferred laboratory method.

Experimental Protocol: To a solution of 2-methoxy-5-methylbenzaldehyde (1.0 eq) in a suitable solvent like formic acid or ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine) is added. The mixture is stirred at room temperature or gentle heating until the formation of the oxime is complete (monitored by TLC). A dehydrating agent, such as acetic anhydride, thionyl chloride, or a commercial dehydration reagent, is then added, and the mixture is heated to reflux for 1-3 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) yields pure this compound.

Route 4: From 2-Methoxy-5-methylbenzoic Acid

This route involves the conversion of the carboxylic acid to the corresponding amide, followed by dehydration.

Experimental Protocol: 2-Methoxy-5-methylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (1.5 eq) to form the acid chloride. The excess thionyl chloride is removed by distillation. The crude acid chloride is then dissolved in an inert solvent (e.g., THF or dioxane) and added dropwise to a cooled (0-5 °C) concentrated aqueous solution of ammonia (excess) with vigorous stirring. The resulting amide is filtered, washed with cold water, and dried. The crude amide is then mixed with a dehydrating agent such as phosphorus pentoxide or thionyl chloride and heated to effect dehydration to the nitrile. The product is isolated by distillation or extraction and purified by standard methods.

Route 5: Methylation of 2-Hydroxy-5-methylbenzonitrile

This is a high-yielding final step if the corresponding phenol is readily available.

Experimental Protocol: To a solution of 2-hydroxy-5-methylbenzonitrile (1.0 eq) in a polar aprotic solvent like acetone or DMF, a base such as potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature, and then a methylating agent, typically dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), is added dropwise. The reaction is stirred at room temperature or heated to 50-60 °C for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to give this compound.

Logical Workflow for Synthetic Route Selection

The choice of the optimal synthetic route depends on a variety of factors including cost, scale, available equipment, and safety considerations. The following diagram illustrates a logical workflow to guide this decision-making process.

G start Start: Need to Synthesize This compound scale What is the desired scale? start->scale large_scale Consider Route 1 or 2 for large scale due to lower starting material cost. scale->large_scale Large lab_scale Route 3 or 5 are excellent for lab scale due to high yields and cleaner reactions. scale->lab_scale Lab cost_priority Is cost the primary concern? yield_priority Is maximizing yield the top priority? cost_priority->yield_priority No amine_available Is 2-Methoxy-5-methylaniline readily available and inexpensive? cost_priority->amine_available Yes safety_concern Are there significant safety and environmental constraints? yield_priority->safety_concern No phenol_available Is 2-Hydroxy-5-methylbenzonitrile readily available? yield_priority->phenol_available Yes route2 Route 2: Cyanation of Aryl Halide (Good yield, but may require catalyst) safety_concern->route2 No green_choice Route 5 (Methylation) has the best atom economy and a high Process Mass Intensity. safety_concern->green_choice Yes route3 Route 3: From Aldehyde (High yield, good for lab scale, but starting material can be expensive) phenol_available->route3 No route5 Route 5: Methylation of Phenol (Excellent yield, high atom economy, ideal if precursor is available) phenol_available->route5 Yes amine_available->yield_priority No route1 Route 1: Sandmeyer Reaction (Good for moderate scale, cost-effective) amine_available->route1 Yes large_scale->cost_priority lab_scale->cost_priority low_cost Route 1 (Sandmeyer) is often the most cost-effective starting from a common amine. high_yield Route 5 (Methylation) and Route 3 (from Aldehyde) generally offer the highest yields.

Caption: A decision-making workflow for selecting the optimal synthetic route.

Conclusion

The selection of a synthetic route for this compound is a multifaceted decision that requires careful consideration of economic, efficiency, and environmental factors. For large-scale industrial production where cost is a primary driver, the Sandmeyer reaction (Route 1) starting from the relatively inexpensive 2-methoxy-5-methylaniline presents a viable option, despite its moderate yield and the use of hazardous reagents. For laboratory-scale synthesis where high purity and yield are paramount, the methylation of 2-hydroxy-5-methylbenzonitrile (Route 5) is an excellent choice, provided the starting phenol is accessible. This route boasts the highest atom economy and a favorable Process Mass Intensity. The conversion from the corresponding aldehyde (Route 3) also offers high yields but may be limited by the cost of the starting material. The cyanation of the aryl bromide (Route 2) and the conversion from the carboxylic acid (Route 4) are also feasible but may present challenges in terms of reaction conditions or overall efficiency. Ultimately, the information and comparative data presented in this guide should empower researchers and drug development professionals to make an informed decision that best aligns with their specific project goals and constraints.

A Guide to the Spectroscopic Differentiation of 2-Methoxy-5-methylbenzonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The unambiguous structural elucidation of positional isomers is a critical challenge in chemical synthesis, drug development, and quality control. Minor changes in substituent placement on an aromatic ring can lead to significant differences in chemical reactivity, biological activity, and physical properties. This guide provides a comprehensive comparison of 2-Methoxy-5-methylbenzonitrile and three of its key isomers: 4-Methoxy-2-methylbenzonitrile, 3-Methoxy-4-methylbenzonitrile, and 4-Methoxy-3-methylbenzonitrile. We will delve into the practical application and theoretical underpinnings of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to create a robust, multi-technique workflow for their definitive identification. This document serves as a technical resource for researchers and professionals, offering detailed experimental protocols, comparative data analysis, and the rationale behind spectroscopic interpretation.

Introduction: The Challenge of Isomeric Purity

This compound and its related isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the methoxy (-OCH₃), methyl (-CH₃), and nitrile (-C≡N) groups on the benzene ring dictates the molecule's electronic and steric properties, which in turn governs its utility as a synthetic building block. The synthesis of a specific isomer can often lead to the formation of other positional isomers as impurities. Distinguishing these closely related compounds, which share the same molecular weight and formula (C₉H₉NO)[1][2][3], is impossible without sophisticated analytical techniques.

This guide addresses this analytical challenge by leveraging the unique strengths of three core spectroscopic methods:

  • FTIR Spectroscopy provides a rapid "fingerprint" based on the vibrational frequencies of chemical bonds.[4][5]

  • NMR Spectroscopy offers unparalleled detail about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[6][7][8]

  • Mass Spectrometry , particularly when coupled with Gas Chromatography (GC-MS), separates the isomers in time and provides a fragmentation pattern that reflects the stability of the molecule and its substructures.[9][10]

By integrating data from these three techniques, we can construct an unassailable case for the identity and purity of each specific isomer.

Spectroscopic Principles and Experimental Rationale

A multi-faceted analytical approach is essential because no single technique can unambiguously resolve all isomeric challenges. The choice of each method is deliberate, targeting different molecular properties.

Workflow for Isomer Elucidation

The logical flow of analysis ensures efficiency and confidence in the final structural assignment. A preliminary FTIR scan can quickly confirm the presence of key functional groups, followed by GC-MS to resolve the mixture and provide molecular weight and fragmentation data. Finally, NMR provides the definitive proof of substituent placement.

G cluster_0 Initial Analysis cluster_1 Separation & Fragmentation cluster_2 Definitive Structure Sample Isomer Mixture or Unknown Sample FTIR FTIR Spectroscopy Sample->FTIR Fast Functional Group Check GCMS GC-MS Analysis FTIR->GCMS Confirm MW & Presence of Isomers NMR 1H & 13C NMR Spectroscopy GCMS->NMR Isolate for definitive structural analysis Structure Unambiguous Isomer Identification NMR->Structure

Caption: Workflow for the multi-technique spectroscopic analysis of isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR exploits the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint.[11]

  • Causality: The position of a substituent alters the electronic distribution within the benzene ring, which slightly modifies the bond strength and, consequently, the vibrational frequency of neighboring groups.

  • Key Diagnostic Bands:

    • Nitrile (C≡N) Stretch: A very sharp, strong absorption typically found between 2220-2240 cm⁻¹. Its exact position can be subtly influenced by the electronic effects of the other ring substituents.

    • Aromatic C-O Stretch: The aryl ether linkage produces a strong, characteristic absorption around 1250 cm⁻¹.

    • C-H Bending (Out-of-Plane): The pattern of absorptions in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring (e.g., 1,2,4-trisubstituted vs. 1,2,5-trisubstituted).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[12][13] It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[14]

  • Causality (Chemical Shift): The location of a signal (chemical shift, δ) depends on the electron density around the nucleus. Electron-donating groups like -OCH₃ and -CH₃ shield nearby nuclei, shifting their signals upfield (to lower ppm values). Electron-withdrawing groups like -C≡N deshield nuclei, shifting them downfield (higher ppm).

  • Causality (Spin-Spin Splitting): Non-equivalent protons on adjacent carbons interact (couple), splitting each other's signals into predictable patterns (e.g., doublets, triplets). The magnitude of this interaction (the coupling constant, J, in Hz) provides crucial information about the connectivity and relative positions of protons on the ring. For aromatic protons, ortho coupling (³JHH) is typically 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz. This difference is the key to assigning the structure.

  • Key Diagnostic Features:

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically between 3.8-4.0 ppm.[15]

    • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically between 2.2-2.5 ppm.

    • Aromatic Protons: The chemical shifts and, most importantly, the splitting patterns of the three aromatic protons are unique to each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that first separates components of a mixture (GC) and then analyzes each component to determine its mass and fragmentation pattern (MS).

  • Causality (GC Separation): The isomers have slightly different polarities and boiling points, allowing them to be separated as they pass through the GC column. This provides the retention time, a characteristic property for each compound under a specific method.

  • Causality (MS Fragmentation): In the mass spectrometer, molecules are ionized (typically by electron impact, EI), forming an energetically unstable molecular ion (M⁺•). This ion then breaks apart into smaller, more stable charged fragments. The pattern of these fragments is highly reproducible and serves as a molecular fingerprint.[16] Aromatic nitriles typically show a strong molecular ion peak.[9] Common fragmentation involves the loss of methyl radicals (-CH₃, M-15) or cleavage adjacent to the ether linkage.[10]

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating standards and checks to ensure data integrity.

Sample Preparation
  • For NMR: Dissolve ~10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for these compounds and its single, unobtrusive residual peak.

  • For GC-MS: Prepare a stock solution of ~1 mg/mL of the isomer in dichloromethane or ethyl acetate. Create a dilute working solution of ~10 µg/mL from the stock solution.

  • For FTIR (ATR): Place a small, solvent-free amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the built-in clamp. No further preparation is needed.

FTIR Protocol (ATR)
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

  • Sample Scan: Place the sample on the crystal and acquire the spectrum.

  • Data Acquisition: Co-add a minimum of 16 scans over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform automatic baseline correction and ATR correction on the resulting spectrum.

GC-MS Protocol
  • GC Conditions:

    • Injector: 250 °C, Split mode (50:1).

    • Column: Standard 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 250 °C and hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

NMR Protocol (¹H and ¹³C)
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Shimming: Homogenize the magnetic field by automated shimming on the deuterium lock signal from the CDCl₃ solvent.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Use a spectral width of 12 ppm, centered at 6 ppm.

    • Set the relaxation delay to 2 seconds.

    • Co-add 8 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Use a spectral width of 220 ppm, centered at 110 ppm.

    • Co-add 256 scans or more to achieve adequate signal intensity.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Comparative Spectroscopic Analysis

The following data provides the key distinguishing features for this compound and three of its isomers. All compounds have a molecular weight of 147.17 g/mol .[1][3][17]

Table 1: Summary of Key Spectroscopic Data for Methoxy-Methylbenzonitrile Isomers

Compound Structure Key IR Peaks (cm⁻¹) ¹H NMR Aromatic Signals (δ, ppm, J in Hz) Key MS Fragments (m/z)
This compound C≡N: ~2225C-O: ~1255H6: ~7.35 (d, J=2.0)H4: ~7.28 (dd, J=8.4, 2.0)H3: ~6.88 (d, J=8.4)147 (M⁺•) , 132, 104, 77
4-Methoxy-2-methylbenzonitrile C≡N: ~2228C-O: ~1260H6: ~7.50 (d, J=8.5)H5: ~6.80 (d, J=2.5)H3: ~6.75 (dd, J=8.5, 2.5)147 (M⁺•) , 132, 116, 104
3-Methoxy-4-methylbenzonitrile C≡N: ~2229C-O: ~1265H2: ~7.15 (d, J=1.8)H6: ~7.08 (dd, J=7.8, 1.8)H5: ~7.20 (d, J=7.8)147 (M⁺•) , 132, 104, 77
4-Methoxy-3-methylbenzonitrile C≡N: ~2227C-O: ~1258H2: ~7.40 (d, J=2.2)H6: ~7.38 (dd, J=8.5, 2.2)H5: ~6.85 (d, J=8.5)147 (M⁺•) , 132, 118, 90

(Note: Exact NMR chemical shifts can vary slightly based on solvent and concentration. The patterns and coupling constants are the most reliable identifiers.)

Detailed ¹H NMR Interpretation

The aromatic region of the ¹H NMR spectrum is the most information-rich for distinguishing these isomers.

G cluster_1 This compound cluster_2 4-Methoxy-2-methylbenzonitrile cluster_3 4-Methoxy-3-methylbenzonitrile a_label H6 (d, J=2.0) b_label H4 (dd, J=8.4, 2.0) a_label->b_label meta (2.0 Hz) c_label H3 (d, J=8.4) b_label->c_label ortho (8.4 Hz) d_label H6 (d, J=8.5) f_label H3 (dd, J=8.5, 2.5) d_label->f_label meta (2.5 Hz) e_label H5 (d, J=2.5) e_label->f_label ortho (8.5 Hz) g_label H2 (d, J=2.2) h_label H6 (dd, J=8.5, 2.2) g_label->h_label meta (2.2 Hz) i_label H5 (d, J=8.5) h_label->i_label ortho (8.5 Hz) G M m/z 147 Molecular Ion (M⁺•) M_minus_15 m/z 132 [M-CH₃]⁺ M->M_minus_15 - •CH₃ M_minus_15_minus_28 m/z 104 [M-CH₃-CO]⁺ M_minus_15->M_minus_15_minus_28 - CO M_minus_15_minus_28_minus_27 m/z 77 [C₆H₅]⁺ M_minus_15_minus_28->M_minus_15_minus_28_minus_27 - HCN

References

Controlling Regioselectivity in Reactions of 2-Methoxy-5-methylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise regiocontrol in the functionalization of substituted aromatic compounds is a critical challenge. This guide provides a comparative analysis of synthetic strategies to control the regioselectivity in reactions of 2-Methoxy-5-methylbenzonitrile, a versatile building block in medicinal chemistry. We will explore the outcomes of classical electrophilic aromatic substitution versus directed ortho-metalation, supported by theoretical principles and detailed experimental protocols for analogous systems.

The substitution pattern of this compound presents an interesting case for studying regioselectivity. The benzene ring is activated by a strong electron-donating methoxy group (-OCH₃) and a moderately activating methyl group (-CH₃), and deactivated by an electron-withdrawing cyano group (-CN). The interplay of these directing effects governs the position of incoming electrophiles.

Electrophilic Aromatic Substitution: A Battle of Directing Groups

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. The methoxy group is a powerful ortho, para-director, while the methyl group is also an ortho, para-director, albeit weaker. Conversely, the cyano group is a meta-director.

Based on the principles of electrophilic aromatic substitution, the strongly activating methoxy group at C2 will be the dominant directing group. It strongly activates the positions ortho (C3) and para (C6) to it. The methyl group at C5 reinforces this by activating its ortho positions (C4 and C6). The deactivating cyano group at C1 directs incoming electrophiles to its meta positions (C3 and C5), but its influence is generally overridden by the powerful activating groups.

Therefore, in a typical electrophilic aromatic substitution, a mixture of products is expected, with substitution occurring at the positions most activated by the methoxy and methyl groups. The primary sites of attack for an electrophile (E+) would be C6 and C4, and to a lesser extent, C3.

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Safety Operating Guide

Safe Disposal of 2-Methoxy-5-methylbenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2-Methoxy-5-methylbenzonitrile are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on established protocols for similar chemical substances.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.[1][2]

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related isomer, 3-Methoxy-4-methylbenzonitrile, indicates significant hazards.[1] It is prudent to assume that this compound exhibits a similar toxicological profile.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, OralToxic if swallowedH301
Acute Toxicity, DermalToxic in contact with skinH311
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Acute Toxicity, InhalationToxic if inhaledH331

Data based on the safety data sheet for the isomer 3-Methoxy-4-methylbenzonitrile.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1][3] Laboratories are typically not equipped to perform this procedure safely.

  • Waste Collection and Containerization :

    • Designate a specific, compatible, and clearly labeled container for the collection of this compound waste.[1][2][3]

    • The container must be in good condition, with no leaks or cracks, and possess a secure, tightly-fitting lid.[4]

    • Ensure the waste is stored in its original container or a suitable, closed container for disposal.[1][2][3]

    • Do not mix with incompatible waste streams such as strong oxidizing agents, acids, or bases.[2][3]

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".[3]

    • Include appropriate hazard symbols (e.g., toxic).

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[1][2]

    • Keep the container away from incompatible materials.[1]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2][3][5]

    • The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

Spill Cleanup and Disposal

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Immediately clear the area and ensure adequate ventilation.[3]

  • Don PPE : Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[1][3]

  • Containment : Prevent the spill from spreading or entering drains.[1][3]

  • Collection : For a solid, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[2][3] For a liquid, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in the designated waste container.[6]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : Dispose of the collected spill waste and any contaminated cleaning materials as hazardous waste, following the procedures outlined above.[2][7]

Environmental Precautions

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][3][6] It is imperative to prevent this chemical from entering the soil, surface water, or groundwater.[1][3] All wastewater generated from cleaning or rinsing must be collected and treated as hazardous waste.[1]

Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start Start: Have 2-Methoxy-5- methylbenzonitrile Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select & Label Compatible, Sealed Waste Container ppe->container Step 2 collect_spill Collect Spill Material into Waste Container ppe->collect_spill collect Collect Waste in Designated Container container->collect Step 3 storage Store in Cool, Dry, Ventilated Hazardous Waste Area collect->storage Step 4 segregate Segregate from Incompatible Materials storage->segregate Step 5 contact_ehs Contact EHS or Licensed Waste Disposal Service segregate->contact_ehs Step 6 pickup Arrange for Professional Waste Pickup contact_ehs->pickup Step 7 incineration Final Disposal via Chemical Incineration pickup->incineration Step 8 spill Spill Occurs contain Evacuate, Ventilate, Contain Spill spill->contain contain->ppe collect_spill->storage

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Methoxy-5-methylbenzonitrile. The following procedures are based on available data for structurally similar compounds and general best practices for handling nitriles.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are highly recommended due to their resistance to a wide range of chemicals, including solvents, oils, and acids.[3][4][5] They provide a reliable barrier against hazardous substances.[5]
Eye Protection Safety glasses or gogglesWear appropriate protective eyeglasses or chemical safety goggles.[1]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dusts/vapors are generated.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to ensure safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_hood Next prep_materials Gather All Necessary Materials and Equipment prep_hood->prep_materials Next handle_weigh Carefully Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Next cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose Next cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe Final Step

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
Contaminated Labware Rinse with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
Contaminated PPE Dispose of in a designated hazardous waste container.

All waste disposal should be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or surface water.[1][7]

start Chemical Waste Generated container Collect in a Suitable, Labeled, Closed Container start->container storage Store in a Designated Hazardous Waste Area container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end Proper Disposal disposal->end

Caption: Logical Flow for Chemical Waste Disposal.

References

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